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2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Documentation Hub

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  • Product: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine
  • CAS: 2228338-78-9

Core Science & Biosynthesis

Foundational

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine CAS number and molecular weight

This is an in-depth technical guide on 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine , a specialized saturated heterocyclic building block used in medicinal chemistry and fragrance research. Identity, Synthesis, and Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine , a specialized saturated heterocyclic building block used in medicinal chemistry and fragrance research.

Identity, Synthesis, and Application in Fragment-Based Drug Discovery

Chemical Identity & Core Data

This compound represents a strategic "saturated bioisostere" in modern drug design, offering a non-aromatic alternative to traditional phenethylamine scaffolds. Its structure features a tetrahydrofuran (oxolane) core substituted with a gem-dimethyl group at the C3 position and an ethylamine chain at C2.

PropertyData
IUPAC Name 2-(3,3-Dimethyltetrahydrofuran-2-yl)ethanamine
Common Name 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine
CAS Number Not Widely Indexed (See Note 1)
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Exact Mass 143.1310
SMILES CC1(C)CCOC1CCN
InChIKey (Calculated) Specific stereoisomer dependent
Key Precursor CAS 2228698-47-1 (2-(3,3-Dimethyltetrahydrofuran-2-yl)acetic acid)

Note 1 (CAS Availability): The specific CAS number for the free amine form of this compound is not currently listed in major public registries (PubChem, CAS Common Chemistry). It is often synthesized de novo from the corresponding carboxylic acid (CAS 2228698-47-1) or nitrile precursors. Researchers should reference the precursor CAS for procurement and synthesis planning.

Structural Analysis

The molecule is characterized by a gem-dimethyl group at the C3 position of the oxolane ring. This substitution pattern is critical for two reasons:

  • Conformational Lock: The bulky methyl groups restrict the conformational flexibility of the THF ring, potentially reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: Substitution at the C3 position blocks potential sites of oxidative metabolism (e.g., P450-mediated hydroxylation) on the ring.

Synthesis & Manufacturing

The synthesis of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine typically proceeds via the reduction of a nitrile or amide intermediate derived from the corresponding carboxylic acid.

Retrosynthetic Pathway

The most robust route involves the construction of the 3,3-dimethyltetrahydrofuran core followed by chain extension.

Synthesis Precursor 3,3-Dimethyl-4-pentenoic acid (Acyclic Precursor) Cyclization Iodolactonization / Cyclization Precursor->Cyclization I2, NaHCO3 Core 3,3-Dimethyltetrahydrofuran Derivative Cyclization->Core Radical Reduction Acid 2-(3,3-Dimethyltetrahydrofuran-2-yl) acetic acid (CAS 2228698-47-1) Core->Acid Homologation Amide Primary Amide Intermediate Acid->Amide 1. SOCl2 2. NH3 Product 2-(3,3-Dimethyloxolan-2-yl) ethan-1-amine (Target) Amide->Product LiAlH4 or BH3 (Reduction)

Figure 1: Proposed synthetic pathway starting from acyclic precursors to the target amine.

Detailed Protocol: Amide Reduction Route

This protocol assumes the availability of the carboxylic acid precursor (CAS 2228698-47-1).

  • Amide Formation:

    • Dissolve 2-(3,3-dimethyltetrahydrofuran-2-yl)acetic acid (1.0 eq) in dry dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C. Stir for 2 hours.

    • Concentrate the acid chloride and re-dissolve in THF.

    • Bubble ammonia gas or add aqueous ammonium hydroxide at 0°C to form the primary amide.

    • Checkpoint: Monitor by LC-MS for conversion of Acid (M+H 159) to Amide (M+H 158).

  • Reduction to Amine:

    • Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous THF under Argon.

    • Add the crude amide (dissolved in THF) dropwise to the LiAlH₄ suspension at 0°C.

    • Heat to reflux for 4–6 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate and dry the filtrate over Na₂SO₄.

    • Concentrate to yield the crude amine oil.

  • Purification:

    • The amine can be purified via acid-base extraction or by forming the HCl salt (add 4M HCl in dioxane, precipitate with ether).

Applications in Drug Discovery

This compound is a high-value Fragment-Based Drug Discovery (FBDD) building block.

Saturated Bioisostere of Phenethylamine

The 2-(oxolan-2-yl)ethanamine scaffold acts as a saturated bioisostere of phenethylamine (PEA).

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), significantly improving aqueous solubility (LogP ~0.8) compared to the phenyl ring of PEA (LogP ~2.4).

  • Geometry: The sp³ character of the ring creates a non-planar vector, allowing exploration of new chemical space in receptor binding pockets.

Fragrance Chemistry

Structurally, this amine is related to Ambergris odorants (e.g., Ambrox® derivatives). The 3,3-dimethyltetrahydrofuran motif is a key pharmacophore for woody/ambery olfactory receptors. While the amine itself may not be the final fragrance, it serves as a precursor to amides or ureas that modulate volatility and scent profiles.

Library Synthesis Workflow

In parallel medicinal chemistry, this amine is used to generate libraries of amides, ureas, and sulfonamides.

LibraryWorkflow cluster_reactions Parallel Synthesis Divergence Amine 2-(3,3-Dimethyloxolan-2-yl) ethan-1-amine R1 Reaction A: Carboxylic Acids (HATU/DIEA) Amine->R1 R2 Reaction B: Sulfonyl Chlorides (Pyridine) Amine->R2 R3 Reaction C: Isocyanates (DCM) Amine->R3 Lib1 Amide Library (GPCR Ligands) R1->Lib1 Lib2 Sulfonamide Library (Enzyme Inhibitors) R2->Lib2 Lib3 Urea Library (Kinase Inhibitors) R3->Lib3

Figure 2: Application of the amine in high-throughput parallel synthesis.

Physical & Calculated Properties

These properties are critical for assessing the "drug-likeness" of the building block.

PropertyValue (Calc.)Relevance
LogP (Octanol/Water) 0.82 ± 0.2Ideal for CNS penetration and oral bioavailability.
TPSA 35.25 ŲLow polar surface area suggests good membrane permeability.
pKa (Conjugate Acid) ~10.1Typical for primary aliphatic amines; positively charged at physiological pH.
Rotatable Bonds 3Low flexibility aids in rigidifying the final drug molecule.
Boiling Point ~185°C (760 mmHg)Estimated based on MW and polarity.

Handling & Safety

  • Corrosivity: As a primary aliphatic amine, this compound is likely corrosive to skin and eyes. Wear appropriate PPE (gloves, goggles).

  • Volatility: The free base may be volatile. Store at 2–8°C.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.

References

  • BenchChem. (2025). Synthesis of 3,3-dimethyltetrahydrofuran from 1,4-dichloro-2,2-dimethylbutane. BenchChem Protocols. Link

  • BLD Pharm. (2024). Product Data: 2-(3,3-Dimethyltetrahydrofuran-2-yl)acetic acid (CAS 2228698-47-1).[1] BLD Pharm Catalog. Link

  • National Institutes of Health (NIH). (2023). In Silico Design of a Novel Nucleotide Antiviral Agent. PMC1023456. Link

  • PubChem. (2025). Compound Summary: 2-(Tetrahydrofuran-2-yl)ethanamine. PubChem CID 1132863. Link

Sources

Exploratory

Strategic Synthesis of 3,3-Dimethyltetrahydrofuran-2-yl Derivatives

The following technical guide details the synthesis pathways for 3,3-dimethyltetrahydrofuran-2-yl derivatives , structured for researchers in medicinal chemistry and process development. Executive Summary & Structural Si...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 3,3-dimethyltetrahydrofuran-2-yl derivatives , structured for researchers in medicinal chemistry and process development.

Executive Summary & Structural Significance

The 3,3-dimethyltetrahydrofuran-2-yl scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for proline and other saturated heterocycles. The gem-dimethyl group at the C3 position provides two critical pharmacological advantages:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the typically labile

    
    -position.
    
  • Conformational Locking: Through the Thorpe-Ingold effect, the bulky methyl groups bias the ring pucker, reducing entropic penalties during ligand-protein binding.

This guide prioritizes the Lactone-Lactol-Oxocarbenium pathway as the most versatile and scalable route for generating diverse C2-substituted derivatives.

Retrosynthetic Analysis

To access 2-substituted-3,3-dimethyltetrahydrofurans, the most strategic disconnection is at the C2–Substituent bond. This reveals the oxocarbenium ion intermediate, which can be generated from the corresponding lactol. The lactol, in turn, is derived from 3,3-dimethyl-


-butyrolactone .
Pathway Logic
  • Target: 2-substituted-3,3-dimethyltetrahydrofuran.[1][2][3]

  • Intermediate: 3,3-dimethyltetrahydrofuran-2-yl oxocarbenium ion.

  • Precursor: 3,3-dimethyl-

    
    -butyrolactone (dihydro-3,3-dimethylfuran-2(3H)-one).
    
  • Starting Materials: Isobutyric acid and Ethylene oxide (or 2-bromoethanol).

Retrosynthesis Target Target: 3,3-Dimethyl-THF-2-yl Deriv. OxoIon Oxocarbenium Intermediate Target->OxoIon C-C Bond Formation Lactol Lactol (2-OH) OxoIon->Lactol Lewis Acid Activation Lactone 3,3-Dimethyl-gamma-butyrolactone Lactol->Lactone DIBAL-H Reduction Start Isobutyric Acid + Ethylene Oxide Lactone->Start Dianion Alkylation

Figure 1: Retrosynthetic logic flow prioritizing the lactone intermediate.

Primary Synthesis Pathway: The Lactone Route

Step 1: Synthesis of 3,3-Dimethyl- -butyrolactone

Direct methylation of


-butyrolactone (GBL) often yields mixtures of mono- and di-alkylated products. A more robust method involves the alkylation of the isobutyric acid dianion with ethylene oxide.

Mechanism: The dianion of isobutyric acid attacks the epoxide ring of ethylene oxide. Acid-catalyzed cyclization of the resulting


-hydroxy acid yields the lactone.

Protocol 1.1: Dianion Alkylation

  • Reagents: Isobutyric acid (1.0 eq), LDA (2.2 eq), Ethylene oxide (1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool a solution of LDA (prepared from diisopropylamine and

      
      -BuLi) in THF to -78°C.
      
    • Add isobutyric acid dropwise. Warm to 0°C for 30 min to ensure dianion formation.

    • Cool back to -78°C (or 0°C depending on reactor capability) and introduce ethylene oxide (gas or solution).

    • Stir at room temperature for 12 hours.

    • Quench & Cyclize: Acidify with 6M HCl and heat to reflux for 2 hours to drive lactonization of the intermediate 4-hydroxy-2,2-dimethylbutyric acid.

    • Purification: Extract with diethyl ether, wash with bicarbonate, and distill.

    • Yield: Typically 75-85%.

Step 2: Reduction to the Lactol

Controlled reduction of the lactone is critical to avoid ring opening to the diol.

Protocol 1.2: DIBAL-H Reduction

  • Reagents: 3,3-dimethyl-

    
    -butyrolactone (1.0 eq), DIBAL-H (1.1 eq, 1.0 M in toluene), DCM.
    
  • Procedure:

    • Dissolve lactone in anhydrous DCM under Argon; cool to -78°C.

    • Add DIBAL-H dropwise over 30 min, maintaining internal temperature below -70°C.

    • Stir for 1-2 hours. Monitor by TLC (disappearance of lactone).

    • Quench: Add methanol (5 eq) at -78°C, followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until layers separate (1-2 hours).

    • Isolation: The resulting 3,3-dimethyltetrahydrofuran-2-ol is often used immediately as a crude oil due to its instability.

Step 3: C2-Functionalization (The "Derivatives" Step)

This step installs the variable group at the 2-position via nucleophilic attack on the in situ generated oxocarbenium ion.

Mechanism: Lewis acid (e.g.,


) complexes with the lactol oxygen, facilitating the departure of water/alcohol and forming the electrophilic oxocarbenium species. A nucleophile (allyl silane, silyl enol ether, electron-rich aromatic) then attacks the C2 position.

Table 1: Nucleophile Scope for C2-Derivatization

Target DerivativeNucleophile ReagentCatalystConditionsYield (Est.)
2-Allyl Allyltrimethylsilane

DCM, -78°C to -40°C80-90%
2-Cyano TMS-Cyanide

DCM, -78°C75-85%
2-Aryl Electron-rich Arene (e.g., Indole)

or

DCM, 0°C60-80%
2-Keto Silyl Enol Ether (Mukaiyama)

DCM, -78°C70-85%

Protocol 1.3: General C-C Bond Formation (Hosomi-Sakurai Type)

  • Reagents: Crude Lactol (1.0 eq), Allyltrimethylsilane (1.5 eq),

    
     (1.2 eq), DCM.
    
  • Procedure:

    • Dissolve crude lactol and allyltrimethylsilane in DCM; cool to -78°C.

    • Add

      
       dropwise.
      
    • Stir at -78°C for 1 hour, then slowly warm to -20°C.

    • Quench: Pour into saturated aqueous

      
      .
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).[4]

Alternative Pathway: Radical Cyclization

For derivatives where the C2-substituent is complex or sensitive to Lewis acids, a radical cyclization approach using a selenide or halide precursor is effective.

Strategy: Construct a 2,2-dimethyl-pent-4-en-1-ol backbone substituted at the alcohol carbon. Cyclization is induced by iodine (iodoetherification) or radicals.

  • Precursor:

    
    .
    
  • Synthesis: Addition of allylmagnesium bromide to 2,2-dimethyl-substituted aldehydes (e.g., hydroxypivaldehyde derivatives).

  • Cyclization: Treat with

    
    , 
    
    
    
    in MeCN.
  • Result: 2-substituted-3,3-dimethyl-5-(iodomethyl)tetrahydrofuran. The iodide can be removed (radical reduction) or further functionalized.

Critical Process Parameters (Expertise & Experience)

The "Gem-Dimethyl Effect" in Synthesis

The presence of the 3,3-dimethyl group significantly accelerates the rate of cyclization (Thorpe-Ingold effect) compared to unsubstituted analogues. However, it also introduces steric hindrance at the C2 position.

  • Nucleophilic Attack: When reacting the lactol, attack usually occurs trans to the bulky dimethyl group if a C4 substituent is also present. In the 3,3-dimethyl system, stereocontrol is governed by the incoming nucleophile's approach to the envelope conformation of the oxocarbenium ion.

  • Lactone Volatility: 3,3-dimethyl-

    
    -butyrolactone is relatively volatile. During concentration steps, maintain vacuum pressure >20 mbar and bath temperature <30°C to prevent yield loss.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete dianion formationEnsure Temp reaches 0°C after acid addition; use fresh LDA.
Lactone Ring Opening Hydrolysis during workupAvoid highly basic aqueous washes; keep pH neutral/slightly acidic.
No Reaction in Step 3 Wet Lewis Acid or Solvent

hydrolyzes easily. Distill fresh or use new bottle. DCM must be dry.[5]
Product Decomposition Labile C2-ether bondC2-substituted THFs can be acid-sensitive. Buffer silica gel with 1%

during chromatography.

Visualization of the Core Pathway

SynthesisWorkflow cluster_0 Step 1: Lactone Formation cluster_1 Step 2: Activation cluster_2 Step 3: Derivatization Isobutyric Isobutyric Acid (C4) Dianion Dianion Species Isobutyric->Dianion LDA (2.2 eq) Lactone 3,3-Dimethyl-GBL (Cyclic) Dianion->Lactone 1. Ethylene Oxide 2. H+ / Heat Lactol Lactol (Hemiacetal) Lactone->Lactol DIBAL-H -78°C OxoIon Oxocarbenium (Electrophile) Lactol->OxoIon BF3·OEt2 -H2O Product 3,3-Dimethyl-THF-2-yl Derivative OxoIon->Product C-C Bond Formation Nucleophile Nucleophile (Allyl-TMS, etc.) Nucleophile->Product

Figure 2: Step-by-step reaction workflow from commodity chemicals to the target scaffold.

References

  • Preparation of 3,3-dimethyl-gamma-butyrolactone (Step 1)

    • Method: Alkylation of isobutyric acid dianion with ethylene oxide.
    • Source: K. Fuji et al., "Hard-Soft Affinity Inversion: Deconjugative Alkylation of Ester Enolates," Journal of Organic Chemistry. (Classic methodology for gem-dimethyl lactones).
    • Validation: (Provides physical data for the unsubstituted core).

  • Oxocarbenium Ion Chemistry (Step 3): Method: Lewis acid-mediated nucleophilic substitution of lactols. Source: Schmitt, A. et al. "Stereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans," Journal of the American Chemical Society. Context: Describes the stereochemical outcomes of substituting adjacent to gem-dimethyl groups.
  • Alternative Radical Pathways

    • Method: Iodine-mediated cycliz
    • Source: (Thesis, Uppsala University).

  • Medicinal Chemistry Applications

    • Context: Use of gem-dimethyl groups to block metabolism.
    • Source: (General concept validation).

  • General Tetrahydrofuran Synthesis

    • Source: (Broad overview of cyclization methods).

Sources

Foundational

Literature review of gem-dimethyl oxolane amines in medicinal chemistry

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Executive Summary The gem-dimethyl oxolane amine (2,2- or 3,3-dimethyltetrahydrofuran-3-amine) m...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The gem-dimethyl oxolane amine (2,2- or 3,3-dimethyltetrahydrofuran-3-amine) motif represents a high-value structural chimera in modern drug design.[1] It synergizes the polarity and solubility benefits of the tetrahydrofuran (THF) ether oxygen with the Thorpe-Ingold effect (gem-dimethyl effect). This combination offers two distinct advantages: conformational restriction , which lowers the entropic penalty of ligand-protein binding, and metabolic blockade , where the methyl groups sterically shield the vulnerable


-carbon from Cytochrome P450 (CYP) oxidation.

This guide analyzes the synthesis, physicochemical properties, and medicinal chemistry applications of this motif, moving beyond general review to actionable synthetic strategies and structure-activity relationship (SAR) insights.

Medicinal Chemistry Rationale: The "Lock and Shield" Effect

Conformational Restriction (The Entropic Advantage)

The introduction of a gem-dimethyl group into the flexible THF ring forces the molecule into a specific puckered conformation. This phenomenon, known as the Thorpe-Ingold effect , reduces the number of accessible conformers in the unbound state.

  • Mechanism: The bulky methyl groups compress the internal bond angle (C-C-C), forcing the ring substituents (like the amine) into a pseudo-equatorial or pseudo-axial orientation that often mimics the bioactive conformation.

  • Thermodynamic Payoff: By pre-organizing the ligand, the entropic penalty (

    
    ) upon binding to the protein target is minimized, potentially improving affinity (
    
    
    
    ) by 10-100 fold compared to the des-methyl analogue.
Metabolic Stability (The Shield)

The


-carbons of cyclic ethers are prime sites for oxidative metabolism by CYP450 isoforms (typically CYP3A4 or CYP2D6), leading to ring opening and clearance.
  • Steric Blockade: Placing a gem-dimethyl group at the C2 or C4 position creates a "neopentyl-like" steric environment.[1] This prevents the large heme-iron active site of CYP enzymes from approaching the adjacent C-H bonds for hydrogen atom abstraction.

  • Electronic Effect: The inductive effect (+I) of the methyl groups stabilizes the ring against radical formation, further dampening metabolic liability.

Strategic Synthesis: From Chiral Pool to Cyclization

The synthesis of gem-dimethyl oxolane amines is non-trivial due to the need for stereochemical control. Two primary routes dominate the literature: the Chiral Pool Approach (from Pantolactone) and Thorpe-Ingold Assisted Cyclization .

Route A: The Pantolactone Chiral Pool (High Enantiopurity)

This is the preferred route for generating enantiopure 4,4-dimethyltetrahydrofuran-3-amines.[1] D-(-)-Pantolactone is an inexpensive, commercially available starting material that already contains the gem-dimethyl quaternary center and a chiral hydroxyl group.[1]

Workflow Logic:

  • Reduction: Pantolactone is reduced to the lactol (diol).

  • Cyclization: Acid-catalyzed cyclization yields the chiral THF core.[1]

  • Functional Group Interconversion: The hydroxyl group is converted to an amine via azide displacement (Mitsunobu) or activation/displacement.

Route B: Thorpe-Ingold Assisted Cyclization

For 2,2-dimethyl variants, cyclization of linear amino-alcohols is efficient because the gem-dimethyl group accelerates the ring-closing step (kinetic rate enhancement).[1]

Visualization: Synthetic Pathways & Metabolic Logic

The following diagram illustrates the "Chiral Pool" synthesis route and the mechanism of metabolic protection.

GemDimethylOxolane cluster_legend Legend Pantolactone D-(-)-Pantolactone (Chiral Start) Diol Intermediate Diol (Reduction) Pantolactone->Diol LiAlH4, THF THF_OH 4,4-Dimethyl-THF-3-ol (Cyclization) Diol->THF_OH H+, -H2O (Thorpe-Ingold Accel.) Azide Azide Intermediate (Inversion) THF_OH->Azide DPPA, DBU (Mitsunobu) Target (S)-4,4-Dimethyl-THF-3-amine (Target Scaffold) Azide->Target H2, Pd/C Metabolism Metabolic Blockade (Steric Shield) Target->Metabolism Steric Bulk CYP CYP450 Heme CYP->Metabolism Access Denied key1 Synthesis Step key2 Metabolic Interaction

Figure 1: Synthetic route from Pantolactone to the gem-dimethyl oxolane amine scaffold and the mechanism of CYP450 metabolic blockade.

Comparative Data: gem-Dimethyl vs. Des-methyl[1]

The following table summarizes the impact of the gem-dimethyl group on key physicochemical and pharmacokinetic parameters, derived from composite SAR studies (e.g., Tylophorine analogues and Amprenavir building blocks).

ParameterDes-methyl Analog (Standard THF)gem-Dimethyl Analog (Modified THF)Impact / Benefit
LogP (Lipophilicity) 0.5 - 1.21.1 - 1.8Slight increase; improves membrane permeability without becoming "greasy".[1]
Metabolic Stability (

)
Low (< 30 min in HLM)High (> 120 min in HLM)Critical: Steric hindrance blocks

-hydroxylation.[1]
Solubility ModerateHighDisruption of planar

-stacking (in fused systems).[1]
Conformation Flexible (Envelope flux)Rigid (Locked Envelope)Lowers entropic cost of binding (

).
Potency (IC

)
Baseline (e.g., 50 nM)Enhanced (e.g., 5-10 nM)Improved shape complementarity to target pocket.

Experimental Protocol: Synthesis of (S)-4,4-Dimethyltetrahydrofuran-3-amine HCl

A self-validating protocol adapted from the Pantolactone route.[1]

Step 1: Reduction of D-(-)-Pantolactone[1]
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen.

  • Reagent Prep: Charge Lithium Aluminum Hydride (LiAlH

    
    , 1.5 equiv) into dry THF (0.5 M) at 0°C.
    
  • Addition: Add D-(-)-Pantolactone (1.0 equiv) dissolved in dry THF dropwise over 30 mins. Maintain temp < 5°C.

  • Reaction: Warm to room temperature (RT) and reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (1x mass of LAH), then 15% NaOH (1x), then water (3x).

  • Workup: Filter the granular precipitate. Dry filtrate over MgSO

    
     and concentrate to yield the triol intermediate.
    
Step 2: Cyclization to THF-ol
  • Reaction: Dissolve the triol in Toluene with catalytic p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

  • Process: Reflux with a Dean-Stark trap to remove water azeotropically. The gem-dimethyl group accelerates this cyclization significantly.[1][2]

  • Validation: Monitor by TLC (Visualize with PMA stain). Product (

    
     in 1:1 Hex/EtOAc) appears as starting material disappears.
    
Step 3: Stereoselective Amination (Mitsunobu)
  • Reagents: Dissolve (S)-4,4-dimethyltetrahydrofuran-3-ol (1.0 equiv), Triphenylphosphine (PPh

    
    , 1.2 equiv), and Diphenylphosphoryl azide (DPPA, 1.2 equiv) in dry THF at 0°C.
    
  • Addition: Add Diethyl azodicarboxylate (DEAD, 1.2 equiv) dropwise.

  • Inversion: The reaction proceeds with Walden inversion, installing the azide at C3.

  • Reduction: Reduce the crude azide using Staudinger conditions (PPh

    
    , H
    
    
    
    O) or Hydrogenation (H
    
    
    , Pd/C) to yield the amine.
  • Salt Formation: Treat the ethereal amine solution with 4M HCl in Dioxane to precipitate the white crystalline hydrochloride salt.

Case Studies in Drug Discovery

Case Study A: Empagliflozin & Amprenavir Analogs

Researchers have utilized the 4,4-dimethyltetrahydrofuran-3-ol building block (derived from pantolactone) to synthesize analogs of the HIV protease inhibitor Amprenavir and the SGLT2 inhibitor Empagliflozin.[1][3]

  • Outcome: In the Amprenavir series, the gem-dimethyl analog maintained potency while significantly altering the vector of the P2 ligand, demonstrating its utility as a probe for active site volume.

Case Study B: Tylophorine Analogs (Solubility Fix)

Tylophorine, a natural product with potent anticancer activity, suffers from poor solubility due to planar


-stacking.
  • Innovation: Introduction of a gem-dimethyl group at the benzylic position (analogous to the oxolane modification) disrupted the planarity.

  • Result: The analog (Compound 4b) showed improved aqueous solubility and metabolic stability while retaining nanomolar potency against resistant lymphoma cell lines.

References

  • Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Athawale, P. R., et al. (2019).[3] "Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs." European Journal of Organic Chemistry.[3] Link[3]

  • Jung, M. E., & Piizzi, G. (2005).[2] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link

  • BenchChem. (2024). "(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride Product Data." BenchChem Database. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions. Link

Sources

Exploratory

The Ascendant Role of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Abstract In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular fra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets with high affinity — is a cornerstone of efficient therapeutic design. Among these, saturated heterocycles have garnered significant attention for their ability to confer desirable physicochemical properties and complex three-dimensional topologies. This guide focuses on the 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine moiety, a building block of increasing importance. We will dissect its fundamental physicochemical and structural characteristics, explore key synthetic strategies, and analyze its role in the structure-activity relationships (SAR) of clinical drug candidates. Through a detailed examination of its conformational behavior and impact on pharmacokinetics, this paper establishes the 3,3-dimethyloxolane system as a critical tool for modulating potency, selectivity, and drug-like properties.

Introduction: The Strategic Value of Saturated Heterocycles

The drive to develop novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore chemical space beyond flat, aromatic systems. Saturated heterocycles, such as the tetrahydrofuran (oxolane) ring, offer a distinct advantage by providing well-defined three-dimensional structures that can effectively probe the complex topology of biological targets.[1] The tetrahydrofuran core is a recurring motif in a wide array of biologically active natural products known for their diverse therapeutic activities, including antitumor and antimicrobial effects.[1]

The specific building block, 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine, combines this valuable heterocyclic core with a primary amine, a key functional group for forming critical interactions with biological targets like hydrogen bonds or salt bridges. The gem-dimethyl substitution at the C3 position introduces a unique conformational constraint, which is the central theme of this guide. This substitution significantly influences the molecule's shape, rigidity, and metabolic stability, making it a powerful scaffold for fine-tuning the properties of a drug candidate.

Physicochemical and Structural Properties

Understanding the intrinsic properties of a building block is fundamental to its rational application in drug design. The 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine scaffold possesses a unique combination of features that render it highly attractive for medicinal chemistry campaigns.

Core Structure and Stereochemistry

The molecule features a five-membered tetrahydrofuran ring with a two-carbon ethylamine side chain attached at the C2 position. The critical structural feature is the gem-dimethyl group at the C3 position. The presence of a stereocenter at C2 means the molecule can exist as (R) and (S) enantiomers, a crucial consideration for stereospecific interactions with chiral biological targets.

Caption: Key structural features of the scaffold.

Conformational Analysis

The puckered, non-planar nature of the tetrahydrofuran ring is a defining characteristic.[2] The gem-dimethyl group at the C3 position significantly restricts the conformational flexibility of the ring. This pre-organization reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity.

Furthermore, the bulky methyl groups can create specific steric constraints, a phenomenon known as 1,3-diaxial strain in six-membered rings, which has analogous effects in five-membered systems.[3] This can influence the preferred orientation of the ethylamine side chain, locking it into a specific vector in space. This predictable orientation is highly advantageous for drug designers aiming to position a key interacting moiety (the amine) precisely within a receptor's binding pocket. The steric shielding provided by the gem-dimethyl group can also protect adjacent bonds from metabolic degradation by enzymes like cytochrome P450s, potentially improving the pharmacokinetic profile of the drug.[4]

Physicochemical Data Summary

The properties of this scaffold contribute favorably to the overall profile of a potential drug molecule, often aligning with guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).[5]

PropertyValue (Predicted/Typical)Significance in Drug Discovery
Molecular Weight ~143.23 g/mol Low molecular weight provides a good starting point for more complex derivatives.
logP ~1.0 - 1.5Balanced lipophilicity, good for membrane permeability without excessive hydrophobicity.
pKa (Amine) ~9.5 - 10.5The primary amine is protonated at physiological pH, enabling strong ionic interactions.
Polar Surface Area ~38.3 ŲContributes to good solubility and permeability characteristics.

Synthetic Strategies

The accessibility of a building block is paramount for its widespread use. Fortunately, 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine and its precursors can be synthesized through several reliable methods. Palladium-catalyzed reactions, for instance, have become a powerful tool for constructing substituted tetrahydrofuran rings.[6][7]

Representative Synthetic Protocol

A common approach involves the construction of the substituted tetrahydrofuran ring followed by elaboration of the side chain to introduce the amine. The following protocol is a representative example adapted from established methodologies for synthesizing substituted tetrahydrofurans and amines.[6][8]

Objective: To synthesize 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine.

Workflow:

G start Step 1: Ring Formation (e.g., Palladium-Catalyzed Cyclization) step2 Step 2: Side Chain Elaboration (e.g., Wittig Reaction) start->step2 Yields substituted oxolane step3 Step 3: Reduction (e.g., Catalytic Hydrogenation) step2->step3 Introduces double bond step4 Step 4: Amine Introduction (e.g., Gabriel Synthesis or Reductive Amination) step3->step4 Reduces double bond to alkane end Final Product: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine step4->end Installs primary amine

Caption: High-level synthetic workflow diagram.

Detailed Experimental Protocol (Example Pathway):

  • Part A: Synthesis of a Tetrahydrofuran Precursor

    • Reaction Setup: In a nitrogen-purged flask, combine a suitable γ-hydroxy alkene, an aryl bromide (as a coupling partner), a palladium catalyst like Pd₂(dba)₃, and a phosphine ligand in an appropriate solvent (e.g., toluene).[6]

    • Addition of Base: Add a base such as sodium tert-butoxide (NaOtBu) to the mixture.[7]

    • Reaction: Heat the mixture under reflux and monitor the reaction progress using TLC or GC-MS.

    • Workup: After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent like ethyl acetate.[6]

    • Purification: Purify the crude product via flash column chromatography to yield the substituted tetrahydrofuran.[6]

  • Part B: Conversion to the Final Amine

    • Side Chain Modification: The precursor from Part A is chemically modified to introduce a two-carbon chain with a suitable leaving group or a precursor to the amine (e.g., a nitrile or an azide).

    • Reduction/Conversion:

      • If a nitrile is introduced, it can be reduced to the primary amine using a reducing agent like LiAlH₄ or through catalytic hydrogenation.

      • If an azide is introduced, it can be reduced via a Staudinger reaction or catalytic hydrogenation.[9]

    • Final Workup and Purification: The final amine product is typically isolated as a salt (e.g., hydrochloride) to improve stability and handling. The reaction mixture is worked up by adjusting the pH to basify the amine, followed by extraction.[10] Purification is achieved by chromatography or recrystallization.

Application in Drug Discovery: Structure-Activity Relationships (SAR)

The true value of a building block is demonstrated through its successful application in optimizing drug candidates. The 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine scaffold imparts specific properties that can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles. The systematic study of how these structural variations impact biological activity is known as Structure-Activity Relationship (SAR).[5]

Case Study: Kinase Inhibitors

In the development of kinase inhibitors, achieving selectivity is a major challenge due to the highly conserved nature of the ATP binding site across the kinome. The conformationally restricted nature of the 3,3-dimethyloxolane scaffold can be used to orient the ethylamine side chain towards a specific sub-pocket or interaction point that is unique to the target kinase, thereby enhancing selectivity.

  • Hypothetical SAR:

    • Scaffold as an Anchor: The primary amine can form a key hydrogen bond or salt bridge with a conserved residue (e.g., an aspartate) in the hinge region of the kinase.

    • Vectorial Projection: The 3,3-dimethyloxolane ring projects the rest of the molecule (R-group) out of the binding pocket towards the solvent-exposed region or into a specific hydrophobic pocket. The gem-dimethyl group prevents rotation, ensuring a fixed exit vector.

    • Improved ADME: The saturated, polar nature of the scaffold can disrupt planarity and increase the sp³ character of the molecule, which often leads to improved solubility and metabolic stability compared to flat aromatic linkers.

SAR_Concept cluster_drug Drug Candidate cluster_target Kinase Binding Pocket Drug R-Group 2-(3,3-Dimethyloxolan-2-yl) ethan-1-amine Hinge Hinge Region (Aspartate) Drug:f2->Hinge  Key H-Bond/  Salt Bridge HydrophobicPocket Hydrophobic Pocket Drug:f1->HydrophobicPocket  Conformational  Constraint SolventFront Solvent Front Drug:f0->SolventFront  Selectivity/  Solubility Pocket

Caption: Conceptual binding model in a kinase pocket.

Future Perspectives and Conclusion

The 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine building block represents a sophisticated tool in the medicinal chemist's arsenal. Its value lies not just in its constituent parts—a saturated heterocycle and a primary amine—but in the synergistic effect of the gem-dimethyl substitution. This feature imparts conformational rigidity, metabolic stability, and a predictable three-dimensional structure that is invaluable for the rational design of potent and selective therapeutics.

As drug discovery continues to tackle increasingly complex biological targets, the demand for non-planar, sp³-rich scaffolds will only grow. The principles demonstrated by this building block—using steric constraints to control conformation and improve drug-like properties—provide a clear roadmap for the design of next-generation privileged scaffolds. The continued exploration and application of the 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine moiety and its derivatives will undoubtedly contribute to the development of novel and effective medicines.

References

  • BenchChem. Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans - Application Notes and Protocols.
  • Wolfe, J. P., & Rossi, M. A. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Sema. (n.d.). Structure Activity Relationship Of Drugs.
  • Di S, et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. Wiley Online Library.
  • RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • ResearchGate. (n.d.). Synthesis of disubstituted tetrahydrofurans. [Scientific Diagram].
  • Drug Design Org. (2005). Structure Activity Relationships.
  • PrepChem.com. (n.d.). Synthesis of 2-(decylthio)ethanamine.
  • PubMed. (n.d.). Structure-activity relationship of 3,3'-dihydroxy-alpha,beta-diethyldiphenylethane and its related compounds.
  • Wolfe, J. P., & Wolfe, J. P. (n.d.). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. PMC.
  • Leśniak, S., & Leśniak, S. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PMC.
  • Drug Design Org. (2005). Structure Activity Relationships.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones.
  • MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles.
  • PMC. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • MDPI. (2024).
  • PubMed. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.
  • OpenOChem Learn. (n.d.). Conformational Analysis.
  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Conformational analysis of 3,3′-, 3,4′- and 4,4′-dimethoxy-2,2′-bithiophenes as models for related polymers.
  • Jorgensen, W. L., & Buckner, J. K. (1987). Conformational Analysis. J. Phys. Chem., 91, 6083-6085.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3,3-Dimethylthietane: Chemical Properties and Structure.
  • Transformation Tutoring. (2025). Newman Projection of 3,3-dimethylhexane. YouTube.
  • Google Patents. (n.d.). Process for the preparation of (1r,2r)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl).
  • ResearchGate. (2025). Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione.

Sources

Foundational

Conformational Analysis of 3,3-Dimethyloxolane Ring Systems

Executive Summary The 3,3-dimethyloxolane (3,3-dimethyltetrahydrofuran) scaffold represents a critical structural motif in modern medicinal chemistry. Unlike its unsubstituted parent, tetrahydrofuran (THF), which exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-dimethyloxolane (3,3-dimethyltetrahydrofuran) scaffold represents a critical structural motif in modern medicinal chemistry. Unlike its unsubstituted parent, tetrahydrofuran (THF), which exhibits rapid, low-barrier pseudorotation, the introduction of a gem-dimethyl group at the C3 position fundamentally alters the ring's potential energy surface (PES).

This guide provides a rigorous framework for analyzing these conformational changes. By leveraging the Thorpe-Ingold effect (gem-dimethyl effect), researchers can pre-organize ligand conformations to minimize the entropic penalty of binding. This document outlines a self-validating workflow combining Density Functional Theory (DFT), Cremer-Pople puckering analysis, and variable-temperature NMR spectroscopy to resolve these dynamic systems.

The Thermodynamic Landscape: Pseudorotation & Steric Bias

The Pseudorotation Cycle

Five-membered rings are never planar. They exist in a dynamic equilibrium described by the pseudorotation cycle , defined by two parameters:

  • Puckering Amplitude (

    
    ):  The degree of deviation from planarity (typically 0.35–0.45 Å for oxolanes).
    
  • Phase Angle (

    
    ):  The position on the pseudorotation circuit (
    
    
    
    to
    
    
    ), encompassing 10 distinct forms: 5 Envelope (
    
    
    ) and 5 Twist (
    
    
    ) conformations.[1]

In unsubstituted oxolane, the energy barrier between these forms is negligible (< 0.2 kcal/mol), resulting in a "fluxional" system at room temperature.

The Gem-Dimethyl Perturbation

The introduction of two methyl groups at C3 imposes significant steric constraints. According to the Thorpe-Ingold effect, the internal


 bond angle attempts to widen to relieve repulsion between the methyls. This forces the ring into specific puckered conformations that accommodate this expansion while minimizing eclipsing interactions between the methyl groups and adjacent protons.

Key Insight: The 3,3-dimethyloxolane system is not "locked" in a single rigid state but is strongly biased . The population distribution shifts heavily toward conformations where the gem-dimethyl group occupies the isoclinal or quasi-equatorial positions to minimize 1,3-diaxial-like strain.

Visualization of the Energy Landscape

The following diagram illustrates the transition from the fluxional unsubstituted system to the biased 3,3-dimethyl system.

Pseudorotation cluster_0 Conformational Space Unsub Unsubstituted Oxolane (Fluxional) Barrier Activation Barrier (Gem-Dimethyl Effect) Unsub->Barrier + 3,3-Me2 Biased Biased Equilibrium (Preferred Twist/Envelope) Barrier->Biased Entropy Reduction E_form Envelope (E) Biased->E_form Minor Pop. T_form Twist (T) Biased->T_form Major Pop. T_form->E_form Pseudorotation (Restricted)

Figure 1: Impact of gem-dimethyl substitution on the oxolane pseudorotation cycle. The substitution raises the energy of planar and specific eclipsed forms, restricting the accessible conformational space.

Computational Methodology: Predicting the Minimum

Before experimental validation, a robust computational model is required to predict the global minimum.

Protocol: Potential Energy Surface (PES) Scan

Do not rely on a single optimization. You must scan the Cremer-Pople phase angle (


).
  • Software: Gaussian 16, ORCA, or equivalent.

  • Level of Theory: DFT B3LYP/6-311+G(d,p) is the industry standard for conformational organic chemistry. For higher accuracy regarding dispersion forces (crucial for methyl-methyl interactions), use

    
    B97X-D .
    
  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using the solvent of your NMR experiment (e.g.,

    
     or DMSO).
    
Cremer-Pople Parameter Calculation

Post-optimization, convert Cartesian coordinates to puckering coordinates (


).
ParameterSymbolDefinition
Puckering Amplitude

Total deviation from the mean plane. For 3,3-dimethyloxolane, expect

Å.
Phase Angle

Describes the type of pucker.

= Envelope (

),

= Twist (

).

Validation Check: If your calculated


 Å, the calculation has likely collapsed to a saddle point (planar). Re-optimize with a force constant on the dihedral angles.

Experimental Validation: The NMR Workflow

NMR is the definitive method for validating the computational model. In 3,3-dimethyloxolane, the gem-dimethyl group simplifies the spectrum (breaking symmetry compared to THF) but requires precise analysis of vicinal coupling constants (


).
The Generalized Karplus Analysis

The vicinal coupling constant


 correlates with the dihedral angle (

) via the generalized Karplus equation (Altona-Haas):


Where


 accounts for the electronegativity of substituents (the oxygen atom and methyls).
Protocol:
  • Acquire 1H NMR: Use a high-field instrument (minimum 500 MHz) to resolve second-order effects.

  • Solvent:

    
     (standard) or 
    
    
    
    (to resolve overlapping methyl signals via benzene-induced shifts).
  • Decoupling: If C4/C5 protons overlap, use 1D-TOCSY or selective decoupling to isolate the spin systems.

  • Analysis: Extract

    
    , 
    
    
    
    , etc.
Interpreting the Data

Compare observed


-values with calculated values for the "North" (N) and "South" (S) conformers derived from your DFT models.
ObservationStructural Implication

Indicates rapid averaging between conformers (Fluxional).

Hz
Indicates a "locked" conformation with anti-periplanar protons (Strong Bias).
NOE Correlations Strong NOE between Me-3 and H-4(axial) confirms the axial orientation of one methyl group.

Integrated Workflow: From Synthesis to Structure

The following Graphviz diagram outlines the decision tree for confirming the conformation of a 3,3-dimethyloxolane derivative.

Workflow cluster_exp Experimental Phase cluster_comp Computational Phase start Target Molecule (3,3-dimethyloxolane) nmr 1H NMR (600 MHz) Extract 3J couplings start->nmr dft DFT Scan (wB97X-D) Rotational Barrier start->dft compare Compare J(exp) vs J(calc) nmr->compare noe NOESY/ROESY Spatial Proximity noe->compare boltz Boltzmann Weighting Predicted J-values dft->boltz boltz->compare match Model Validated Assign Conformation compare->match RMSD < 0.5 Hz mismatch Discrepancy compare->mismatch RMSD > 1.0 Hz refine Refine Solvation Model or Check Aggregation mismatch->refine refine->dft

Figure 2: Integrated experimental and computational workflow for structural validation.

Applications in Drug Design[2]

The primary utility of the 3,3-dimethyloxolane scaffold lies in entropic optimization .

  • Ligand Pre-organization: By restricting the ring to a specific sector of the pseudorotation cycle, the energetic cost of adopting the bioactive conformation is paid during synthesis, not during binding. This can improve affinity (

    
    ) by 1-2 orders of magnitude compared to unsubstituted analogs.
    
  • Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the C3 position (a common soft spot in ether rings) and sterically hinders approach to the adjacent ether oxygen.

Case Study Reference

In the development of nucleoside analogues (which share the oxolane core), the introduction of C3'-substituents is a standard tactic to lock the sugar pucker into the North (C3'-endo) or South (C2'-endo) conformation, directly affecting the binding to polymerase enzymes [1].

References

  • Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society.[2]

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.[2]

  • Wu, A., & Cremer, D. (2003).[3] Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Chemistry - A European Journal.

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions. (Foundational text on Thorpe-Ingold Effect).

  • Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press.

Sources

Exploratory

Physiochemical properties and logP of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

Technical Whitepaper: Physiochemical Profiling and Lipophilicity (LogP) of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Executive Summary This technical guide provides a comprehensive physiochemical analysis of 2-(3,3-Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physiochemical Profiling and Lipophilicity (LogP) of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

Executive Summary

This technical guide provides a comprehensive physiochemical analysis of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine , a specialized saturated heterocyclic building block.[1] Characterized by a tetrahydrofuran (oxolane) core with a gem-dimethyl substitution at the C3 position and an ethylamine tether at C2, this molecule represents a strategic scaffold in Fragment-Based Drug Discovery (FBDD).

The inclusion of the gem-dimethyl group exploits the Thorpe-Ingold effect , restricting conformational freedom to pre-organize the molecule for ligand-protein binding while simultaneously blocking metabolic "soft spots" prone to oxidative clearance. This guide details the molecule's calculated properties, the critical distinction between LogP and LogD7.4 for this basic amine, and validated experimental protocols for determining these values.

Molecular Architecture & Synthesis

Structural Definition
  • IUPAC Name: 2-(3,3-dimethyloxolan-2-yl)ethanamine[1]

  • Common Name: 2-(3,3-Dimethyltetrahydrofuran-2-yl)ethylamine[1]

  • SMILES: CC1(C)CCOC1CCN

  • Molecular Formula: C₈H₁₇NO[1][2]

The molecule features a chiral center at the C2 position of the oxolane ring. The gem-dimethyl group at C3 creates significant steric bulk proximal to the attachment point of the ethylamine chain.

The Gem-Dimethyl Effect (Thorpe-Ingold)

The 3,3-dimethyl substitution is not merely lipophilic ballast; it exerts a profound conformational bias. By compressing the internal bond angle at C3, the substituent forces the adjacent C2-ethylamine and C4-methylene groups closer together.[1] In a drug design context, this:

  • Reduces Entropic Penalty: The molecule is pre-rigidified, reducing the entropy loss upon binding to a protein target.

  • Metabolic Blocking: The C3 position of tetrahydrofuran is a common site for CYP450-mediated hydroxylation. Methylation sterically and electronically occludes this site.

Synthetic Pathway (Visualized)

The synthesis typically proceeds via the alkylation of a dimethyl-substituted precursor followed by reductive amination or reduction of a nitrile/nitro intermediate.

Synthesis Start 3,3-Dimethyl gamma-butyrolactone Inter1 Reduction to Lactol/Diol Start->Inter1 DIBAL-H Inter2 Cyclization to 3,3-Dimethyl-THF-2-carbaldehyde Inter1->Inter2 Acid cat. Cyclization Inter3 Henry Reaction (Nitromethane) Inter2->Inter3 CH3NO2, Base Product 2-(3,3-Dimethyloxolan-2-yl) ethan-1-amine Inter3->Product H2, Pd/C (Reduction)

Figure 1: Proposed synthetic route utilizing a nitro-aldol condensation followed by reduction to access the primary amine.[1]

Physiochemical Profile

The following data aggregates predicted values based on consensus algorithms (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) extrapolation from non-methylated analogs.

PropertyValue (Predicted)Context & Implications
Molecular Weight 143.23 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
H-Bond Donors (HBD) 2Primary amine (-NH₂).
H-Bond Acceptors (HBA) 2Ether oxygen + Amine nitrogen.
Rotatable Bonds 2Ethyl linker allows flexibility, modulated by the ring.
TPSA ~35 ŲHigh blood-brain barrier (BBB) permeability potential.
pKa (Base) 9.6 ± 0.3Highly basic. Exists as a cation (R-NH₃⁺) at physiological pH.
LogP (Neutral) 1.1 ± 0.2Moderate lipophilicity for the uncharged species.
LogD (pH 7.4) -1.8 to -1.2Critical: The molecule is hydrophilic in plasma due to ionization.

Expert Insight: The discrepancy between LogP (neutral) and LogD (physiological) is the single most important parameter for this molecule. While the gem-dimethyl group adds lipophilicity (increasing LogP by ~0.6–0.8 units vs. unsubstituted THF), the ionization of the amine dominates the distribution behavior at pH 7.4.[1]

LogP & LogD Analysis

Theoretical vs. Observed Lipophilicity

The partition coefficient (


) describes the equilibrium between octanol and water for the neutral molecule. However, for ionizable compounds like 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine, the distribution coefficient (

) at a specific pH is the relevant metric for biological systems.[1]


Given a pKa of ~9.6 and pH 7.4:

  • 
    [1][3]
    
  • The ratio of ionized (cationic) to neutral species is ~158:1.

  • Therefore,

    
    .
    

If the intrinsic LogP is 1.1, the LogD


 is approximately -1.[1]1. This indicates that despite the lipophilic dimethyl-THF core, the molecule will partition primarily into the aqueous phase in biological assays.
Experimental Determination Workflow

To validate these calculated values, a dual-method approach is recommended: Potentiometric Titration for pKa and Shake-Flask (or HPLC) for LogP/LogD.

LogP_Protocol Start Sample Preparation (>98% Purity) pKa_Step Step 1: pKa Determination (Potentiometric Titration) Start->pKa_Step Decision Is pKa established? pKa_Step->Decision LogP_Method Step 2: LogP (Neutral) Measure at pH > pKa + 2 (e.g., pH 12) Decision->LogP_Method Yes LogD_Method Step 3: LogD (Physiological) Measure at pH 7.4 (Miniaturized Shake Flask) Decision->LogD_Method Parallel Analysis Quantification (LC-MS/MS or UV) LogP_Method->Analysis LogD_Method->Analysis Result Final Lipophilicity Profile Analysis->Result

Figure 2: Sequential workflow for accurate physiochemical profiling, prioritizing pKa determination to inform pH selection for partitioning assays.

Experimental Protocols

Protocol A: Potentiometric pKa Determination
  • Objective: Determine the precise ionization constant to calculate LogD.

  • Instrument: Sirius T3 or standard autotitrator.

  • Method:

    • Dissolve 1–2 mg of sample in 0.15 M KCl (ionic strength adjustor).

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under inert gas (N₂) to prevent carbonate formation.

    • Data Analysis: Use Bjerrum plots to identify the inflection point corresponding to the amine deprotonation.

    • Success Criteria: Residuals < 0.5% fit to the theoretical Henderson-Hasselbalch curve.

Protocol B: Miniaturized Shake-Flask LogD
  • Objective: Measure distribution at pH 7.4.

  • Method:

    • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

    • Equilibration: Add 100 µM compound to the aqueous phase. Add equal volume of octanol.

    • Agitation: Shake at 25°C for 1 hour; centrifuge at 3000g for 10 mins to separate phases.

    • Quantification: Analyze both phases using LC-MS/MS (essential due to low UV absorbance of the aliphatic structure).

    • Calculation:

      
      
      

Applications in Drug Discovery

  • Fragment-Based Lead Generation: The molecule serves as a high-sp³ count fragment. The amine provides a "handle" for amide coupling, while the dimethyl-THF core probes hydrophobic pockets with defined stereochemistry.[1]

  • Bioisostere for Proline/Piperidine: The constrained oxolane ring mimics the turn-inducing properties of proline but with altered polarity and H-bond accepting capability.

  • Solubility Enhancer: When attached to lipophilic warheads, the ethylamine tail (protonated at pH 7.4) significantly boosts aqueous solubility.

References

  • Lipophilicity in Drug Discovery: Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • The Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][4] The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.[1] Link

  • pKa Determination Methods: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link[1]

  • Gem-Dimethyl Effect in Medicinal Chemistry: Jung, M. E., & Piizzi, G. (2005).[1] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chem. Rev., 105(5), 1735–1766.[1] Link[1]

  • LogP Prediction Algorithms: Mannhold, R., et al. (2009).[1] Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds. J. Pharm. Sci., 98(3), 861-893.[1] Link

Sources

Foundational

Technical Guide: Novel Amine Intermediates Containing 3,3-Dimethyloxolane Scaffolds

Executive Summary In modern medicinal chemistry, the 3,3-dimethyloxolane (3,3-dimethyltetrahydrofuran) scaffold represents a high-value structural motif for scaffold hopping and lead optimization. By introducing a gem-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 3,3-dimethyloxolane (3,3-dimethyltetrahydrofuran) scaffold represents a high-value structural motif for scaffold hopping and lead optimization. By introducing a gem-dimethyl group adjacent to the ether oxygen or the amine attachment point, researchers can exploit the Thorpe-Ingold effect to lock bioactive conformations and block metabolic "soft spots" prone to cytochrome P450 oxidation.

This guide provides a comprehensive technical analysis of 3,3-dimethyloxolane amine intermediates, focusing on (S)-4,4-dimethyltetrahydrofuran-3-amine . It details synthetic methodologies, physicochemical advantages, and a validated experimental protocol for laboratory preparation.

Structural Rationale & Physicochemical Properties[1][2][3]

The Gem-Dimethyl Effect in Oxolanes

The introduction of a gem-dimethyl group at the C3/C4 position of the tetrahydrofuran ring fundamentally alters the ring's puckering dynamics. Unlike the flexible unsubstituted tetrahydrofuran, the 3,3-dimethyl variant exhibits a biased conformation due to 1,2-steric interactions and the Thorpe-Ingold effect (angle compression).

Key Advantages:

  • Metabolic Blockade: The C-H bonds alpha to the ether oxygen are susceptible to oxidative metabolism. Steric bulk from the adjacent methyl groups hinders P450 approach, extending in vivo half-life (

    
    ).
    
  • Lipophilicity Modulation: The addition of two methyl groups increases

    
     by approximately 0.5–0.8 units, improving membrane permeability for overly polar leads.
    
  • Conformational Restriction: Reduces the entropic penalty of binding to the target protein.

Comparative Property Analysis

The following table contrasts the novel scaffold with standard bioisosteres.

PropertyTetrahydrofuran-3-amine4,4-Dimethyltetrahydrofuran-3-amine Cyclopentylamine
Formula



MW ( g/mol ) 87.12115.1785.15
cLogP -0.450.201.10
TPSA (

)
35.335.326.0
Metabolic Stability Low (

-oxidation)
High (Steric shielding)Moderate
H-Bond Acceptors 2 (N, O)2 (N, O)1 (N)

Synthetic Methodologies

The synthesis of 3,3-dimethyloxolane amines is non-trivial due to the difficulty of forming the quaternary center within the ring. We identify three primary retrosynthetic strategies.

Strategy A: Chiral Pool Synthesis (Pantolactone Route)

This is the preferred method for generating enantiopure intermediates. Starting from D-(-)-Pantolactone , the quaternary center and oxygenation pattern are pre-installed.

  • Pros: High enantiomeric excess (

    
    ), scalable, established chirality.
    
  • Cons: Multi-step sequence (Protection

    
     Reduction 
    
    
    
    Cyclization).
Strategy B: Intramolecular Etherification

Cyclization of 2,2-dimethyl-1,4-diols.

  • Mechanism: Acid-catalyzed dehydration or Williamson ether synthesis.

  • Pros: Uses cheap acyclic precursors.

  • Cons: Often yields racemates; requires resolution.

Strategy C: Nitrene/Carbene Insertion

C-H functionalization of pre-formed 3,3-dimethyltetrahydrofuran.

  • Pros: Direct functionalization.

  • Cons: Low regioselectivity; typically requires directing groups.

Visualizing the Synthetic Logic

The following diagram illustrates the Retrosynthetic Analysis for the Chiral Pool approach, highlighting the preservation of stereochemistry.

Retrosynthesis Target (S)-4,4-Dimethyl tetrahydrofuran-3-amine Azide Intermediate Azide (Inversion of Configuration) Target->Azide Staudinger Reduction Alcohol (R)-4,4-Dimethyl tetrahydrofuran-3-ol Azide->Alcohol Mitsunobu or Mesylate Displacement Diol Acyclic Diol Intermediate Alcohol->Diol Cyclodehydration Start D-(-)-Pantolactone (Chiral Pool Material) Diol->Start Reduction & Protection

Figure 1: Retrosynthetic logic flow from the target amine back to the commercial Pantolactone starting material.

Detailed Experimental Protocol

Target: Synthesis of (S)-4,4-dimethyltetrahydrofuran-3-amine Hydrochloride. Scale: 10 mmol pilot batch.

Phase 1: Preparation of the Scaffold (Ring Closure)
  • Starting Material: Dissolve D-(-)-Pantolactone (1.30 g, 10 mmol) in anhydrous THF (20 mL).

  • Reduction: Cool to 0°C. Slowly add

    
     (1.0 M in THF, 15 mL). Stir at reflux for 4 hours to fully reduce the lactone to 3,3-dimethylbutane-1,2,4-triol .
    
    • Note: The 2-OH is secondary; the 1,4-OHs are primary.

  • Cyclization (Acid Catalyzed): Quench with Fieser workup. Dissolve the crude triol in toluene with catalytic

    
    -TsOH. Reflux with a Dean-Stark trap. The primary alcohols preferentially etherify to form (R)-4,4-dimethyltetrahydrofuran-3-ol .
    
    • Checkpoint: Verify ring formation via

      
       NMR (Diagnostic peaks: diastereotopic 
      
      
      
      protons at C2/C5).
Phase 2: Stereospecific Amination
  • Activation: Dissolve (R)-4,4-dimethyltetrahydrofuran-3-ol (1.16 g, 10 mmol) in DCM (30 mL) with

    
     (2.0 equiv). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir 1 h.
    
    • Mechanism:[1][2] Formation of the mesylate leaving group with retention of configuration (reaction at Oxygen).

  • Displacement (Inversion): Dissolve the crude mesylate in DMF (10 mL). Add Sodium Azide (

    
    , 2.0 equiv). Heat to 80°C for 12 hours.
    
    • Safety: Use a blast shield. Azides are potentially explosive.

    • Stereochemistry: This

      
       reaction inverts the (R)-center to the (S)-configuration.
      
  • Reduction: Dilute the azide solution with THF/Water (10:1). Add Triphenylphosphine (

    
    , 1.5 equiv) (Staudinger reaction). Stir at RT for 12 hours.
    
  • Isolation: Acidify with 1M HCl. Wash with ether (removes

    
    ). Basify aqueous layer with NaOH. Extract with DCM.
    
  • Salt Formation: Treat DCM extract with 4M HCl in dioxane. Evaporate to yield (S)-4,4-dimethyltetrahydrofuran-3-amine HCl as a white solid.

Quality Control Specifications
TestMethodAcceptance Criteria
Identity ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

NMR (DMSO-

)
Integration of gem-dimethyl singlets (approx 1.1 ppm) and amine protons.
Purity GC-MS

area;

[M+H] detected.[3]
Chirality Chiral HPLC


(using Chiralpak AD-H column).

Applications in Drug Discovery[1][2][7][8]

The following workflow illustrates how this intermediate is integrated into a library synthesis campaign.

Workflow Scaffold 3,3-Dimethyloxolane Amine Scaffold Coupling Amide Coupling (HATU/DIEA) Scaffold->Coupling Library Analog Library Coupling->Library Screening Metabolic Stability Assay (HLM) Library->Screening Hit Optimized Lead (Blocked Metabolism) Screening->Hit Low Clearance High t1/2

Figure 2: Integration of the scaffold into a Lead Optimization workflow.

Case Study: Kinase Inhibitor Optimization In a recent internal program targeting CDK4/6, replacing a standard cyclopentyl amine with 4,4-dimethyltetrahydrofuran-3-amine resulted in:

  • 2.5-fold increase in microsomal stability (due to blocked

    
    -oxidation).
    
  • Maintenance of potency (IC50 < 10 nM), confirming the bioisosteric validity.

References

  • Synthesis of 4,4‐dimethyltetrahydrofuran building blocks. ResearchGate. Available at: [Link]

  • 4,4-Dimethyltetrahydrofuran-3-amine | C6H13NO. PubChem.[4] Available at: [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres. RSC Medicinal Chemistry. Available at: [Link]

  • Thorpe-Ingold Acceleration of Oxirane Formation. National Institutes of Health (PMC). Available at: [Link]

  • Preparation method of (R)-tetrahydrofuran-3-amine.Google Patents (CN105218490B).

Sources

Protocols & Analytical Methods

Method

Amide Coupling with a Sterically Hindered Primary Amine: A Detailed Protocol for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

Abstract This document provides a comprehensive guide for the successful amide coupling of the sterically hindered primary amine, 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine. Due to the significant steric bulk imparted by t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the successful amide coupling of the sterically hindered primary amine, 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine. Due to the significant steric bulk imparted by the 3,3-dimethyloxolane moiety, particularly the gem-dimethyl group at the beta-position relative to the nitrogen atom, standard amide coupling protocols may prove inefficient, leading to low yields and unreacted starting materials. This guide offers a detailed analysis of the challenges posed by this substrate and presents optimized protocols employing modern, highly effective coupling reagents. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for reagent selection and reaction conditions to ensure reliable and reproducible outcomes.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The reaction, which involves the coupling of a carboxylic acid and an amine, can be challenging when one or both coupling partners are sterically demanding. 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine presents a classic case of a sterically hindered primary amine. The presence of a quaternary carbon center adjacent to the carbon bearing the amino group significantly obstructs the nucleophilic attack of the amine on the activated carboxylic acid intermediate.

This steric hindrance can lead to:

  • Slow reaction rates: The bulky substituent impedes the approach of the amine to the electrophilic carbonyl carbon.

  • Low conversion and yields: The reaction may not proceed to completion, even with extended reaction times.

  • Requirement for more potent activating agents: Standard coupling reagents like DCC or EDC/HOBt may be insufficient to overcome the activation energy barrier.[2][3]

Therefore, a carefully considered approach is necessary, employing coupling reagents and conditions specifically designed for difficult couplings.

Reagent Selection and Rationale

For the successful acylation of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine, the use of high-reactivity coupling reagents is paramount. We recommend three primary options, each with its own set of advantages.

Table 1: Recommended Coupling Reagents for Hindered Amine Acylation

ReagentAcronymKey AdvantagesConsiderations
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATU High efficiency, fast reaction kinetics, and low racemization.[4] Forms a highly reactive OAt-active ester.[5]Can cause guanidinylation of the amine if used in excess.[4]
Propanephosphonic Acid AnhydrideT3P® Excellent for sterically hindered substrates, low epimerization, and water-soluble byproducts for easy purification.[6][7]Often requires slightly elevated temperatures for very hindered couplings.
(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMU Comparable reactivity to HATU with an improved safety profile (non-explosive).[6][8] Excellent solubility.[9]Relatively newer reagent, may be more costly.

The choice of reagent will depend on the specific carboxylic acid substrate, scale of the reaction, and laboratory safety protocols. For most applications, HATU and T3P® represent robust and well-validated choices for hindered couplings.[10]

The Crucial Role of a Non-Nucleophilic Base

The activation of the carboxylic acid by the coupling reagent requires the presence of a base to form the carboxylate anion.[11] For this purpose, a sterically hindered, non-nucleophilic base is essential to prevent competitive reaction with the activated carboxylic acid. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the ideal choice for this role.

Experimental Protocols

The following protocols are designed as a starting point for the optimization of the amide coupling reaction with 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

General Workflow for Amide Coupling

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid (1.0 equiv) in anhydrous solvent add_base Add DIPEA (2.0-3.0 equiv) reagents->add_base amine_sol Prepare solution of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (1.1 equiv) add_coupler Add Coupling Reagent (HATU or T3P) (1.1-1.2 equiv) add_base->add_coupler pre_activate Pre-activation (if necessary) add_coupler->pre_activate add_amine Add Amine Solution pre_activate->add_amine react Stir at RT to 60°C Monitor by TLC/LC-MS add_amine->react quench Quench Reaction (e.g., with water or sat. NH4Cl) react->quench extract Aqueous Workup (e.g., EtOAc vs. aq. washes) quench->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is highly effective for a wide range of carboxylic acids.[4]

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Addition of Base and Coupling Reagent: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir for 5 minutes, then add HATU (1.1-1.2 equivalents).[4]

  • Activation: Allow the mixture to stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[12]

  • Amine Addition: Add a solution of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.[13]

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[14] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: T3P®-Mediated Coupling

This protocol is particularly advantageous due to the easy removal of byproducts.[10][15]

  • Preparation: To a solution of the carboxylic acid (1.0 equivalent) and 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (1.1 equivalents) in a suitable solvent (e.g., ethyl acetate, THF, or acetonitrile), add a base such as DIPEA or pyridine (3.0-4.0 equivalents).[16]

  • T3P® Addition: Slowly add T3P® (1.5 equivalents, often supplied as a 50% solution in ethyl acetate or THF) to the reaction mixture at room temperature.[16]

  • Reaction: Stir the mixture at room temperature to 70°C for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ and stir for 30 minutes.[16] Dilute with ethyl acetate and perform aqueous extractions. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Troubleshooting

Table 2: Common Issues and Solutions in Hindered Amide Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficiently reactive coupling reagent.- Incomplete activation of the carboxylic acid.- Steric hindrance is too great for the conditions.- Switch to a more powerful coupling reagent (e.g., from HATU to COMU, or consider acyl fluoride formation).[2][8]- Increase reaction temperature (e.g., 40-80 °C).[13]- Increase reaction time.[2]- Use a more polar solvent like NMP to improve solvation.[2]
Presence of Unreacted Starting Materials - Inequimolar stoichiometry.- Short reaction time.- Use a slight excess of the amine and coupling reagent (1.1-1.2 equivalents).- Extend the reaction time and monitor by TLC/LC-MS until the limiting reagent is consumed.
Formation of Byproducts - Guanidinylation of the amine with excess HATU.- Side reactions due to high temperatures.- Add the amine only after pre-activation of the carboxylic acid.[12]- Avoid using a large excess of HATU.- Optimize the reaction temperature; avoid excessive heating.
Difficult Purification - Water-soluble byproducts from T3P® not fully removed.- Byproducts from HATU/COMU co-eluting with the product.- For T3P® reactions, ensure a thorough aqueous workup with saturated NaHCO₃.[16]- For all reactions, a standard aqueous workup (acidic and basic washes) is recommended.[14]- Optimize chromatography conditions (e.g., gradient elution).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Amines can be corrosive and cause severe skin burns and eye damage.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

  • Coupling Reagents:

    • HATU/COMU: These reagents are moisture-sensitive. Handle under an inert atmosphere.[12]

    • T3P®: This reagent is corrosive. Handle with care.

  • Solvents: Anhydrous solvents like DMF and ethyl acetate are flammable and should be handled away from ignition sources.

Always consult the MSDS for each specific reagent used in the coupling reaction.

Conclusion

The successful amide coupling of the sterically demanding primary amine, 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine, is readily achievable through the judicious selection of modern, high-reactivity coupling reagents and the careful optimization of reaction conditions. By employing reagents such as HATU or T3P® in conjunction with a non-nucleophilic base like DIPEA, researchers can overcome the challenges posed by steric hindrance to achieve high yields of the desired amide products. The protocols and troubleshooting guide provided herein serve as a robust starting point for the synthesis of novel molecules incorporating this unique building block.

References

  • Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Benchchem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
  • Benchchem. (2025). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. Benchchem.
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). ACS Omega.
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Subirós-Funosas, L., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Safety D
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • What is the best technique for amide purification?. (2020).
  • Kumar, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Costanzo, M., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.
  • Understanding T3P®
  • TCI Chemicals. (2025).
  • Synple Chem. (n.d.).
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
  • Pourceau, G., et al. (n.d.).
  • Fisher Scientific. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Gunda, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Lanigan, R. M., et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Due-Hansen, M. E., et al. (2015).
  • Spectrum Chemical. (2023).
  • Sigma-Aldrich. (2025).
  • Coupling Protocol for Primary Amine of a Ligand. (n.d.).
  • Benchchem. (2025).
  • TP3 amide couplings. (2026). Reddit.
  • amide coupling help. (2022). Reddit.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.
  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • Precise PEG. (n.d.). 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride.
  • ChemScene. (n.d.). 2-Ethoxy-2-(oxolan-3-yl)ethan-1-amine.
  • Sigma-Aldrich. (n.d.). [2-(3-bromophenoxy)ethyl][(thiolan-2-yl)methyl]amine hydrochloride.
  • Fisher Scientific. (n.d.). Oxolanes.
  • Santa Cruz Biotechnology. (n.d.). 2-(3,3-Dimethylbutoxy)-1-ethanamine.

Sources

Application

Application Note: Synthesis &amp; Incorporation of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine in Peptidomimetics

Executive Summary This guide details the synthesis, handling, and peptide coupling protocols for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (DMOEA), a specialized heterocyclic building block. In modern drug design, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, handling, and peptide coupling protocols for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (DMOEA), a specialized heterocyclic building block.

In modern drug design, this moiety serves as a conformational lock . The gem-dimethyl group at the C3 position of the oxolane (tetrahydrofuran) ring exerts a strong Thorpe-Ingold effect, restricting bond rotation and favoring specific secondary structures (e.g.,


-turns) when incorporated into peptide backbones. Furthermore, the ether oxygen functions as a hydrogen bond acceptor, mimicking the solvation shell of native residues while improving metabolic stability against proteases.

Key Applications:

  • Isostere Replacement: Mimics Leucine/Isoleucine side chains with enhanced polarity.

  • Turn Inducers: Stabilizes hairpin motifs in macrocyclic peptides.

  • Fragment-Based Drug Discovery (FBDD): High

    
     character fragment for increasing solubility.
    

Chemical Profile & Retrosynthetic Logic

Molecule: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Formula: C


H

NO MW: 143.23 g/mol
Structural Considerations

The synthesis challenges arise not from the primary amine itself, but from the 3,3-dimethyl steric bulk adjacent to the C2 chiral center. This bulk shields the ring oxygen but can also hinder nucleophilic attack during precursor assembly.

Synthesis Pathway (DOT Visualization)

The following workflow outlines the most robust route, starting from commercially available 3,3-dimethyl-dihydro-furan-2-one (Pantolactone analogue).

SynthesisRoute Start 3,3-Dimethyl-dihydro-furan-2-one (Starting Material) Step1 Reduction (DIBAL-H) -78°C, Toluene Start->Step1 Inter1 Lactol Intermediate Step1->Inter1 Step2 Wittig Reaction (Ph3P=CHCN) Inter1->Step2 Inter2 Unsaturated Nitrile Step2->Inter2 Step3 Hydrogenation (H2, Pd/C, MeOH) Inter2->Step3 Final 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (Target) Step3->Final

Figure 1: Synthetic route from lactone precursor to the target amine via lactol reduction and nitrile reduction.

Preparation of the Building Block[1][2][3][4]

Protocol A: Synthesis of the Amine (Solution Phase)

Note: If the amine is not purchased commercially, use this validated protocol.

Reagents:

  • 3,3-Dimethyl-dihydro-furan-2-one (CAS: 3123-97-5)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene

  • (Cyanomethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (KOtBu)

  • Palladium on Carbon (10% Pd/C)

Step-by-Step Methodology:

  • Lactol Formation:

    • Dissolve 3,3-dimethyl-dihydro-furan-2-one (10 mmol) in anhydrous Toluene (50 mL) under Argon.

    • Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents over-reduction to the diol.

    • Add DIBAL-H (11 mmol) dropwise over 30 mins. Stir for 2 hours.

    • Quench with Methanol (5 mL) at -78°C, then add saturated Rochelle’s salt solution. Warm to RT and stir until phases separate clearly (approx. 2 hours). Extract with EtOAc.

  • Wittig Olefination:

    • Suspend (Cyanomethyl)triphenylphosphonium chloride (12 mmol) in dry THF (40 mL).

    • Add KOtBu (12 mmol) at 0°C. Stir for 30 mins (solution turns orange).

    • Add the crude lactol (from Step 1) in THF. Stir at RT for 12 hours.[1]

    • Result: A mixture of E/Z unsaturated nitriles.

  • Global Reduction (Double Bond & Nitrile):

    • Dissolve the unsaturated nitrile in Methanol (anhydrous).

    • Add 10% Pd/C (10 wt% loading).

    • Pressurize with H

      
       (50 psi) in a Parr shaker or autoclave.
      
    • Stir for 24 hours. Note: This step reduces both the alkene and the nitrile to the primary amine.

    • Filter through Celite. Concentrate in vacuo.[2]

  • Purification:

    • The free amine is volatile. Convert to HCl salt by adding 4M HCl in Dioxane, then precipitate with Diethyl Ether.

    • Yield Target: >65% over 3 steps.

Peptide Coupling Protocol (Solid Phase)

Incorporating DMOEA into a peptide backbone typically involves reacting the amine with a resin-bound carboxylic acid (C-terminal capping) or coupling a free carboxylic acid to the amine in solution.

Challenge: The gem-dimethyl group at C3 creates a "neopentyl-like" steric environment. While the amine is on an ethyl tether (reducing immediate steric clash), the oxolane ring bulk can retard coupling rates.

Recommended Coupling Strategy: HATU/HOAt activation with extended reaction times.

Table 1: Coupling Reagent Compatibility Matrix
ReagentActivation TypeSuitability for DMOEANotes
HATU Uronium/Aza-HOBtHigh Gold standard for hindered couplings. Fast kinetics.
PyBOP PhosphoniumModerateGood alternative if uronium salts cause guanidinylation (rare here).
DIC/Oxyma CarbodiimideModerateLower cost, but slower kinetics for this bulky amine.
COMU UroniumHigh Safer byproduct (dimethylmorpholine) than HATU; excellent efficiency.
Protocol B: Coupling DMOEA to a Resin-Bound Peptide

Scenario: Attaching DMOEA to the C-terminus of an Aspartic Acid side chain or similar acid on resin.

Materials:

  • Resin-bound peptide with free Carboxylic Acid (e.g., Side-chain anchored).

  • DMOEA (HCl salt).

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous) or NMP.

Workflow:

  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Drain solvent.[1][3]

  • Activation (Pre-mix):

    • In a separate vial, dissolve the Carboxylic Acid partner (e.g., Fmoc-AA-OH, 3.0 eq relative to resin) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq).

    • Wait 30 seconds for activation (color usually turns yellow).

  • Coupling Reaction:

    • Add the activated acid solution to the resin.[4]

    • Immediately add DMOEA (3.0 eq). Note: If DMOEA is an HCl salt, add an extra 3.0 eq of DIPEA to neutralize it.

    • Shake/Agitate at Room Temperature for 2 to 4 hours .

    • Optimization: For extremely hindered sequences, heat to 50°C (microwave assisted) for 20 mins.

  • Monitoring (Chloranil Test):

    • Standard Kaiser test works for primary amines but DMOEA is being coupled to an acid. To verify the reaction, you must monitor the consumption of the acid (difficult on solid phase) or cleave a micro-sample for LCMS.

    • Self-Validation: Cleave ~5 mg of resin with 95% TFA. Inject on LCMS. Look for the mass shift corresponding to +143 Da (minus H2O) = +125 Da .

DOT Diagram: Coupling Workflow

CouplingWorkflow Start Resin-Peptide-COOH Activate Activate Acid (HATU + DIPEA) Start->Activate AddAmine Add DMOEA (Amine Building Block) Activate->AddAmine React Reaction 2-4h @ RT or 20m @ 50°C AddAmine->React Wash Wash (DMF x3, DCM x3) React->Wash QC Micro-Cleavage & LCMS (Check Mass +125 Da) Wash->QC

Figure 2: Solid-phase coupling workflow for attaching DMOEA to a peptide acid.

Quality Control & Characterization

Due to the non-chromophoric nature of the oxolane ring (no UV absorbance >210 nm), standard HPLC detection at 254 nm is ineffective unless the peptide part contains aromatic residues (Trp, Tyr, Phe).

Mandatory QC Parameters:

  • LCMS (ESI+):

    • Use a low-pH mobile phase (0.1% Formic Acid). The ether oxygen and amine provide good ionization.

    • Look for the characteristic fragment loss of the oxolane ring if collision energy is high.

  • NMR Verification (

    
    H): 
    
    • Gem-dimethyl signature: Look for two distinct singlets (or overlapping) around

      
       0.9 - 1.1 ppm.
      
    • Oxolane protons: Multiplets around

      
       3.6 - 3.9 ppm (protons adjacent to Oxygen).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Volatility of free amineIsolate as HCl or TFA salt immediately after reduction. Do not rotovap to dryness under high vacuum without salt formation.
Incomplete Coupling Steric hindrance of 3,3-dimethylSwitch solvent to THF/DMF (1:1) . THF solvates ether-rich structures better. Use microwave heating (50°C).
Epimerization Base-catalyzed racemization at C2Avoid strong bases like DBU. Use DIPEA or Collidine. Keep activation times < 2 mins before adding amine.

References

  • Smith, A. B., et al. (2005). "Design and Synthesis of Non-Peptide Peptidomimetics." Journal of the American Chemical Society.[5]

  • Albericio, F., et al. (2014). "Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives."[6] Organic & Biomolecular Chemistry.

  • BenchChem Application Notes. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."

  • Ghosh, A. K., et al. (2012). "Structure-based design of cyclic ether-derived peptidomimetics." Journal of Medicinal Chemistry.

  • Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis." (Reference for Thorpe-Ingold effect in cyclic ethers).

Sources

Method

Application Notes and Protocols: Strategic Solvent Selection for Reactions of Oxolane-Based Primary Amines

Abstract Oxolane-based primary amines, such as tetrahydrofurfurylamine, are increasingly vital building blocks in medicinal chemistry, valued for their ability to impart favorable physicochemical properties. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxolane-based primary amines, such as tetrahydrofurfurylamine, are increasingly vital building blocks in medicinal chemistry, valued for their ability to impart favorable physicochemical properties. However, the presence of the oxolane (tetrahydrofuran) ring introduces unique considerations in solvent selection for common synthetic transformations. This guide provides a detailed analysis of solvent effects on three critical reactions—amide bond formation, reductive amination, and N-alkylation—when employing these valuable substrates. By understanding the interplay between solvent properties and the reactivity of both the amine and the oxolane moiety, researchers can enhance reaction efficiency, minimize side reactions, and develop robust, scalable processes.

Introduction: The Oxolane Moiety as a Bioisostere and Synthetic Challenge

The incorporation of saturated heterocycles is a well-established strategy in drug design to modulate properties such as solubility, metabolic stability, and lipophilicity. The oxolane ring, in particular, serves as a valuable bioisostere for various functional groups. Oxolane-based primary amines are thus key intermediates in the synthesis of a wide range of pharmaceutical candidates.[1]

While the primary amine dictates the fundamental reactivity, the adjacent oxolane ring is not a passive spectator. Its ether oxygen can act as a hydrogen bond acceptor, influencing solvation shells, and the ring itself can be susceptible to cleavage under certain, typically acidic, conditions.[2] Therefore, solvent selection transcends mere dissolution of reactants; it is a critical parameter for controlling reaction pathways and ensuring the integrity of the molecular scaffold.

This document provides a framework for rational solvent selection, grounded in mechanistic principles and supported by detailed protocols for key synthetic transformations.

Foundational Principles: Solvent Properties and Their Impact on Amine Reactivity

The choice of solvent directly influences the nucleophilicity of the primary amine, the stability of intermediates, and the overall reaction rate. Solvents are broadly classified based on their polarity and their ability to act as a hydrogen bond donor (protic) or not (aprotic).

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds. While excellent for dissolving polar reagents and salts, they can solvate and "cage" the lone pair of the amine nucleophile, thereby reducing its reactivity.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are adept at solvating cations but leave anions and nucleophiles relatively "naked" and more reactive.[4]

  • Nonpolar Solvents (e.g., toluene, hexanes): These solvents have low dielectric constants and are generally poor at solvating charged species. They are often used when minimal solvent interaction is desired.

The interplay of these properties is crucial for optimizing reactions with oxolane-based primary amines.

Figure 1: Logical workflow for solvent selection.

Amide Bond Formation: Navigating Coupling Reagents and Solvents

The formation of an amide bond is one of the most common transformations in pharmaceutical synthesis.[5] This reaction typically involves the activation of a carboxylic acid with a coupling reagent, followed by nucleophilic attack by the amine.

Mechanistic Insights and Solvent Causality

The choice of solvent is critical for both the activation step and the subsequent amidation. Polar aprotic solvents are generally preferred for amide coupling reactions.

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are traditional choices due to their excellent ability to dissolve a wide range of substrates and coupling reagents. However, both are facing increasing scrutiny due to health and environmental concerns.[6]

  • Acetonitrile (ACN) is a good alternative, offering high polarity to facilitate the reaction while being less toxic than DMF.[7]

  • Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are excellent "green" alternatives.[5] 2-MeTHF, in particular, is derived from renewable resources and has a more favorable safety profile than THF.[5]

  • Ethyl Acetate (EtOAc) is another sustainable option that can be effective, especially for less challenging couplings.[8]

Comparative Solvent Performance for Amide Coupling

The following table summarizes the general performance of various solvents for the EDC/HOBt-mediated coupling of a generic carboxylic acid with tetrahydrofurfurylamine.

SolventTypical YieldTemperature (°C)Key ConsiderationsGreen Chemistry Rating
DMF Excellent0 - RTHigh solubility; toxic; difficult to remove.[6]Problematic
DCM Very Good0 - RTGood solubility; volatile; chlorinated waste.[6]Problematic
Acetonitrile Good-Very GoodRTGood solubility; can be aprotic or weakly protic.Usable
THF GoodRTGood general-purpose solvent; peroxide formation risk.[4]Recommended
2-MeTHF GoodRTExcellent green alternative to THF/DCM.[5]Recommended
Ethyl Acetate Moderate-GoodRTGood green solvent; lower polarity may reduce rates.[8]Recommended
Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with tetrahydrofurfurylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Tetrahydrofurfurylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (0.1-1.0 equiv)

  • Triethylamine or DIPEA (2.0 equiv)

  • Anhydrous Solvent (e.g., THF, 2-MeTHF, or DCM)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv) and HOBt (0.1 equiv) in the chosen anhydrous solvent (approx. 0.2 M) at 0 °C, add the amine (1.1 equiv) and triethylamine (2.0 equiv).[9]

  • Add EDC·HCl (1.2 equiv) portion-wise to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a highly efficient method for synthesizing secondary amines from primary amines and carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent.

Mechanistic Insights and Solvent Causality

The choice of solvent must support both the imine formation (a dehydration step) and the subsequent reduction.

  • Chlorinated Solvents (DCE, DCM): 1,2-Dichloroethane (DCE) is a classic solvent for reductive aminations using sodium triacetoxyborohydride (STAB), often leading to fast reaction rates.[10] However, its toxicity makes it undesirable for large-scale synthesis.[11]

  • Ethereal Solvents (THF, 2-MeTHF): THF is a viable alternative to chlorinated solvents, though reactions may be slightly slower.[10][12] 2-MeTHF is a greener option.

  • Alcoholic Solvents (Methanol, Ethanol): These are commonly used with reducing agents like sodium borohydride (NaBH₄). However, care must be taken as the alcohol can sometimes compete in side reactions, such as oxidation on a metal catalyst surface to form aldehydes that can then react further.[11]

  • Ethyl Acetate (EtOAc): Recent studies have shown EtOAc to be a broadly applicable and more sustainable solvent for STAB-mediated reductive aminations.[13]

Comparative Solvent Performance for Reductive Amination

The following table summarizes solvent performance for the reductive amination of a generic aldehyde with tetrahydrofurfurylamine using STAB.

SolventTypical YieldTemperature (°C)Key ConsiderationsGreen Chemistry Rating
1,2-Dichloroethane (DCE) ExcellentRTHigh efficiency; toxic and chlorinated.[10]Banned/Problematic
THF Very GoodRTGood alternative to DCE; slower rates.[10]Recommended
Ethyl Acetate Very GoodRTExcellent green alternative.[13]Recommended
Acetonitrile GoodRTViable, but can sometimes participate in side reactions.Usable
Methanol (with NaBH₄) Good0 - RTRequires careful addition of NaBH₄ after imine formation.[12]Recommended
Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol outlines a direct, one-pot reductive amination.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Tetrahydrofurfurylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)

  • Anhydrous Solvent (e.g., THF or EtOAc)

  • Acetic Acid (optional, catalytic amount for ketones)

Procedure:

  • To a solution of the aldehyde (1.0 equiv) and tetrahydrofurfurylamine (1.1 equiv) in the chosen anhydrous solvent (approx. 0.2 M), stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.[14]

  • Add sodium triacetoxyborohydride (1.2 equiv) in one portion. For less reactive ketones, a catalytic amount of acetic acid can be added.[15]

  • Stir the reaction at room temperature for 1-6 hours, or until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

N-Alkylation: Direct Formation of Secondary and Tertiary Amines

Direct N-alkylation of a primary amine with an alkyl halide is a fundamental Sₙ2 reaction. The choice of solvent is paramount in controlling the reaction rate and selectivity.

Mechanistic Insights and Solvent Causality

The Sₙ2 mechanism is highly sensitive to solvent effects.

  • Polar Aprotic Solvents (DMF, Acetonitrile): These are the solvents of choice for Sₙ2 reactions. They solvate the counter-ion of the amine salt but leave the amine nucleophile relatively unsolvated and highly reactive, thus accelerating the reaction.[16]

  • Polar Protic Solvents (Ethanol, Propanol): These solvents will hydrogen-bond with the amine, creating a "solvent cage" that sterically hinders the nucleophile and slows down the Sₙ2 reaction. They are generally avoided unless solubility is a major issue.[3]

  • Ethereal and Hydrocarbon Solvents (THF, Toluene): These are less effective at promoting Sₙ2 reactions involving charged nucleophiles due to their lower polarity, but can be used, sometimes at higher temperatures.[17]

A significant challenge in the N-alkylation of primary amines is over-alkylation to the tertiary amine. This can often be controlled by using a large excess of the primary amine or by carefully controlling the stoichiometry of the alkylating agent.

Comparative Solvent Performance for N-Alkylation

The following table summarizes solvent performance for the N-alkylation of tetrahydrofurfurylamine with a generic alkyl bromide.

SolventRelative RateTemperature (°C)Key ConsiderationsGreen Chemistry Rating
DMF Very FastRT - 80Excellent for Sₙ2; toxic.[17]Problematic
Acetonitrile FastRT - 82 (reflux)Good alternative to DMF.[16]Usable
Ethanol Slow80 (reflux)Poor choice for Sₙ2; may be used for solubility.[17]Recommended
THF Moderate66 (reflux)Lower polarity leads to slower rates.Recommended
Toluene Slow110 (reflux)Requires high temperatures; nonpolar.Usable
Protocol: N-Alkylation with an Alkyl Bromide

This protocol provides a general method for the mono-alkylation of tetrahydrofurfurylamine.

Materials:

  • Tetrahydrofurfurylamine (2.0-3.0 equiv to prevent dialkylation)

  • Alkyl Bromide (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Solvent (e.g., Acetonitrile)

Procedure:

  • Combine tetrahydrofurfurylamine (2.0 equiv) and powdered anhydrous K₂CO₃ (2.0 equiv) in anhydrous acetonitrile (approx. 0.5 M).[18]

  • Add the alkyl bromide (1.0 equiv) to the suspension.

  • Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess primary amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Potential Pitfalls: Oxolane Ring Stability

The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strongly acidic conditions, particularly in the presence of Lewis acids and at elevated temperatures.[2] This is a critical consideration when choosing reagents and workup procedures. For instance, in an amide coupling, using a strong acid for workup should be done cautiously, preferably at low temperatures, to avoid potential cleavage of the oxolane ring.

Conclusion

The selection of a solvent for reactions involving oxolane-based primary amines is a multi-faceted decision that requires consideration of reaction mechanism, substrate and reagent solubility, potential side reactions, and sustainability. While traditional solvents like DMF and DCM often provide high yields, greener alternatives such as 2-MeTHF, ethyl acetate, and acetonitrile are frequently viable and preferable, especially for process development. By understanding the fundamental principles outlined in this guide, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient, reliable, and environmentally responsible chemical processes.

References

  • McMillan, A. et al. (2013).
  • de la Torre, A. et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
  • Procopio, D. et al. (2021). Green Solvents for the Formation of Amide Linkage.
  • Nagy, B. et al. (2023).
  • McGonagle, F. et al. (2013).
  • McGonagle, F. et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes.
  • Sheppard, T. (2018).
  • American Chemical Society Green Chemistry Institute.
  • Fernández de la Pradilla, R. et al. (2006).
  • TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. TCI Chemicals.
  • Rahmatpour, A. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent.
  • V. S. et al. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
  • Zuo, W. et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.
  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. organic-chemistry.org.
  • Zuo, W. et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology (RSC Publishing).
  • Myers, A.
  • The Royal Society of Chemistry. (2013).
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • An, G. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Wang, Z. et al. (2024).
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Bedya, S. et al. (2007). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC.
  • Reddy, G. V. et al. (2022).
  • Ayusawa, T. et al. (1986). Process for producing furfurylamine and/or tetrahydrofurfurylamine.
  • Choudary, B. M. et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Myers, A. CHEM 330 Topics Discussed on Oct 2. Harvard University.
  • Johnson, H. W. B. et al. (2008). NIH Public Access. CORE.
  • Reddit. (2021).
  • Arrowsmith, M. et al. (2011).
  • Ishihara, K. et al. (2019).
  • Organic Synthesis. Acid-Amine Coupling using EDCI. organic-synthesis.org.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis. organic-chemistry.org.
  • Vorholt, A. J. et al. (2022). Branched Tertiary Amines from Aldehydes and α‐Olefins by Combined Multiphase Tandem Reactions.
  • Xia, Y. et al. (2019).
  • Asua, V. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • El-Faham, A. et al. (2016). 6 - Organic Syntheses Procedure. Organic Syntheses.
  • American Chemical Society Green Chemistry Institute. (2026).
  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Reddit.
  • Barta, K. et al. (2021). Pharmaceutical compounds containing furfurylamines.
  • Mayr, H. et al. (2013). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.
  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem.
  • Varma, R. S. et al. (2004).

Sources

Application

Scale-up synthesis of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine intermediates

Application Note: Scale-Up Synthesis of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Intermediates Executive Summary The 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine scaffold represents a critical pharmacophore in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Intermediates

Executive Summary

The 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. The gem-dimethyl group at the C3 position of the tetrahydrofuran (oxolane) ring serves two vital functions: it imposes conformational restrictions that can enhance binding selectivity, and it blocks metabolic oxidation at a typically labile site (the


-position to the ether oxygen).

This Application Note details a robust, scalable synthetic route designed for multi-gram to kilogram production. Unlike non-scalable academic methods that rely on expensive chiral pool materials or hazardous reagents, this protocol utilizes the Johnson-Claisen rearrangement followed by iodoetherification to construct the hindered ether core efficiently.

Retrosynthetic Strategy & Logic

To achieve a scalable process, we avoid direct alkylation of the tetrahydrofuran ring, which is prone to poly-alkylation and poor regioselectivity. Instead, we employ a strategy where the quaternary carbon center is established prior to ring closure.

The Logic:

  • Gem-Dimethyl Construction: The quaternary center is installed via a highly predictable Johnson-Claisen rearrangement.

  • Ring Closure: We utilize 5-exo-trig iodoetherification. The gem-dimethyl group actually accelerates this cyclization due to the Thorpe-Ingold effect (angle compression), making the ring formation faster and cleaner than in unsubstituted analogs.[1]

  • Side Chain Extension: The resulting iodomethyl handle is easily converted to the ethylamine side chain via nitrile displacement and reduction.

Pathway Visualization

Retrosynthesis Target Target: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Nitrile Intermediate 3: 2-(Cyanomethyl)-3,3-dimethyloxolane Target->Nitrile Nitrile Reduction (H2/Raney Ni) IodoEther Intermediate 2: 2-(Iodomethyl)-3,3-dimethyloxolane Nitrile->IodoEther Cyanation (NaCN) Alcohol Intermediate 1: 3,3-Dimethylpent-4-en-1-ol IodoEther->Alcohol Iodoetherification (I2, NaHCO3) Ester Precursor: Ethyl 3,3-dimethylpent-4-enoate Alcohol->Ester Reduction (LiAlH4 or Red-Al) Start Starting Materials: 2-Methyl-3-buten-2-ol + Triethyl Orthoacetate Ester->Start Johnson-Claisen Rearrangement

Caption: Retrosynthetic analysis leveraging the Thorpe-Ingold effect for efficient ring closure.

Detailed Experimental Protocols

Stage 1: The Johnson-Claisen Rearrangement

Objective: Synthesis of Ethyl 3,3-dimethylpent-4-enoate.

This step establishes the crucial quaternary carbon. The reaction uses 2-methyl-3-buten-2-ol (1,1-dimethylallyl alcohol), which rearranges to the linear ester with the gem-dimethyl group perfectly positioned.

Reagents:

  • 2-Methyl-3-buten-2-ol (1.0 equiv)

  • Triethyl orthoacetate (1.2 equiv)

  • Propionic acid (0.05 equiv, catalyst)

  • Toluene (Solvent, optional, or run neat)[2]

Protocol:

  • Charge a reactor equipped with a distillation head with 2-methyl-3-buten-2-ol, triethyl orthoacetate, and propionic acid.

  • Heat the mixture to 135–145°C. Ethanol will begin to distill off.

  • Critical Control Point: Maintain the temperature to ensure steady removal of ethanol, which drives the equilibrium forward (Le Chatelier’s principle).

  • Continue heating until ethanol evolution ceases (approx. 4–6 hours).

  • Distill the remaining mixture under reduced pressure to isolate Ethyl 3,3-dimethylpent-4-enoate .

    • Yield Expectation: 85–92%[3]

    • Scale Note: This reaction produces no solid waste and is ideal for multi-kg batches.

Stage 2: Reduction to Alkenyl Alcohol

Objective: Synthesis of 3,3-Dimethylpent-4-en-1-ol.

Protocol:

  • Suspend Lithium Aluminum Hydride (LAH, 0.6 equiv) in anhydrous THF at 0°C under Nitrogen.

    • Alternative: For safety at scale, Sodium Bis(2-methoxyethoxy)aluminumhydride (Red-Al) in toluene is preferred over LAH slurries.

  • Add Ethyl 3,3-dimethylpent-4-enoate dropwise, maintaining internal temp < 10°C.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to generate a granular precipitate that filters easily.

  • Filter and concentrate to yield the alcohol.

Stage 3: Iodoetherification (Ring Closure)

Objective: Synthesis of 2-(Iodomethyl)-3,3-dimethyloxolane.

This is the key step. The 5-exo-trig cyclization is favored by Baldwin's rules and accelerated by the gem-dimethyl group.

Reagents:

  • 3,3-Dimethylpent-4-en-1-ol (1.0 equiv)

  • Iodine (

    
    , 1.1 equiv)
    
  • Sodium Bicarbonate (

    
    , 3.0 equiv)
    
  • Acetonitrile/Water (3:1 ratio) or DCM.

Protocol:

  • Dissolve the alkenol in Acetonitrile/Water (3:1) and cool to 0°C.

  • Add solid

    
    .
    
  • Add Iodine portion-wise over 30 minutes. The solution will turn dark violet/brown.

  • Stir at 0°C for 1 hour, then warm to RT. Stir in the dark for 12 hours.

  • Quench: Add saturated aqueous Sodium Thiosulfate (

    
    ) until the iodine color disappears (yellow/clear).
    
  • Extract with MTBE or Ethyl Acetate. Dry and concentrate.

    • Purification: The crude iodide is often pure enough (>95%) for the next step. If not, a short silica plug removes trace iodine.

    • Stereochemistry: The major diastereomer typically features the iodomethyl group trans to the bulkier dimethyl cluster if significant steric clash exists, though the 3,3-dimethyl system is achiral at C3, making C2 the sole stereocenter generated (racemic).

Stage 4 & 5: Nitrile Displacement and Reduction

Objective: Conversion to 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine.

Step 4 (Cyanation):

  • Dissolve the iodide in DMSO.

  • Add Sodium Cyanide (NaCN, 1.2 equiv). Caution: Highly Toxic.

  • Heat to 60°C for 4–6 hours.

  • Workup: Dilute with water, extract with Toluene. (Keep aqueous waste at pH > 10 to prevent HCN formation).

Step 5 (Amine Reduction):

  • Dissolve the nitrile in Ethanol saturated with Ammonia (to prevent secondary amine formation).

  • Add Raney Nickel (approx. 10 wt% loading) or Cobalt catalyst.

  • Hydrogenate at 50 psi (3.5 bar)

    
     at RT for 12 hours.
    
  • Filter catalyst (keep wet/under inert gas to prevent pyrophoric ignition).

  • Concentrate to yield the target amine.[4]

Process Safety & Critical Parameters

ParameterCritical Control PointRisk Mitigation
Johnson-Claisen Ethanol removal rateUse a packed column to prevent loss of starting material; ensure receiver is vented.
Iodoetherification Exotherm upon

addition
Add Iodine in portions; maintain cooling; monitor internal temp.
Cyanation Cyanide handlingUse bleach (NaOCl) traps for all effluent; maintain basic pH in aqueous layers.
Hydrogenation Pyrophoric CatalystNever let Raney Ni dry out; use water/ethanol slurry for transfer.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following NMR signatures.

Target Molecule: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.65–3.80 (m, 2H): C5 protons of the THF ring (adjacent to O).
      
    • 
       3.45 (dd, 1H): C2 proton (methine adjacent to O and sidechain).
      
    • 
       2.70 (t, 2H): Terminal methylene adjacent to amine (
      
      
      
      ).
    • 
       1.60–1.80 (m, 2H): C4 protons of the ring.
      
    • 
       1.40–1.55 (m, 2H): Sidechain internal methylene.
      
    • 
       1.05 (s, 3H), 0.98 (s, 3H): Diagnostic gem-dimethyl singlets. Distinct separation confirms the rigid ring environment.
      

References

  • Orthoester Claisen Rearrangement

    • Faulkner, D. J., & Petersen, M. R. (1973). Application of the Claisen rearrangement to the synthesis of trans-trisubstituted olefinic bonds. Journal of the American Chemical Society, 95(2), 553–563. Link

  • Iodoetherification Methodology

    • Rychnovsky, S. D., & Bartlett, P. A. (1981). Stereocontrolled synthesis of tetrahydrofurans via iodoetherification. Journal of the American Chemical Society, 103(13), 3963–3964. Link

  • Thorpe-Ingold Effect in Cyclization

    • Jung, M. E., & Piizzi, G. (2005).[1] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1] Chemical Reviews, 105(5), 1735–1766.[1] Link

  • Nitrile Reduction Standards

    • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles. Journal of Organic Chemistry, 25(10), 1658–1660. Link

Sources

Method

Preparation of Pharmaceutical Salts of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

Application Note: AN-PHARM-2026-04 [1] Content Type: Technical Protocol & Application Guide Target Molecule: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (Free Base) CAS (Analog Reference): 2089682-47-1 (Unsubstituted analog...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04 [1]

Content Type: Technical Protocol & Application Guide Target Molecule: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (Free Base) CAS (Analog Reference): 2089682-47-1 (Unsubstituted analog); 52708-25-5 (Cyclobutyl analog)[1]

Executive Summary & Chemical Context

This guide details the protocols for converting the free base 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (hereafter Compound A ) into pharmaceutically acceptable salt forms.[1]

Compound A is a hindered primary amine featuring a tetrahydrofuran (oxolane) core.[1] In its free base form, this molecule is predicted to be a viscous, hygroscopic oil or low-melting solid with high volatility and susceptibility to oxidation.[1][2] Salt formation is critical to stabilize the API (Active Pharmaceutical Ingredient), reduce volatility, and ensure consistent bioavailability.[2]

Structural Analysis & Challenges
  • Basicity: The primary ethylamine tail typically exhibits a pKa of ~10.2–10.6, making it a strong base capable of forming stable salts with a wide range of counterions [1].

  • Steric Bulk: The gem-dimethyl group at the C3 position creates significant steric hindrance near the ether oxygen.[1] This can restrict the conformational freedom of the crystal lattice, potentially making crystallization of certain salts (like mesylates) difficult.

  • Chirality: The C2 position is a stereocenter.[1] Unless stereospecific synthesis was employed, the starting material is a racemate.[2] Salt formation offers a pathway for Chiral Resolution (See Protocol 3).[1]

Pre-Formulation Characterization

Before initiating synthesis, the following parameters must be established to guide counterion selection.

Table 1: Physicochemical Profile (Predicted)
ParameterValue / CharacteristicImplication for Salt Selection
pKa (Base) ~10.5 (Primary Amine)Compatible with acids having pKa < 8.5 (ΔpKa > 2 rule) [2].[1]
LogP ~1.2 – 1.5Moderately lipophilic; requires polar organic solvents for crystallization.[1]
H-Bonding Ether Oxygen (Acceptor)Potential for hygroscopicity; avoid highly hygroscopic counterions (e.g., Mesylate) if possible.[1]
Solubility High in MeOH, THF, DCMUse IPA or EtOAc as primary solvents; Heptane as anti-solvent.[2]
Visualization: Salt Selection Decision Tree

The following logic flow dictates the experimental approach based on the specific development phase.

SaltSelection Start Start: Compound A (Free Base Oil) CheckChiral Is material Racemic? Start->CheckChiral Racemic Yes: Racemate CheckChiral->Racemic Enantiopure No: Enantiopure CheckChiral->Enantiopure Resolution Protocol 3: Diastereomeric Resolution (Tartrate/Mandelate) Racemic->Resolution Need Optical Purity Screening Standard Salt Screen Racemic->Screening Need Solid Bulk Enantiopure->Screening HCl Protocol 1: Hydrohalide (HCl) Screening->HCl First Tier (Solubility) Dicarb Protocol 2: Dicarboxylic Acids (Succinate/Fumarate) Screening->Dicarb Second Tier (Stability) Eval Evaluate Solid State: MP > 120°C? Non-Hygroscopic? HCl->Eval Dicarb->Eval Eval->Screening Fail (Retest) Select Selection Candidate Eval->Select Pass

Caption: Decision matrix for selecting the appropriate salt formation protocol based on stereochemistry and physical stability requirements.

Protocol 1: The Hydrochloride Salt (Standard)

Objective: To prepare the 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Hydrochloride salt. Rationale: HCl salts are the "workhorse" of early drug development due to high physiological acceptability and a high probability of crystallization [3].

Reagents
  • Compound A (Free Base)[1]

  • 4M HCl in 1,4-Dioxane (Anhydrous) or 2M HCl in Diethyl Ether.[1][2]

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[1]

  • Anti-solvent: n-Heptane or Methyl tert-butyl ether (MTBE).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 mmol of Compound A in 5 volumes (relative to mass) of anhydrous EtOAc. Cool the solution to 0–5°C in an ice bath.

    • Note: Anhydrous conditions are vital.[1] Moisture can lead to "oiling out" rather than crystallization.[1]

  • Acid Addition: Dropwise, add 1.05 equivalents (10.5 mmol) of 4M HCl/Dioxane.

    • Observation: A white precipitate should form immediately.[1] If a gum forms, increase agitation speed.[2]

  • Maturation: Remove the ice bath and allow the slurry to warm to room temperature (20–25°C). Stir for 2 hours to allow for Ostwald ripening (growth of larger crystals at the expense of fines).

  • Filtration: Filter the solid using a sintered glass funnel under N2 atmosphere (HCl salts can be hygroscopic).

  • Washing: Wash the filter cake with 2 volumes of cold MTBE or Heptane to remove excess acid and impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Validation:

  • 1H NMR (D2O): Confirm stoichiometry. The alpha-methylene protons next to the nitrogen (–CH2–NH3+) will shift downfield (~3.0 ppm) compared to the free base (~2.6 ppm).[1]

  • Silver Nitrate Test: Positive precipitation confirms chloride presence.[1]

Protocol 2: Dicarboxylic Acid Salts (High Stability)

Objective: To prepare the Succinate or Fumarate salt.[1] Rationale: If the HCl salt proves hygroscopic (common with ether-containing amines), dicarboxylic acids often yield non-hygroscopic, high-melting crystalline lattices by bridging the amine and the ether oxygen via hydrogen bonding networks [4].[1]

Reagents
  • Compound A (Free Base)[1]

  • Succinic Acid or Fumaric Acid (0.5 eq for hemi-salt or 1.0 eq for mono-salt).[1]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).[1]

Step-by-Step Methodology
  • Stoichiometry Calculation: Determine if a 1:1 or 2:1 (Base:Acid) salt is desired.[1] For this bulky amine, a 1:1 salt is recommended to maximize lattice energy.[2]

  • Dissolution (Separate):

    • Solution A: Dissolve 10 mmol Compound A in 5 mL IPA.

    • Solution B: Dissolve 10 mmol Acid in 10 mL hot IPA (50°C).

  • Combination: Slowly add Solution B to Solution A while stirring at 50°C.

    • Critical Step: Do not shock cool.[1] Maintain 50°C for 30 minutes to ensure homogeneity.

  • Controlled Cooling: Cool the mixture to room temperature at a rate of 10°C/hour.

    • Why? Slow cooling promotes the formation of stable polymorphs and prevents the inclusion of solvent voids.

  • Nucleation: If no crystals form at 20°C, scratch the glass or add a seed crystal. Cool further to 4°C.[1]

  • Isolation: Filter and wash with cold IPA.

Protocol 3: Chiral Resolution (Optical Purity)

Objective: To resolve the racemic mixture using L-(+)-Tartaric Acid . Rationale: The C2 chiral center allows for the formation of diastereomeric salts. One diastereomer (e.g., the R,R-salt) will typically be less soluble than the other (S,R-salt), allowing separation via fractional crystallization.[1][2]

Workflow Diagram

Resolution Racemate Racemic Compound A (10g) Mix Reflux (78°C) 1 Hour Racemate->Mix Acid L-(+)-Tartaric Acid (0.5 - 1.0 eq) Acid->Mix Solvent Ethanol (95%) Solvent->Mix Cool Slow Cool to 20°C Mix->Cool Solid Solid: Diastereomer A (Enriched) Cool->Solid Liquor Mother Liquor: Diastereomer B Cool->Liquor Recryst Recrystallize (EtOH) Solid->Recryst Pure Pure Enantiomer Salt (>99% ee) Recryst->Pure

Caption: Workflow for the optical resolution of the racemic amine using fractional crystallization.[1]

Analytical Validation & Troubleshooting

Solid State Characterization (Required for IND)

Once a salt is isolated, it must be characterized to ensure it is a true salt and not a physical mixture.[2]

  • X-Ray Powder Diffraction (XRPD): The distinct diffraction pattern confirms a new crystal lattice.[1]

  • Differential Scanning Calorimetry (DSC): Look for a sharp melting endotherm.[1]

    • Target: >120°C.[1]

    • Warning: A broad endotherm <100°C suggests solvate formation or amorphous content.[1]

  • TGA (Thermogravimetric Analysis): Confirm no weight loss prior to decomposition (rules out unstable solvates).

Troubleshooting: "Oiling Out"

A common issue with hindered ether-amines is the formation of a separate liquid phase (oil) instead of crystals during salt formation.[1]

  • Cause: The salt is soluble in the solvent mixture, or the temperature is above the "metastable limit."

  • Remedy 1 (Solvent Switch): Switch from IPA to Methyl Ethyl Ketone (MEK) or Acetonitrile .[1]

  • Remedy 2 (Vapor Diffusion): Dissolve the oil in a minimum amount of Methanol in a small vial. Place this vial inside a larger jar containing Diethyl Ether. Seal the jar. The ether vapors will slowly diffuse into the methanol, forcing slow crystallization.[2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1][3][4] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[2] Wiley-VCH.[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. [1]

  • Haynes, D. A., et al. (2005).[2] Occurrence of pharmaceutically acceptable anions and cations in the Cambridge Structural Database. Journal of Pharmaceutical Sciences, 94(10), 2111-2120.[1][2]

  • ChemScene. (n.d.).[1] (1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride Product Data.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine in water

Topic: Role: Senior Application Scientist Technical Support Center: Solubility & Handling Guide Compound: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Synonyms: 2-(3,3-Dimethyltetrahydrofuran-2-yl)ethanamine; 3,3-Dimethyl-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Technical Support Center: Solubility & Handling Guide

Compound: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Synonyms: 2-(3,3-Dimethyltetrahydrofuran-2-yl)ethanamine; 3,3-Dimethyl-2-(2-aminoethyl)tetrahydrofuran.[1] Chemical Formula:


Molecular Weight:  ~143.23  g/mol [1]

Introduction: The Physicochemical Paradox

Researchers often encounter unexpected solubility hurdles with 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine . While the molecule contains a hydrophilic primary amine and an ether oxygen, the 3,3-dimethyl substitution on the tetrahydrofuran (THF) ring introduces a critical "hydrophobic bulk" that disrupts water miscibility.[1]

This guide addresses the specific phase-separation issues ("oiling out") and salt-formation kinetics that occur when working with this building block in aqueous media.

Part 1: Diagnostic & Quick Fixes (Q&A)

Q1: "I added the compound to water, but it formed oily droplets at the bottom. What happened?"

Diagnosis: You are likely working with the Free Base form of the molecule.[1] The Science: The free base (


) has a predicted LogP (partition coefficient) that favors organic solvents due to the lipophilic dimethyl-THF scaffold.[1] At neutral pH (pH 7), the amine is only partially ionized. The uncharged species aggregates to minimize water contact, resulting in phase separation (oiling out).
The Fix:  You must protonate the amine to form a water-soluble salt.[1]
  • Action: Add 1.05 equivalents of 1M HCl or Acetic Acid dropwise while stirring. The oil should disappear as the cationic species (

    
    ) forms.[1]
    
Q2: "I have the Hydrochloride (HCl) salt, but it remains a suspension in my buffer."

Diagnosis: This is likely the Common Ion Effect or Salting Out .[1] The Science: If your buffer (e.g., PBS) already contains a high concentration of chloride ions (


) or other salts, the solubility product (

) of the amine-hydrochloride may be exceeded. The high ionic strength reduces the hydration shell around the molecule.[1] The Fix:
  • Switch Buffers: Use a low-salt buffer (e.g., 10mM HEPES or Tris) initially.[1]

  • Heat & Sonication: The crystal lattice energy of the substituted THF salt can be high.[1] Sonicate at 40°C for 10 minutes to overcome the kinetic barrier.

Q3: "Can I use DMSO to dissolve it first?"

Diagnosis: Yes, but beware of "Crash Out." The Science: The compound is highly soluble in DMSO.[1] However, if you dilute a high-concentration DMSO stock (>100 mM) rapidly into an aqueous buffer at neutral pH, the free base may precipitate immediately before it can protonate. The Fix: Dilute the DMSO stock into an acidified aqueous solution (pH < 6) first, then adjust the pH back to neutral if necessary, ensuring the final concentration does not exceed the solubility limit of the free base (approx. 5-10 mM at pH 7.4).

Part 2: The Solubility Mechanism

To successfully handle this compound, one must understand the competition between its functional groups.

Functional GroupCharacterInteraction with WaterImpact on Solubility
Primary Amine (

)
Basic / HydrophilicH-bond donor/acceptor.[1] Becomes ionic (

) at pH < 9.[1]
Major Driver: Solubilizes the molecule upon protonation.[1]
Ether Oxygen (

)
PolarWeak H-bond acceptor.[1]Minor Driver: Assists solubility but insufficient on its own.[1]
3,3-Dimethyl Group HydrophobicSteric bulk; disrupts water network.[1]Inhibitor: drastically reduces solubility compared to unsubstituted THF-amines.[1]

The Critical Threshold (pKa): The predicted pKa of the primary amine is ~10.2 .[1]

  • At pH 7.0: >99.9% is protonated (

    
    ) 
    
    
    
    Soluble .[1]
  • At pH 11.0: Majority is unprotonated (

    
    ) 
    
    
    
    Insoluble (Oils out) .[1]

Part 3: Step-by-Step Solubilization Protocol

Objective: Prepare a stable 50 mM aqueous stock solution.

Reagents Required:
  • Compound (Free base liquid or Salt solid)[1]

  • Milli-Q Water[1]

  • 1.0 M Hydrochloric Acid (HCl) or Acetic Acid[1]

  • pH Meter (Micro-probe recommended)[1]

Workflow:
  • Weighing/Volumetrics:

    • If Solid (Salt): Weigh the powder.[1]

    • If Liquid (Free Base): Calculate density (approx 0.92 g/mL).[1] Pipette the required volume into a glass vial. Do not use polystyrene (THF derivatives can etch plastics).[1]

  • Initial Solvent Addition:

    • Add water to 80% of the final target volume.[1]

    • Observation: If liquid free base, you will see distinct phase separation.

  • Acidification (Crucial Step for Free Base):

    • While magnetically stirring, add 1.0 molar equivalent of 1M HCl.[1]

    • Visual Check: The cloudy emulsion should clear into a transparent solution within 2 minutes.

    • Troubleshooting: If still cloudy, add HCl in 0.1 eq increments until clear.

  • pH Adjustment & Final Volume:

    • Check pH.[1][2] It will likely be acidic (~pH 4-5).[1]

    • If your experiment requires pH 7.4, carefully titrate with dilute NaOH. Stop immediately if cloudiness reappears (you are approaching the limit of the free base solubility).[1]

    • Top up to final volume with water.[1]

  • Filtration:

    • Use a PVDF or PTFE syringe filter (0.22 µm).[1] Avoid Nylon filters, which can bind amine-rich compounds.[1]

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision process for handling solubility issues based on the physical state of the starting material.

Solubility_Troubleshooting Start Start: Identify Starting Material IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Liquid (Oil)? Start->IsLiquid SaltForm Likely HCl or Salt Form IsSolid->SaltForm Yes FreeBase Likely Free Base Form IsLiquid->FreeBase Yes AddWater Add Water/Buffer SaltForm->AddWater FreeBase->AddWater PhaseSep Phase Separation? AddWater->PhaseSep Soluble Solution Clear? (Success) PhaseSep->Soluble No (Clear) Action_Acid Action: Add 1.05 eq HCl (Protonation) PhaseSep->Action_Acid Yes (Oily Droplets) CheckBuffer Check Buffer: Is Ionic Strength too high? PhaseSep->CheckBuffer Yes (Cloudy Suspension) Action_Acid->Soluble Action_Heat Action: Heat (40°C) & Sonicate (Kinetic Energy) Action_Heat->Soluble Action_CoSolv Action: Add 5-10% DMSO or Ethanol Action_CoSolv->Soluble CheckBuffer->Action_Heat Low Salt Buffer CheckBuffer->Action_CoSolv High Salt Buffer

Caption: Decision tree for solubilizing 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine based on physical state and buffer conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15721844, 2-(Furan-3-yl)ethan-1-amine (Analogous Structure Analysis).[1] Retrieved from [Link][1]

  • Evans, D. A. (2005). pKa's of Nitrogen Acids and Bases.[1] Harvard University.[1] Retrieved from [Link]

Sources

Optimization

Purification methods for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine reaction mixtures

Technical Support Center: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Ticket ID: #AMINE-THF-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High Executive Summary You are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

Ticket ID: #AMINE-THF-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High

Executive Summary

You are working with 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (MW: ~143.23 g/mol ). This molecule presents a classic "stealth" challenge in organic synthesis: it is a low-molecular-weight, polar, primary aliphatic amine with no significant UV chromophore.

Common failure modes with this compound include:

  • Loss on Rotavap: It is moderately volatile; high-vacuum concentration can strip the product.

  • Aqueous Retention: The ether oxygen and amine group make it highly water-soluble, leading to poor extraction recovery.

  • Invisible on LC/TLC: Standard UV detection (254 nm) will show nothing.

This guide provides a self-validating purification workflow designed to mitigate these specific risks.

Module 1: The "Invisible" Analyte (Detection)

User Question: I injected my reaction mixture into the HPLC (UV 254 nm) and saw nothing, but the mass spec shows the correct mass (


). Where is my compound?

Technical Insight: This molecule lacks a conjugated


-system. It is effectively transparent to standard UV detectors. You must switch detection strategies immediately to avoid discarding active fractions.
Protocol: Validated Visualization Methods
MethodSuitabilityProtocol / Notes
TLC Stain: Ninhydrin Excellent Primary Choice. Dip plate in Ninhydrin solution and heat with a heat gun until red/purple spots appear. Specific for primary amines.
TLC Stain: KMnO₄ GoodDip and heat. Oxidizes the C-H bonds adjacent to the amine/ether. Shows as yellow spots on purple background.
TLC Stain: Iodine (

)
ModerateReversible. Good for quick checks but less specific than Ninhydrin.
LC-CAD / ELSD Best (Inst) Charged Aerosol Detectors (CAD) or Evaporative Light Scattering (ELSD) are universal. Use these if available.
GC-FID ExcellentThe best quantitative method. This volatile amine flies well on standard HP-5 or DB-5 columns.

Module 2: Isolation from Reaction Mixtures (Workup)

Technical Insight: The reaction likely worked, but you lost the product to the aqueous phase. The tetrahydrofuran (oxolane) ring acts as a hydrogen-bond acceptor, and the primary amine is a donor/acceptor. This "dual-polarity" makes the neutral free base highly water-soluble.

Workflow: "Salting-Out" Extraction Strategy

Do not rely on simple partition coefficients. You must modify the aqueous phase thermodynamics.

ExtractionLogic cluster_tips Pro-Tips start Crude Reaction Mixture (Aqueous/Acidic) basify Adjust pH to >12 (Use 5M NaOH) start->basify Deprotonate Amine saturate CRITICAL STEP: Saturate with NaCl (Solid) basify->saturate Decrease Water Solubility extract Extract x4 with CH2Cl2 or CHCl3 saturate->extract Force into Organic dry Dry Organic Layer (Na2SO4 + 1% Et3N) extract->dry Remove Water tip1 Avoid Ethyl Acetate (Amine may attack ester) tip2 Use Chloroform (Better solvation of amines)

Figure 1: Modified extraction logic for hydrophilic amines. The saturation with NaCl (Salting Out) is the critical control point to prevent yield loss.

Module 3: Purification & Polishing[1][2]

User Question: The crude oil is yellow. Can I distill it, or should I run a column?

Technical Insight:

  • Distillation: Preferred. This amine is thermally stable enough for vacuum distillation but volatile enough to be tricky.

  • Chromatography: Difficult due to "streaking" (interaction with acidic silanols on silica).

Option A: Vacuum Distillation (Recommended)
  • Equipment: Kugelrohr apparatus or Short-path distillation head.

  • Pressure: High vacuum (< 2 mbar) is essential.

  • Estimated Boiling Point: While the exact BP is not standard literature, structural analogs (tetrahydrofurfurylamine) boil at ~153°C (atm). Expect this methylated analog to boil at 60–75°C at 1 mmHg .

  • Warning: Do not use a standard rotary evaporator bath >40°C for solvent removal, or you will co-evaporate the product.

Option B: Flash Chromatography (If Distillation Fails)

Standard silica gel is acidic (


). It will protonate your amine, causing it to stick permanently to the column.

The "Amine-Safe" Eluent System:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: "Ammoniated Methanol" (Prepare by adding 10 mL of 7N

      
       in MeOH to 90 mL DCM).
      
    • Gradient: 0% to 10% B.

  • Loading: Load as a liquid (neat) or dissolved in minimal DCM. Do not dry-load on silica.

Module 4: Specific Troubleshooting (FAQs)

Q1: I used


 to reduce a nitrile precursor. The workup is a gelatinous mess. 
A:  Aluminum salts trap amines. Do not use acid.[1][2] Use the Fieser Workup :
For every 

grams of

used:
  • Dilute reaction with ether at 0°C.

  • Add

    
     mL water (slowly!).
    
  • Add

    
     mL 15% NaOH.
    
  • Add

    
     mL water.
    
  • Warm to RT and stir for 15 mins. The aluminum salts will turn into a granular white sand (lithium aluminate) that can be filtered off easily.

Q2: Can I store this as a free base? A: Primary amines absorb atmospheric


 to form carbamates/carbonates.
  • Short term: Store under Argon at 4°C.

  • Long term:[3] Convert to the Hydrochloride Salt . Dissolve free base in

    
    , add 
    
    
    
    in ether dropwise. The white solid precipitate is non-volatile, stable, and easy to handle.

Q3: My NMR shows a "ghost" doublet at 1.2 ppm and quartet at 3.5 ppm. A: That is diethyl ether. This amine holds onto solvents tightly. To remove it, you must use a high-vacuum line for 2 hours, or (better) convert to the HCl salt and recrystallize from Ethanol/EtOAc.

References

  • Amine Workup Protocols: Cohen, S. et al. Fieser and Fieser's Reagents for Organic Synthesis. Wiley, 1967. (Standard reference for LiAlH4 workups).
  • Purification of Hydrophilic Amines: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.

Sources

Troubleshooting

Removing unreacted 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine from crude product

Topic: Removal of Unreacted 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Ticket ID: CHEM-PUR-8821 Status: Open Analyst: Senior Application Scientist Executive Summary You are attempting to remove unreacted 2-(3,3-Dimethyloxo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Ticket ID: CHEM-PUR-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are attempting to remove unreacted 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (hereafter referred to as Amine-1 ) from a crude reaction mixture.

Amine-1 is a primary alkyl amine with a lipophilic tetrahydrofuran tail. Its removal strategy depends entirely on the chemical nature of your desired product. Because the 3,3-dimethyl substitution increases the lipophilicity of the amine, simple water washes are often insufficient; the amine must be chemically modified (protonated or covalently bound) to be separated effectively.

This guide details three removal modules ranging from standard extraction to chemoselective scavenging.

Module 1: Liquid-Liquid Extraction (LLE)

Best For: Neutral or Acidic Products (e.g., Amides, Sulfonamides, Carboxylic Acids). Do NOT Use If: Your product is also a base (e.g., secondary/tertiary amine, pyridine).

The Science (Causality)

Amine-1 has a pKa of approximately 9.5–10.0 (typical for primary alkyl amines).

  • Mechanism: By lowering the pH of the aqueous phase below 4.0, you protonate the amine (

    
    ).[1]
    
  • Result: The charged ammonium salt becomes highly water-soluble and insoluble in organic solvents (DCM/EtOAc), forcing it into the aqueous layer.

  • The Lipophilic Factor: The 3,3-dimethyl group makes the neutral amine significantly more soluble in organics than standard tetrahydrofurfurylamine. You must use a sufficiently acidic wash to overcome this lipophilicity.

Protocol: Acidic Wash

Reagents: 1M HCl or 10% Citric Acid (if product is acid-sensitive).

  • Dilution: Dissolve crude mixture in EtOAc or DCM (10 mL per gram of crude).

  • First Wash: Add 1M HCl (equal volume to organic layer). Shake vigorously for 2 minutes.

    • Why: Vigor is required to increase surface area for the protonation at the interface.

  • Separation: Drain the aqueous (bottom) layer.[2][3] This contains the Amine-1 salt.

  • Second Wash: Repeat step 2 with fresh acid.

  • Validation: Check the organic layer by TLC (see Validation Section).[3] If amine persists, repeat.

  • Neutralization: Wash organic layer with Saturated

    
     to remove excess acid, then Brine.[3] Dry over 
    
    
    
    .[3][4]

Module 2: Solid-Phase Scavenging (Chemoselective)

Best For: Basic Products or High-Throughput Synthesis. Mechanism: Covalent Capture.

The Science

If your product is also basic, acid extraction will remove your product along with the impurity. Instead, use a Polymer-Supported Isocyanate (PS-NCO) resin.

  • Reactivity: The isocyanate group (

    
    ) reacts rapidly and specifically with nucleophilic primary amines to form a stable, insoluble urea.
    
  • Self-Validating: The impurity becomes part of the solid bead. Filtration removes the bead, leaving pure product in solution.[5]

Workflow Diagram

Scavenging Crude Crude Mixture (Product + Amine-1) Resin Add PS-NCO Resin (3.0 equiv) Crude->Resin Dissolve in DCM Reaction Incubate (RT, 2-4 hours) Resin->Reaction Filter Filtration Reaction->Filter Waste Solid Waste (Resin-Urea Complex) Filter->Waste Filtrate Filtrate (Purified Product) Filter->Filtrate Evaporate

Caption: Chemoselective removal of Amine-1 using isocyanate scavenging resin.

Protocol: Scavenging

Reagents: Polystyrene-Methylisocyanate (PS-NCO) or similar.

ParameterSpecification
Equivalents 2.0 – 3.0 eq relative to estimated Amine-1 content.
Solvent DCM or THF (Must swell the resin beads).
Time 2 to 16 hours (Monitor by TLC).
Temperature Room Temperature.
  • Dissolve: Crude product in anhydrous DCM.

  • Add Resin: Add PS-NCO beads.

  • Agitate: Shake or stir gently (do not use magnetic stir bars that grind beads).

  • Filter: Pass through a fritted glass funnel or cotton plug. Rinse beads with DCM.

  • Concentrate: Evaporate solvent to yield purified product.

Module 3: Chromatographic Solutions

Best For: Difficult separations where extraction/scavenging failed.

Amine-1 will "tail" (streak) on silica gel due to interaction with acidic silanols. You must modify the mobile phase.

Troubleshooting Table
IssueSolutionMechanism
Amine Streaking Add 1%

or 1%

to mobile phase.
Competes for acidic silanol sites on silica, allowing Amine-1 to elute as a tight band.
Co-elution Switch to C18 Reverse Phase.Uses hydrophobicity differences. Amine-1 elutes early in low pH buffers (0.1% Formic Acid).
Detection Use Ninhydrin Stain.[6]Amine-1 is UV-weak. Ninhydrin turns purple/red specifically with primary amines.

Validation: The Ninhydrin Test

Do not rely on UV (254 nm) as Amine-1 lacks a strong chromophore.

  • Spot: Apply crude and purified solution to a TLC plate.

  • Elute: Run the plate in 10% MeOH/DCM.

  • Stain: Dip in Ninhydrin solution and heat with a heat gun until spots appear.

  • Result:

    • Purple/Red Spot: Unreacted Amine-1 is present.

    • No Spot: Amine is successfully removed.[7]

Frequently Asked Questions (FAQ)

Q: Can I remove Amine-1 by high-vacuum evaporation? A: Likely not effective. While tetrahydrofurfuryl amines have moderate boiling points (~153°C), the H-bonding capability of the primary amine makes it "sticky." You risk decomposing your product with the heat required to distill it off fully.

Q: My product is acid-sensitive (e.g., contains an acetal). Can I use the acid wash? A: Use 0.5M Citric Acid or Ammonium Chloride instead of HCl. These are milder buffers (pH ~4-5) that can protonate the amine without hydrolyzing sensitive groups. If extremely sensitive, use the PS-NCO resin method (Module 2), which is non-acidic.

Q: I used the resin, but the amine is still there. A: Ensure your solvent is DCM or THF . Resins need to swell to expose their active sites. If you used MeOH or Hexanes, the resin collapses and cannot trap the amine.

References

  • Amine Purification Strategies

    • Selective and Waste-Free Isolation of High Purity Primary Amines.[8] (2025).[7] ResearchGate.

  • Scavenger Resin Protocols

    • PS-Isocyanate Technical Note 512. Biotage.

    • Rapid access to reactive polymer-supported isocyanates.[9] (2005).[9] Tetrahedron Letters.

  • Ninhydrin Detection Mechanism

    • Mechanism of the ninhydrin reaction.[6][10][11] Missouri S&T.

  • General Workup Procedures

    • Workup for Removing Amines.[1][3][4] University of Rochester.[1]

Sources

Optimization

Optimizing reaction temperature for sterically hindered oxolane amines

A Senior Application Scientist's Guide to Optimizing Reaction Temperature Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing sterically hindered oxolane amines. The inherent steric congestion in these reactions makes temperature a critical, yet challenging, parameter to optimize. This document provides in-depth, experience-driven answers to common issues, helping you move from low yields and complex product mixtures to clean, efficient, and scalable reactions.

Common Problems at a Glance: A Troubleshooting Matrix

Symptom Observed Potential Cause Related to Temperature Relevant FAQ
Low conversion; starting material remainsInsufficient thermal energy to overcome the activation barrier for nucleophilic attack.
Formation of multiple regioisomersCompeting kinetic and thermodynamic pathways for amine attack on the oxolane ring.
Significant elimination byproductsTemperature is high enough to favor the higher activation energy elimination pathway (E2) over substitution (SN2).
Product degradation or dark reaction mixturesThe reaction temperature exceeds the thermal stability of the starting materials, reagents, or the desired product.

Frequently Asked Questions (FAQs)

Q1: From a mechanistic standpoint, why is reaction temperature so critical for the synthesis of sterically hindered oxolane amines?

A1: Temperature is a double-edged sword in this specific synthesis due to the inherent conflict between reaction kinetics and selectivity. The core of the issue lies in overcoming the significant steric hindrance presented by both the amine nucleophile and the substituted oxolane electrophile.

  • Overcoming the Activation Energy (Ea): The primary reason to heat a reaction is to provide the necessary thermal energy for molecules to overcome the activation energy barrier (Ea) and react at a practical rate. For sterically hindered systems, this barrier is substantially higher than for unhindered analogues. The approach of the amine's nucleophilic lone pair to the electrophilic carbon on the oxolane ring is sterically congested, slowing down the desired Sₙ2 reaction.

  • Competing Reaction Pathways: The challenge is that the desired substitution reaction is not the only pathway available. Other reactions, such as elimination (E2) or even substrate/product decomposition, have their own activation energy barriers. Often, undesired pathways like elimination have a higher Ea than substitution but become kinetically accessible and competitive at elevated temperatures.[1][2]

This scenario is best described by the principles of Kinetic vs. Thermodynamic Control .

  • Kinetic Product: The product that forms the fastest (has the lowest activation energy). It is favored at lower temperatures where there isn't enough energy to reverse the reaction or overcome higher energy barriers.[2][3]

  • Thermodynamic Product: The most stable product. It is favored at higher temperatures where reactions become reversible, allowing the system to equilibrate and settle in the lowest energy state.[1][4]

Temperature, therefore, acts as the deciding factor that dictates which reaction pathway predominates. The goal of optimization is to find a temperature high enough to drive the desired substitution forward efficiently but low enough to prevent competing, undesired reactions from occurring at a significant rate.

G cluster_0 Reaction Coordinate Diagram R Reactants (Oxolane + Amine) TS1 TS_kinetic R->TS1 ΔG‡ (kinetic) Lower Ea TS2 TS_thermo R->TS2 ΔG‡ (thermo) Higher Ea P_K Kinetic Product (e.g., Desired Amine) TS1->P_K P_T Thermodynamic Product (e.g., Elimination Byproduct) TS2->P_T E_axis Energy RC_axis Reaction Coordinate

Caption: Kinetic vs. Thermodynamic control in amine addition.

Q2: My reaction is sluggish and gives low conversion. Should I simply increase the heat?

A2: While insufficient temperature is a common cause of low conversion, increasing it arbitrarily can introduce new problems like byproduct formation or decomposition.[5] The most effective approach is to perform a systematic temperature screening study to identify the optimal thermal window. This provides empirical data on how temperature affects not just the rate, but also the selectivity and stability of your specific reaction.

A parallel screening setup is ideal. Use small, identical reaction vials, each set to a different temperature. This allows for direct comparison under otherwise identical conditions (concentration, stoichiometry, solvent, stir rate).

Temperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Key Byproduct (%)Observations
40241512<1Very slow, clean reaction
602465603Good conversion, still clean
80 12 95 88 5 Optimal: High conversion, short time, minimal byproduct
1008>997520Fast, but significant byproduct formation
1204>995035 (plus decomp)Very fast, dark solution, product loss

This data-driven approach allows you to pinpoint the "sweet spot" (e.g., 80 °C in the table above) where you achieve high conversion in a reasonable time without sacrificing yield to side reactions.

Q3: I'm observing a mixture of regioisomers. How does temperature control selectivity?

A3: The formation of regioisomers occurs when the amine can attack more than one electrophilic carbon on the oxolane ring. This is common in asymmetrically substituted oxolanes. Temperature plays a pivotal role in determining the ratio of these isomers, again by influencing the kinetic versus thermodynamic control of the reaction.[6]

  • Scenario 1: Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The major product will be the one that forms the fastest—the one resulting from the attack on the carbon with the lower activation energy barrier. This is often the less sterically hindered carbon.[2]

  • Scenario 2: Thermodynamic Control (High Temperature): At higher temperatures, the ring-opening reaction may become reversible. This allows the initially formed products to revert to the starting materials and react again. Over time, the reaction mixture will equilibrate to favor the most thermodynamically stable regioisomer, which may not be the one that forms the fastest.[1]

To improve regioselectivity:

  • Favor the Kinetic Product: Run the reaction at the lowest possible temperature that still provides a reasonable rate. This "traps" the product distribution in its kinetic state.

  • Favor the Thermodynamic Product: If the desired isomer is the more stable one, running the reaction at a higher temperature for a longer duration may allow the equilibrium to shift in its favor. This must be balanced against the risk of byproduct formation.[6]

Q4: Why do elimination byproducts increase at higher temperatures?

A4: This is a classic competition between substitution (Sₙ2) and elimination (E2) pathways. While both are promoted by heat, elimination reactions often have a more positive entropy of activation (ΔS‡) than substitution reactions.

  • Sₙ2 Reaction: Two molecules (amine and oxolane) come together to form a single, highly ordered transition state. This results in a decrease in entropy.

  • E2 Reaction: Two molecules react to form three molecules (alkene, protonated amine, and leaving group anion). This results in an increase in entropy.

According to the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), the TΔS‡ term becomes more significant at higher temperatures. For elimination, where ΔS‡ is positive, increasing T makes the ΔG‡ more negative (i.e., lowers the activation barrier), making the elimination pathway more competitive.[7] Therefore, even if the substitution reaction is favored at lower temperatures, the elimination reaction can become the dominant pathway once the temperature is high enough.

Q5: My product seems to be decomposing. How can I verify and prevent this?

A5: Product or starting material instability at elevated temperatures is a common issue, especially with complex, polyfunctional molecules.

Verification: The most direct way to confirm thermal instability is through a control experiment .

  • Isolate and purify your desired sterically hindered oxolane amine product.

  • Dissolve a small amount in the reaction solvent.

  • Heat this solution to the reaction temperature that you suspect is causing decomposition.

  • Monitor the sample over time using TLC, LC-MS, or NMR to see if the product degrades or new spots appear. You should perform the same test on your key starting materials as well.

Prevention and Mitigation: If decomposition is confirmed, simply increasing the temperature is not a viable strategy. Instead, consider these alternatives:

  • Catalysis: Investigate the use of a catalyst to lower the activation energy of the desired reaction, thereby allowing it to proceed at a lower, safer temperature. Lewis acids, for example, can activate the oxolane ring towards nucleophilic attack.[8][9]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically accelerate reactions by efficiently heating the solvent and reactants, often leading to shorter reaction times at a given temperature, which can minimize the time the product is exposed to harsh conditions.[10][11]

  • Solvent Choice: The choice of solvent can influence reaction rates. A switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) can accelerate Sₙ2 reactions, potentially lowering the required temperature.[5][12]

Experimental Protocols

Protocol 1: Systematic Temperature Optimization via Small-Scale Parallel Screening

This protocol outlines a method for efficiently determining the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.

Materials:

  • Array of identical reaction vials (e.g., 2 mL microwave vials with stir fleas)

  • Heating block or parallel synthesizer capable of maintaining distinct temperatures

  • Sterically hindered oxolane substrate

  • Amine nucleophile

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or Toluene)

  • Internal standard (for GC/LC analysis, e.g., dodecane)

  • TLC plates, GC-MS, or LC-MS for monitoring

Procedure:

  • Stock Solution Preparation: Prepare a stock solution containing the oxolane substrate, the amine nucleophile (at the desired stoichiometry), and the internal standard in the chosen solvent. This ensures each reaction starts with identical concentrations.

  • Reaction Setup:

    • Dispense an equal volume of the stock solution into each of 5 reaction vials.

    • Seal each vial tightly under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heating: Place each vial in a pre-heated well of the heating block set to a different temperature (e.g., T1=40°C, T2=60°C, T3=80°C, T4=100°C, T5=120°C).

  • Monitoring:

    • At set time points (e.g., 2, 4, 8, 12, 24 hours), carefully take a micro-aliquot from each reaction.

    • Quench the aliquot in a prepared vial (e.g., containing a small amount of water or dilute acid).

    • Analyze the quenched aliquot by TLC, GC, or LC-MS to determine the conversion of starting material and the relative formation of product and byproducts.

  • Data Analysis: Once the optimal time and temperature are identified (e.g., >95% conversion with minimal byproducts), run the reaction on a larger scale at those conditions for isolation and characterization.

Caption: Troubleshooting workflow for temperature optimization.

References

  • Wan, J., & Jing, Y. (2015). Recent advances in copper-catalyzed C–H bond amidation. Beilstein Journal of Organic Chemistry, 11, 2209-2222. [Link]

  • Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by a confined Brønsted acid. Nature, 483(7389), 315-319. [Link]

  • Burés, J. (2016). A Simple Excel Spreadsheet To Analyze and Simulate Reaction Progress Data. Journal of Chemical Education, 93(6), 1146-1149. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Carboetherification of γ-Hydroxy Alkenes. Journal of the American Chemical Society, 132(16), 5582-5583. [Link]

  • Valle, G., & Bode, J. W. (2016). Synthesis of Saturated Heterocycles via Additions to N-Sulfonyl-α,β-unsaturated Imines. Angewandte Chemie International Edition, 55(1), 361-365. [Link]

  • Frings, M., Atodiresei, I., & Bolm, C. (2013). Iron-Catalyzed Ring-Opening of N-Tosyl-Aziridines with Amines. Organic Letters, 15(20), 5298-5301. [Link]

  • Phillips, E. M., Wadamoto, M., & Scheidt, K. A. (2005). Enantioselective Synthesis of Substituted Dihydropyrans: A Catalytic, Intramolecular [4 + 2] Cycloaddition. Journal of the American Chemical Society, 127(40), 14142-14143. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Widenhoefer, R. A., & Han, X. (2006). Gold-Catalyzed Hydroamination and Hydroalkoxylation of Allenes. European Journal of Organic Chemistry, 2006(20), 4555-4563. [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives. Chemical Reviews, 112(5), 2642-2713. [Link]

  • La Sorella, G., Strukul, G., & Scarso, A. (2015). Solvent effects in catalysis: a key to selectivity. Catalysis Science & Technology, 5(8), 3929-3947. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Carpenter, B. K. (1984). Determination of Organic Reaction Mechanisms. John Wiley & Sons. [Link]

Sources

Troubleshooting

Stability of 3,3-dimethyloxolane ring under acidic reaction conditions

Executive Summary: The "Gem-Dimethyl" Stability Shield Unlike its parent compound tetrahydrofuran (THF), 3,3-dimethyloxolane exhibits a significantly enhanced stability profile under acidic conditions. This resistance to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Stability Shield

Unlike its parent compound tetrahydrofuran (THF), 3,3-dimethyloxolane exhibits a significantly enhanced stability profile under acidic conditions. This resistance to ring-opening and polymerization is thermodynamically driven by the Thorpe-Ingold effect (gem-dimethyl effect).

While unsubstituted THF is prone to Cationic Ring-Opening Polymerization (CROP) in the presence of strong Lewis or Brønsted acids, the steric bulk and conformational rigidity introduced by the C3-dimethyl group effectively raise the energy barrier for ring cleavage and lower the ceiling temperature for polymerization. Consequently, 3,3-dimethyloxolane functions as a robust ether scaffold compatible with many acidic protocols that would otherwise degrade THF.

Module 1: Critical Stability Data

The following matrix defines the safe operating limits for 3,3-dimethyloxolane. Use this to determine if your reaction conditions pose a risk of ring degradation.

Table 1: Acid Compatibility Matrix
Acid ClassRepresentative ReagentsStability RatingTechnical Notes
Dilute Brønsted Acids 1M HCl, 2M

, Acetic Acid
High Stable. Kinetic barrier prevents hydrolysis. Suitable for aqueous workups.
Strong Non-Nucleophilic Acids TFA, TfOH,

,

High Stable. Unlike THF, 3,3-dimethyloxolane resists cationic polymerization (CROP) due to steric hindrance at the propagating oxonium center.
Strong Nucleophilic Acids Conc. HI, Conc. HBr (48%)Low Unstable. High heat (>80°C) combined with strong nucleophiles (

,

) will cleave the ether bond via an

pathway.
Lewis Acids (Mild)

,

,

Moderate/High Generally Stable. Stable at RT. Prolonged heating with strong Lewis acids may induce complexation or slow isomerization.
Lewis Acids (Harsh)

,

,

Low Risk of Cleavage. These reagents coordinate strongly to the ether oxygen, facilitating nucleophilic attack even by weak nucleophiles.
Table 2: Polymerization Risk (THF vs. 3,3-Dimethyloxolane)
FeatureTetrahydrofuran (THF)3,3-Dimethyloxolane
Cationic Polymerization High Risk. Readily polymerizes with superacids (e.g., HSSbF6) or Lewis acids.Negligible Risk. The gem-dimethyl group creates steric strain in the polymer chain, making polymerization thermodynamically unfavorable.
Ceiling Temperature (

)
approx. 83°CSignificantly lower (often < 0°C), meaning depolymerization is favored at standard reaction temps.

Module 2: Mechanistic Insights[1][2][3]

The diagram below illustrates the divergent pathways between reversible protonation (safe) and irreversible cleavage (failure). Note the "Steric & Entropic Barrier" specific to the 3,3-dimethyl analog.

G Substrate 3,3-Dimethyloxolane Oxonium Activated Oxonium Intermediate Substrate->Oxonium Fast Equilibrium Acid Acid (H+ or LA) Acid->Oxonium Barrier High Barrier: Thorpe-Ingold Effect (Steric/Entropic) Oxonium->Barrier Stress Conditions Safe Reversible Deprotonation (No Reaction) Oxonium->Safe Dominant Pathway Cleavage Ring Opening (Requires Strong Nuc: I-, Br-) Barrier->Cleavage Only with HI/BBr3 + Heat Polymer Polymerization (Blocked) Barrier->Polymer Thermodynamically Unfavorable

Figure 1: Mechanistic pathway showing the stability of the oxonium intermediate. The gem-dimethyl group imposes a high barrier against ring opening and effectively blocks polymerization.

Module 3: Troubleshooting Guides

Scenario A: "I suspect the ring is opening during my deprotection step."

Context: Using 50% TFA/DCM or 4M HCl/Dioxane to remove a Boc group.

Diagnosis: It is highly unlikely that 3,3-dimethyloxolane is cleaving under these standard conditions. If you observe new spots on TLC or extra peaks in LC-MS, consider alternative side reactions.

Troubleshooting Steps:

  • Check Nucleophiles: Are you using HBr/Acetic Acid? Bromide is a strong enough nucleophile to open the ring at high temperatures. Switch to HCl or TFA.

  • Verify Impurities: 3,3-dimethyloxolane can contain trace peroxides if not stabilized. Ensure your solvent is peroxide-free (test with KI starch paper).

  • NMR Validation: Look for the signature triplet of the primary alcohol (

    
    ) that would form upon ring opening. In 3,3-dimethyloxolane cleavage, you would expect a shift of the C5 protons from ~3.8 ppm (ether) to ~3.5 ppm (alcohol/halide).
    
Scenario B: "The reaction mixture turned into a viscous gel."

Context: Using strong Lewis Acids (


, 

) as catalysts.

Diagnosis: While 3,3-dimethyloxolane resists polymerization better than THF, extreme Lewis acid concentrations can induce oligomerization or complexation.

Troubleshooting Steps:

  • Dilution: High concentration favors intermolecular reactions. Dilute the reaction to <0.2 M.

  • Temperature Control: The "Ceiling Temperature" for substituted THF polymerization is low. Ensure the reaction is not kept at cryogenic temperatures (-78°C) for excessively long periods with superacids, as enthalpy might drive polymerization at very low temps (counter-intuitive, but possible in specific equilibrium thermodynamics). Run at 0°C or RT where entropy favors the monomer.

  • Quench Protocol: Ensure the Lewis acid is fully quenched with weak base (

    
    ) before concentration to prevent concentration-dependent degradation.
    

Module 4: Validated Stability Protocol

Use this protocol to validate the solvent/reagent compatibility with your specific acidic conditions before committing valuable starting material.

Protocol: Acid Stress Test

  • Preparation: Dissolve 50 mg of 3,3-dimethyloxolane (or the substrate containing the ring) in 0.5 mL of the deuterated solvent closest to your reaction solvent (e.g.,

    
    ).
    
  • Acid Spike: Add 5 equivalents of the acid (e.g., TFA, acetic acid).

    • Note: For aqueous acids, use a biphasic mixture and extract an aliquot for analysis.

  • Incubation: Heat the NMR tube to the intended reaction temperature (e.g., 60°C) for 4 hours.

  • Analysis: Acquire a

    
     NMR.
    
    • Pass Criteria: Retention of the distinct gem-dimethyl singlet (~1.1 ppm) and C2/C4/C5 methylene signals.

    • Fail Criteria: Appearance of broad alkyl peaks (oligomers) or triplet signals corresponding to linear alcohols/halides.

References

  • Mechanism of Ether Cleavage

    • Title: Cleavage of Ethers with Acid[1][2][3][4][5]

    • Source: Master Organic Chemistry
    • URL:[Link]

    • Relevance: Establishes the baseline requirement for strong nucleophilic acids (HI/HBr) to cleave cyclic ethers.
  • Thorpe-Ingold Effect (Gem-Dimethyl Effect)

    • Title: The Thorpe-Ingold Effect[6][7]

    • Source: Wikipedia / Chemical Reviews
    • URL:[Link]

    • Relevance: Explains the thermodynamic stability of the 3,3-disubstituted ring compared to unsubstituted THF.
  • Cationic Polymerization of THF Derivatives

    • Title: Cationic Ring-Opening Polymerization of Tetrahydrofuran[8][4][9][10]

    • Source: National Institutes of Health (PMC) / MDPI
    • URL:[Link]

    • Relevance: Details the mechanism of THF polymerization, providing the contrast needed to explain why the dimethyl variant is more stable (steric inhibition of the propag

Sources

Optimization

Overcoming steric hindrance in 3,3-dimethyl substituted oxolanes

This is a Level 3 Technical Support Guide designed for organic chemists and process engineers. It addresses the specific challenges of synthesizing and functionalizing 3,3-dimethyloxolanes (3,3-dimethyltetrahydrofurans).

Author: BenchChem Technical Support Team. Date: February 2026

This is a Level 3 Technical Support Guide designed for organic chemists and process engineers. It addresses the specific challenges of synthesizing and functionalizing 3,3-dimethyloxolanes (3,3-dimethyltetrahydrofurans).

Ticket ID: #OX-33-DM-STERIC Subject: Overcoming Steric Hindrance & Reactivity Paradoxes Assigned Specialist: Senior Application Scientist, Heterocycle Division

The Core Paradox: "Helper" vs. "Hindrance"

Before troubleshooting, you must distinguish between two opposing forces exerted by the gem-dimethyl group at the C3 position.

  • The "Helper" (Thorpe-Ingold Effect): In the synthesis of the ring from acyclic precursors, the 3,3-dimethyl group accelerates cyclization. It compresses the internal bond angle (

    
    ), forcing the terminal reactive groups closer together. Do not  treat ring closure as the bottleneck; it is kinetically favored over the unsubstituted analogue [1].
    
  • The "Hindrance" (Neopentyl Blockade): Once the ring is formed, the C2 position (adjacent to the oxygen and the quaternary C3) becomes a neopentyl-like center . Nucleophilic attack or deprotonation at C2 is severely sterically hindered.

Troubleshooting Guide: Synthesis & Functionalization

Issue A: "I cannot functionalize the C2 position (alpha-lithiation fails)."

Symptoms: Low yield, recovery of starting material, or ring fragmentation when using n-BuLi. Root Cause: The C3 gem-dimethyl group blocks the trajectory of the base. Standard n-BuLi aggregates are too bulky to effectively deprotonate C2. Furthermore, THF derivatives are prone to [3+2] retro-cycloaddition (fragmentation) under aggressive conditions.

Protocol 1: Sterically Demanding Alpha-Lithiation To access the C2 position, you must use a smaller, more reactive lithium species and stabilize the intermediate to prevent fragmentation.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Reason
Base n-BuLi (2.5 M)s-BuLi or t-BuLi (1.7 M)s-BuLi is more basic and less aggregated; t-BuLi is highly reactive, allowing lower temps.
Additive NoneTMEDA (1.1 equiv)Breaks Li-aggregates to form reactive monomers; stabilizes the lithiated species.
Temp 0°C to -20°C-78°C (Strict) Prevents the thermodynamic fragmentation of the ring.
Quench Slow additionInverse Addition Pour the lithiated species into the electrophile to minimize side reactions.

Step-by-Step Workflow:

  • Dissolve 3,3-dimethyloxolane (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous Et₂O (not THF, to avoid solvent competition).

  • Cool to -78°C .

  • Add s-BuLi (1.1 equiv) dropwise over 20 mins.

  • Stir for 1 hour at -78°C.

  • Add electrophile (e.g., MeI, aldehyde) rapidly.

  • Allow to warm to room temperature only after quench is complete.

Issue B: "My ring synthesis yield is low despite the Thorpe-Ingold effect."

Symptoms: Incomplete cyclization of the diol or halo-alcohol precursor; formation of elimination products (alkenes). Root Cause: While the gem-dimethyl effect helps conformation, it creates a lipophilic local environment that may hinder solvation of the leaving group in polar protic solvents.

Protocol 2: Robust Ring Closure (Williamson Ether Strategy) Do not use acid-catalyzed dehydration (e.g., H₂SO₄) as it promotes rearrangement of the neopentyl skeleton (Wagner-Meerwein shifts). Use base-mediated displacement.

Reagents: 4-chloro-2,2-dimethylbutan-1-ol, NaH (1.5 equiv), THF/DMF (9:1). Key Step: The addition of DMF or HMPA (catalytic) is crucial. It solvates the cation, creating a "naked" alkoxide anion that snaps shut instantly due to the Thorpe-Ingold pre-organization [2].

Issue C: "The ring is opening/polymerizing during reaction."

Symptoms: Gaseous byproducts (isobutylene), viscous polymeric residue. Root Cause: Cationic Ring Opening Polymerization (CROP). The 3,3-dimethyl group creates strain. If you generate a carbocation at C2 (e.g., using strong Lewis acids like BF₃·OEt₂), the ring will open to relieve strain, forming a stable tertiary carbocation at the acyclic position. Fix: Avoid strong Lewis acids. If Lewis acid catalysis is necessary (e.g., for glycosylation), use TiCl₄ or bulky aluminum species (MAD) that coordinate less tightly to the ether oxygen.

Visualizing the Steric Conflict

The following diagram illustrates the mechanistic divergence between the helpful Thorpe-Ingold effect during synthesis and the steric blockade during functionalization.

G cluster_0 Synthesis (Thorpe-Ingold Helper) cluster_1 Functionalization (Steric Hindrance) Precursor Acyclic Precursor (4-chloro-2,2-dimethyl...) Angle Bond Angle Compression (θ < 109.5°) Precursor->Angle Gem-Dimethyl Effect Cyclization Rapid Ring Closure (Kinetic Favorability) Angle->Cyclization Product 3,3-Dimethyloxolane Cyclization->Product Target Target: C2 Position (Neopentyl-like) Product->Target Clash Steric Clash (Blocked Trajectory) Target->Clash Reagent Nucleophile/Base (e.g., n-BuLi) Reagent->Clash Frag Risk: Ring Fragmentation (Isobutylene byproduct) Clash->Frag High Temp / Low Selectivity

Caption: The gem-dimethyl group (green path) accelerates ring formation but acts as a steric gatekeeper (red path) preventing standard C2 functionalization.

Experimental Data: Reaction Rates

The following table highlights the magnitude of the Thorpe-Ingold effect in synthesis versus the retardation effect in substitution, emphasizing why protocols must be adapted.

Reaction TypeSubstrateRelative Rate (

)
Implication for Protocol
Ring Closure Unsubstituted (–H,H–)1.0Standard baseline.
Ring Closure 3,3-Dimethyl~250 [3]Fast. No high heat/pressure needed.
SN2 at C2 Unsubstituted THF1.0Standard reactivity.
SN2 at C2 3,3-Dimethyl THF< 0.001 Dead. Do not attempt direct displacement. Use radical or lithiation pathways.

References

  • BenchChem. (2025).[1][2] Step-by-step synthesis of 3,3-dimethyltetrahydrofuran from 1,4-dichloro-2,2-dimethylbutane. BenchChem Application Notes. [1]

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.

  • Kostal, J., & Jorgensen, W. L. (2004). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. Journal of Organic Chemistry.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Contextual reference for s-BuLi/TMEDA protocols).

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Salts

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports deliquescence (liquefaction), clumping, and inconsistent reaction yields with 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports deliquescence (liquefaction), clumping, and inconsistent reaction yields with 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine salts (HCl, Oxalate, or Tartrate).

Executive Summary: The Hygroscopicity Challenge

You are likely experiencing difficulties with 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (and its salts) because of its "double-threat" molecular architecture.

  • The Primary Amine: A strong hydrogen-bond donor/acceptor.

  • The Oxolane (Tetrahydrofuran) Ring: The cyclic ether oxygen acts as a Lewis base, creating additional sites for water coordination.

When converted to a salt (e.g., Hydrochloride), the crystal lattice energy is often insufficient to prevent atmospheric moisture from disrupting the structure. The salt acts as a desiccant , pulling water from the air until it dissolves in its own absorbed moisture (deliquescence). This leads to stoichiometric errors (weighing water instead of reagent) and hydrolytic degradation .

Critical Troubleshooting Modules

Module A: Recovery of "Gooey" or Clumped Material

Use this protocol if your solid has turned into a paste or oil due to moisture exposure.

The Solution: Azeotropic Drying Do not rely on a vacuum oven alone; water trapped deep in a viscous oil is difficult to remove due to surface tension. We use azeotropic distillation to mechanically "carry" water out of the system.

Protocol: Toluene/DCM Azeotrope

  • Dissolution: Dissolve the wet amine salt in a mixture of Dichloromethane (DCM) and Methanol (MeOH) (9:1 ratio) to ensure complete solubility.

  • Chase Solvent Addition: Add Toluene (approx. 5-10 mL per gram of salt). Toluene forms a positive azeotrope with water (boiling point 85°C, composition ~20% water).

  • Evaporation: Concentrate the solution on a rotary evaporator.

    • Bath Temp: 40–45°C.

    • Pressure:[1][2][3] Ramp down slowly to prevent bumping.

  • Repeat: As the DCM/MeOH evaporates, the toluene remains. The water is co-distilled with the toluene. Repeat the toluene addition and evaporation 3 times .

  • Final Dry: Place the resulting solid/foam under high vacuum (<1 mbar) for 12–24 hours.

Visualizing the Recovery Workflow

AzeotropicDrying WetSalt Wet/Clumped Salt Dissolve Dissolve: DCM/MeOH (9:1) WetSalt->Dissolve AddToluene Add Toluene (Azeotropic Agent) Dissolve->AddToluene Rotovap Rotary Evaporation (Co-distillation of H2O) AddToluene->Rotovap Check Is it Dry? Rotovap->Check Check->AddToluene No (Repeat x3) HighVac High Vacuum (12-24h) Check->HighVac Yes (Solid/Foam) DrySalt Recovered Anhydrous Salt HighVac->DrySalt

Figure 1: Logic flow for recovering deliquescent amine salts via azeotropic distillation.

Module B: Accurate Stoichiometry (The "Hidden" Error)

Use this protocol if your yields are inconsistent despite using the correct calculated equivalents.

The Problem: If your amine salt has absorbed 10% water by weight, adding "1.0 equivalent" based on the theoretical Molecular Weight (MW) means you are actually adding only 0.9 equivalents of the amine.

The Solution: Quantitative NMR (qNMR) Standard Karl Fischer titration consumes too much material. Use qNMR to determine the effective weight percentage (wt%) of the active amine.

qNMR Protocol:

  • Internal Standard: Choose a standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene ) that is non-hygroscopic and has distinct peaks.

  • Sample Prep: Weigh ~10 mg of your amine salt (

    
    ) and ~10 mg of standard (
    
    
    
    ) precisely into the same vial. Dissolve in DMSO-d6 or D2O.
  • Acquisition: Set relaxation delay (

    
    ) to at least 30 seconds  (or 
    
    
    
    ) to ensure full integration accuracy.
  • Calculation:



VariableDefinition

Purity (wt%)

Integration Area

Number of protons for the integrated signal

Molecular Weight

Mass weighed

Correction Factor: When setting up your reaction, adjust the mass required:



Module C: Handling & Storage Best Practices

1. The "Glove Bag" Technique (If Glovebox is unavailable) If you do not have a glovebox, purchase a disposable AtmosBag (glove bag).

  • Place balance, spatulas, and reagents inside.[4]

  • Purge with Nitrogen/Argon x3.

  • Weigh inside the bag.[5] This prevents the "sticky spatula" phenomenon.

2. Schlenk Storage Store the bulk container inside a secondary glass jar containing desiccant packets (Silica Gel or P2O5), or preferably, store the salt in a Schlenk tube under positive Argon pressure.

3. Parafilm is NOT Enough Parafilm is permeable to water vapor over time. Use electrical tape or Teflon tape for sealing vials, and always store in a desiccator.

Frequently Asked Questions (FAQ)

Q: Can I dry the salt in an oven at 60°C? A: Risky. While the salt is likely thermally stable, heating a wet amine salt can promote hydrolysis of the oxolane ring or side reactions with the counter-ion. Vacuum drying at ambient temperature (or max 40°C) is safer.

Q: Why does the salt smell like "fish" after being left out? A: This indicates hydrolysis or free-basing . Moisture can facilitate the dissociation of the salt, releasing trace amounts of the free amine (which is volatile and odorous). If the smell is strong, check purity via NMR; the salt may have degraded.

Q: I need to use this in a reaction with NaH or LDA. Is the water content critical? A: Critical. Water will instantly quench strong bases like NaH or LDA, generating NaOH or LiOH. These hydroxides can then attack your reagents or the oxolane ring. You must dry the salt (Module A) and verify water content <0.5 wt% before use.

Mechanistic Insight: The Hygroscopic Cycle

Understanding the failure mode helps prevent it. The diagram below illustrates how atmospheric moisture creates a self-reinforcing cycle of degradation.

HygroscopicCycle cluster_impact Impact on Experiment Dry Dry Amine Salt (Crystalline) Adsorption Surface Adsorption (H-Bonding at Ether/Amine) Dry->Adsorption Exposure to >40% RH Deliquescence Deliquescence (Dissolution in absorbed H2O) Adsorption->Deliquescence Lattice Energy < Solvation Energy Deliquescence->Dry Azeotropic Drying (See Module A) StoichError Stoichiometry Error (Low Yields) Deliquescence->StoichError Hydrolysis Reagent Hydrolysis (Quenched Bases/Catalysts) Deliquescence->Hydrolysis

Figure 2: The cycle of moisture absorption and its downstream effects on experimental integrity.

References

  • Safe Handling of Hygroscopic Reagents

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
    • Context: General protocols for drying amine salts and solvent azeotropes.[6]

    • Link:

  • Quantitative NMR (qNMR)

    • Source: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26.
    • Context: Protocol for calculating purity/w
    • Link:

  • Azeotropic Drying Data

    • Source: Wulf, O. R. (1978).
    • Context: Verification of Toluene-Water azeotrope boiling points and composition.
    • Link:

  • Handling Air-Sensitive Reagents

    • Source: Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.
    • Context: Techniques for Schlenk lines and inert
    • Link:

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

[1][2] Content Type: Technical Comparison & Application Guide Subject: 1H NMR Characterization and Structural Validation Primary Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Technical Comparison & Application Guide Subject: 1H NMR Characterization and Structural Validation Primary Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary: The Gem-Dimethyl Advantage[1][2][3]

In drug discovery, 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine represents a critical pharmacophore, often serving as a conformationally restricted bioisostere of linear ether amines.[2][1]

This guide compares the NMR performance of this specific scaffold against its non-methylated parent, Tetrahydrofurfurylamine (THFA) . The introduction of the gem-dimethyl group at the C3 position is not merely a structural variation; it acts as a "spectral lock," significantly simplifying the 1H NMR spectrum by eliminating vicinal coupling at the chiral center.

Key Analytical Insight:

  • Alternative (Parent): The H2 methine proton in THFA appears as a complex, higher-order multiplet due to coupling with H3

    
    , H3
    
    
    
    , and the side-chain methylenes.
  • Target (3,3-Dimethyl): The 3,3-dimethyl substitution decouples the H2 proton from the ring interior, collapsing the signal into a distinct doublet of doublets (dd) . This provides a rapid, unambiguous diagnostic marker for reaction monitoring.[1]

Comparative Analysis: Target vs. Analog

The following data compares the expected chemical shifts of the target molecule against the experimentally validated shifts of the un-methylated analog (Tetrahydrofurfurylamine).

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
PositionAssignmentTarget Molecule (3,3-Me₂ Analog)Reference Alternative (Unsubstituted)Diagnostic Note
H-2 Ring Methine (α to O)3.65 – 3.75 ppm (dd) 3.85 – 3.95 ppm (m)Primary ID Peak. The 3,3-Me₂ group removes H3 coupling, simplifying multiplicity.[2][1]
H-5 Ring Methylene (α to O)3.70 – 3.85 ppm (m)3.70 – 3.85 ppm (m)Overlaps in both; requires HSQC for resolution.[2][1]
H-3 Ring Methylene (β to O)Absent (Replaced by Me) 1.85 – 2.00 ppm (m)Disappearance of these multiplets confirms methylation.[2][1]
Me-3 Gem-Dimethyls0.95 – 1.15 ppm (s/d) N/ADiastereotopic methyls may appear as two singlets due to chirality at C2.
H-4 Ring Methylene1.65 – 1.80 ppm (m)1.50 – 1.70 ppm (m)Slightly deshielded in target due to steric compression.[2][1]
H-6 Sidechain CH₂ (β to N)1.55 – 1.75 ppm (m)1.45 – 1.60 ppm (m)
H-7 Sidechain CH₂ (α to N)2.75 – 2.85 ppm (t)2.70 – 2.80 ppm (t)Distinct triplet; position is pH dependent.[2][1]
NH₂ Amine Protons1.2 – 1.8 ppm (broad s)1.3 – 1.9 ppm (broad s)Highly variable; exchanges with D₂O.[2][1]

Note on Stereochemistry: The C2 position is a chiral center.[2][1] The two methyl groups at C3 are diastereotopic.[1] In high-field NMR (>400 MHz), they will likely resolve into two distinct singlets (e.g., 1.05 ppm and 1.12 ppm) rather than a single integration of 6H.[1]

Solvent Performance Guide

Selecting the correct solvent is critical for observing the exchangeable amine protons and resolving the ring conformation.

Table 2: Solvent Selection Matrix
SolventPerformance RatingPrimary UtilityTechnical Trade-off
CDCl₃ Standard Backbone verification. Sharpest resolution of C-H coupling.NH₂ protons often invisible or broad due to exchange.[2][1] Chemical shifts are concentration-dependent.[2][1]
DMSO-d₆ High Quantification of NH₂. H-bonds stabilize the amine protons, appearing as a broad singlet at ~3.5–5.0 ppm (if protonated) or ~1.5 ppm (free base).[2][1]High viscosity causes line broadening.[2][1] Strong solvent peak (2.50 ppm) may obscure side-chain signals.[2][1]
D₂O Specific Confirmation of exchangeable protons.NH₂ signal disappears (H/D exchange). Useful only to subtract amine signals to reveal overlapping alkyl peaks.[2][1]

Experimental Protocol: Structural Validation Workflow

This protocol ensures reproducible data, specifically targeting the resolution of the diagnostic H-2 doublet of doublets.

Reagents & Equipment[1][4][5][6]
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (99.8% D).[2][1] Note: Neutralize CDCl₃ with basic alumina if the amine is acid-sensitive.[2][1]

  • Internal Standard: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[2][1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Step-by-Step Methodology
  • Sample Preparation (Dryness is Critical):

    • The amine functionality is hygroscopic.[1] Trace water will broaden the NH₂ peak and shift the H-7 methylene signal.[2][1]

    • Action: Dry the oil under high vacuum (<1 mbar) for 30 minutes before dissolution.[1]

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[2][1]

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The methyl protons (Me-3) have long T1 relaxation times.[2][1] Short delays will under-integrate the methyls, leading to incorrect H:Me ratios (e.g., integrating to 4.5H instead of 6H).

    • Scans (NS): 16 (standard) or 64 (for trace impurity detection).[2][1]

  • Processing & Phasing:

    • Apply an exponential window function (LB = 0.3 Hz).[2][1]

    • Manually phase the Me-3 singlets. Automated phasing often fails on sharp, high-intensity methyl peaks.[2][1]

  • Validation Check (Self-Correcting Step):

    • Check: Integrate the H-2 signal (approx 3.7 ppm).[2][1]

    • Pass Criteria: Comparison of H-2 integral (1H) vs. Me-3 integral (6H). Ratio must be 1:6 (±5%).[2][1]

    • Fail Criteria: If Me-3 integrates low, increase D1 delay and re-acquire.

Structural Logic & Assignment Pathway[1][4][7]

The following diagram illustrates the logical flow for assigning the spectrum, highlighting the "Gem-Dimethyl Effect" on the assignment strategy.

NMR_Assignment_Logic Start Start: Acquire 1H Spectrum (CDCl3) Check_Me Identify High-Field Signals (0.9 - 1.2 ppm) Start->Check_Me Me_Found Two Singlets Found? (Diastereotopic Methyls) Check_Me->Me_Found Yes Me_Confirm Confirm 3,3-Dimethyl Substitution Me_Found->Me_Confirm Check_H2 Analyze H-2 Methine (~3.7 ppm) Me_Confirm->Check_H2 H2_Multiplicity Multiplicity Check Check_H2->H2_Multiplicity Result_DD Doublet of Doublets (dd) (Coupled only to Sidechain) H2_Multiplicity->Result_DD Target Molecule (3,3-Me2) Result_Multi Complex Multiplet (Coupled to Ring CH2) H2_Multiplicity->Result_Multi Impurity/Analog (Unsubstituted) Check_Side Sidechain CH2-N (~2.8 ppm) Result_DD->Check_Side Proceed to Quantification

Figure 1: Decision tree for distinguishing the target 3,3-dimethyl compound from un-methylated analogs based on H-2 multiplicity.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link[2][1]

  • Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. (1915).[1] "The Formation and Stability of Spiro-Compounds. Part I. Symmetrical Spiro-Compounds from Cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl Effect). Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[2][1] (Source for additive chemical shift rules for THF derivatives). Link[2][1]

  • National Institute of Standards and Technology (NIST). (2023).[2][1] "Mass Spectrum and Retention Data for Tetrahydrofurfurylamine (CAS 4795-29-3)." NIST Chemistry WebBook.[2][1][3] Link[2][1]

Sources

Comparative

Technical Comparison: MS Fragmentation Dynamics of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (CAS: Unavailable/Novel). As a specialized building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (CAS: Unavailable/Novel). As a specialized building block featuring a saturated oxygen heterocycle (oxolane/tetrahydrofuran) fused with a primary amine side chain and a gem-dimethyl motif, its fragmentation behavior offers distinct diagnostic peaks useful for structural elucidation in drug metabolism and pharmacokinetic (DMPK) studies.

This analysis compares the target molecule against two structural analogs to isolate specific functional group contributions:

  • 2-(Oxolan-2-yl)ethan-1-amine: The non-methylated baseline to highlight the gem-dimethyl effect.

  • 2-(3,3-Dimethyloxolan-2-yl)ethanol: The hydroxyl analog to contrast charge localization (Nitrogen vs. Oxygen).

Key Finding: The fragmentation is dominated by the high proton affinity of the primary amine, leading to a characteristic m/z 30 base peak (α-cleavage), while the gem-dimethyl group introduces a diagnostic M-15 signature absent in the non-methylated analog.

Structural Analysis & Ionization Theory

Understanding the fragmentation requires analyzing the competition for charge retention between the two heteroatoms: the cyclic ether oxygen and the primary amine nitrogen.

FeatureStructureElectronic EffectMS Consequence
Primary Amine

Low Ionization Energy (approx. 8.8 eV)Dominant site for initial ionization (

) and protonation (

). Drives

-cleavage.
Oxolane Ring Cyclic EtherHigher Ionization Energy (approx. 9.5 eV)Secondary charge site. Directs ring-opening fragmentation.
Gem-Dimethyl

Steric bulk & Inductive stabilizationStabilizes carbocations on the ring; promotes methyl radical loss (

).

Comparative Fragmentation Analysis

The following data compares the predicted Electron Ionization (EI, 70 eV) fragmentation patterns.

Table 1: Comparative Mass Spectral Peaks (m/z)
Fragment TypeTarget Molecule (MW 143)Analog A: Non-methylated (MW 115)Analog B: Alcohol (MW 144)Mechanistic Origin
Molecular Ion 143 (

)
115 (

)
144 (

)
Intact radical cation (often weak in aliphatic amines).
Base Peak 30 30 31

-cleavage of C-C bond next to heteroatom (

vs

).
Methyl Loss 128 (

)
Absent129 (

)
Loss of

from gem-dimethyl group.
Side Chain Loss 99 71 99 Cleavage between ring and side chain (Oxolane cation).
Ring Cleavage 71 43 71 Complex ring disintegration/rearrangement.
Detailed Mechanism Discussion
1. The Dominant

-Cleavage (m/z 30)

In the target molecule, the radical cation forms preferentially on the nitrogen lone pair. The most favorable energetic pathway is the homolytic cleavage of the C-C bond adjacent to the nitrogen (the


-bond).
  • Mechanism:

    
    
    
  • Observation: This produces an intense peak at m/z 30 . This is diagnostic for all primary amines with an available

    
    -methylene group.
    
  • Differentiation: The alcohol analog (Analog B) shifts this peak to m/z 31 (

    
    ), providing a clear distinction between the amino and hydroxyl derivatives.
    
2. Gem-Dimethyl Signature (m/z 128)

The presence of the 3,3-dimethyl group distinguishes the target from Analog A.

  • Mechanism: Inductive cleavage or

    
    -bond ionization at the quaternary carbon leads to the loss of a methyl radical (
    
    
    
    ).
  • Observation: A distinct peak at m/z 128 (

    
    ). In Analog A, this transition is impossible; instead, hydrogen loss (
    
    
    
    ) is observed but is typically much weaker.
3. Ring-Side Chain Scission (m/z 99)

Cleavage of the bond connecting the ethylamine chain to the oxolane ring generates the 3,3-dimethyloxolan-2-yl cation (m/z 99).

  • Stability: This secondary carbocation is stabilized by the adjacent ether oxygen (resonance stabilization) and the inductive effect of the gem-dimethyl group.

  • Comparison: In the non-methylated Analog A, this fragment shifts to m/z 71 (oxolan-2-yl cation).

Visualizing the Fragmentation Pathways[1][2][3]

The following diagram maps the logical flow of fragmentation for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine under EI conditions.

FragmentationPathways M_Ion Molecular Ion (M+•) m/z 143 [C8H17NO]+• Alpha_Cleavage α-Cleavage (Amine) Loss of Oxolane Radical M_Ion->Alpha_Cleavage Fast Kinetics Methyl_Loss Methyl Loss (Gem-Dimethyl) M_Ion->Methyl_Loss Side_Chain_Cleavage C2-Side Chain Scission M_Ion->Side_Chain_Cleavage Ring_Open Ring Opening & Rearrangement M_Ion->Ring_Open Base_Peak Imminium Ion m/z 30 [CH2=NH2]+ Alpha_Cleavage->Base_Peak Dominant Path M_Minus_15 Fragment Ion m/z 128 [M - CH3]+ Methyl_Loss->M_Minus_15 Oxolane_Cation Oxolane Cation m/z 99 [C6H11O]+ Side_Chain_Cleavage->Oxolane_Cation Fragment_56 Fragment m/z 56 [C3H6N]+ Ring_Open->Fragment_56

Caption: Figure 1. Predicted EI-MS fragmentation tree for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine showing the competition between amine-directed alpha-cleavage and ring-stabilized fragmentation.

Experimental Protocols

To validate these patterns experimentally, the following standardized protocols are recommended. These ensure reproducibility across different instrument platforms.

Protocol A: GC-MS (Electron Ionization)

Best for structural fingerprinting and library matching.

  • Sample Preparation:

    • Dissolve 1 mg of target compound in 1 mL of Methanol (HPLC grade).

    • Derivatization (Optional but recommended for peak shape): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins. Note: This will shift the Molecular Ion to m/z 215 and the Base Peak to m/z 102.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 10:1, 250°C.

    • Oven: 50°C (hold 1 min)

      
       10°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 25–300.

Protocol B: LC-MS/MS (Electrospray Ionization)

Best for sensitivity and pharmacokinetic quantification.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Conditions (Positive Mode):

    • Precursor Ion: m/z 144.15

      
      .
      
    • Collision Energy (CE): Ramp 15–35 eV.

    • Key Transitions:

      • 
         (Loss of 
        
        
        
        , characteristic of primary amines).
      • 
         (Loss of 
        
        
        
        , ring opening).

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Reference for amine and ether fragmentation).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethanamine, N-ethyl- (Analogous fragmentation data). National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. (2023). Compound Summary: 3,3-Dimethyltetrahydrofuran (Core ring structure data). National Library of Medicine. Available at: [Link]

Sources

Validation

Bioisosteric Profiling: Oxolane (Tetrahydrofuran) Amines vs. Pyrrolidine Amines

Executive Summary In the optimization of lead compounds, the bioisosteric replacement of a pyrrolidine ring with an oxolane (tetrahydrofuran, THF) ring is a high-impact strategy used to modulate physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the bioisosteric replacement of a pyrrolidine ring with an oxolane (tetrahydrofuran, THF) ring is a high-impact strategy used to modulate physicochemical properties without altering the core vector of the pharmacophore.[1]

This guide analyzes the transition from pyrrolidine amines (specifically 3-aminopyrrolidine scaffolds) to oxolane amines (3-aminotetrahydrofuran scaffolds). While pyrrolidines offer high solubility and rigid vector positioning, they frequently suffer from metabolic liabilities (N-oxidation) and off-target cardiotoxicity (hERG inhibition) due to their high basicity. The oxolane bioisostere effectively addresses these issues by:

  • Lowering pKₐ: The inductive effect (-I) of the ether oxygen reduces the basicity of adjacent amines by approximately 1.0–1.5 log units.

  • Mitigating hERG Liability: Reducing the cationic fraction at physiological pH decreases affinity for the hERG potassium channel.

  • Altering Metabolic Soft Spots: Removing the ring nitrogen eliminates N-oxide formation, though it introduces potential ether cleavage sites.

Physicochemical Profiling

The fundamental driver for this bioisosteric swap is the electronic difference between the ring nitrogen (pyrrolidine) and the ring oxygen (oxolane).

Comparative Data Table: 3-Amino Scaffolds
Feature3-Aminopyrrolidine (Substituted)3-AminotetrahydrofuranImpact of Swap (Pyr → THF)
Core Structure Nitrogen Heterocycle (2° Amine)Oxygen Heterocycle (Ether)Removal of one basic center.
pKₐ (Exocyclic Amine) ~9.9 (High Basicity)~8.9 (Moderated Basicity)↓ 1.0 log unit . The ring oxygen exerts an electron-withdrawing effect, lowering the pKₐ of the exocyclic amine.
H-Bonding Donor (NH) & Acceptor (N)Acceptor Only (O)Loss of H-bond donor capability within the ring; critical if the NH interacts with the target.
LogD (pH 7.4) Lower (Highly Cationic)Higher (More Neutral Species)Improved passive permeability in some contexts due to increased neutral fraction.
Polar Surface Area (PSA) ~38 Ų (varies w/ sub)~35 ŲSlight reduction, but effective polarity changes due to ionization state.
Electronic Effect Inductive withdrawing (weak)Inductive withdrawing (strong)Oxygen stabilizes adjacent negative charges better but destabilizes adjacent positive charges (lowering basicity).
Mechanism of pKₐ Modulation

The ether oxygen in the oxolane ring is more electronegative than the nitrogen in pyrrolidine. Through the inductive effect (-I) , the oxygen pulls electron density away from the carbon backbone. This reduces the electron density available on the exocyclic nitrogen (at position 3), making it less available to accept a proton.

  • Result: The equilibrium shifts toward the unprotonated form at physiological pH (7.4), improving membrane permeability (P_app).

Pharmacological & Safety Implications

hERG Inhibition and Cardiotoxicity

One of the most common reasons to switch from pyrrolidine to oxolane is to reduce hERG liability.

  • Mechanism: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that stabilize high-energy cations via cation-π interactions. Basic amines (like pyrrolidines) are often fully protonated at physiological pH, acting as potent hERG blockers.[1]

  • The Fix: Replacing the pyrrolidine with oxolane removes the ring charge and lowers the pKₐ of the exocyclic amine. This reduces the concentration of the cationic species responsible for channel blocking.

Metabolic Stability[1]
  • Pyrrolidine Liability: The pyrrolidine ring is susceptible to CYP450-mediated oxidation .

    • Path A: N-oxidation (formation of N-oxide).

    • Path B:

      
      -carbon hydroxylation leading to ring opening (iminium ion formation).
      
  • Oxolane Advantage: The ether ring is generally more robust against oxidative clearance. While O-dealkylation can occur, it is kinetically slower than the oxidation of basic amines.[1] This often results in improved microsomal stability (

    
    ) and longer half-life (
    
    
    
    ).

Decision Framework & Logic

The following diagram illustrates the decision logic for employing this bioisostere during Lead Optimization.

BioisostereDecision Start Lead Compound Analysis (Pyrrolidine Core) Check_hERG Is hERG IC50 < 10 µM? Start->Check_hERG Check_Metab Is Clearance (Cl_int) High? Start->Check_Metab Check_Hbond Is Ring NH essential for Target Binding? Check_hERG->Check_Hbond Yes Action_Keep Retain Pyrrolidine (Optimize Substituents) Check_hERG->Action_Keep No Check_Metab->Check_Hbond Yes Check_Metab->Action_Keep No Check_Hbond->Action_Keep Yes (Donor needed) Action_Swap Swap to Oxolane (THF) (Bioisosteric Replacement) Check_Hbond->Action_Swap No (Acceptor OK) Result_pKa Result: Lower pKa (~1 unit) Reduced Cationic Fraction Action_Swap->Result_pKa Result_Safe Improved Safety Profile (Lower hERG, Higher Stability) Result_pKa->Result_Safe

Figure 1: Decision tree for replacing Pyrrolidine with Oxolane (THF) based on hERG and metabolic liabilities.

Experimental Protocols

To objectively compare these scaffolds, parallel synthesis and assay profiling are required.[1] The following protocol outlines the synthesis of 3-amino derivatives via reductive amination, ensuring a direct "apples-to-apples" comparison.

Protocol: Parallel Reductive Amination

Objective: Synthesize matched pairs of N-substituted-3-aminopyrrolidines and N-substituted-3-aminotetrahydrofurans.

Reagents:

  • Scaffold A: tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS: 101385-93-7)

  • Scaffold B: Dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one) (CAS: 22929-52-8)

  • Amine Partner: Benzylamine (Model amine)

  • Reductant: Sodium triacetoxyborohydride (STAB)

  • Solvent: Dichloroethane (DCE)

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 1.0 equiv of the ketone (Scaffold A or B) in DCE (0.2 M concentration).

    • Add 1.1 equiv of Benzylamine.

    • Add 1.0 equiv of Acetic Acid (catalyst).

    • Stir at Room Temperature (RT) for 30 minutes to allow imine formation.

  • Reduction:

    • Add 1.5 equiv of Sodium triacetoxyborohydride (STAB) in one portion.

    • Critical Control: Monitor the reaction via LCMS. The pyrrolidine imine may form faster than the THF imine due to electronic effects. Adjust reaction time accordingly (typically 2-4 hours).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (DCM) x3.

    • Dry organics over MgSO₄ and concentrate.

  • Deprotection (Pyrrolidine Only):

    • The pyrrolidine scaffold requires Boc-deprotection (TFA/DCM 1:1) to yield the free secondary amine for fair comparison with the ether ring, or it can be tested as the N-Boc/N-Alkyl derivative depending on the desired final pharmacophore.

  • Validation:

    • Verify identity via ¹H NMR and purity via HPLC.[2]

    • Measure pKₐ: Use potentiometric titration (Sirius T3 or equivalent) to experimentally validate the pKₐ shift between the two analogs.

References

  • PubChem. (2025).[3][4][5] 3-Aminopyrrolidine Compound Summary. National Library of Medicine. [Link]

  • PubChem. (2025).[3][4][5] (R)-3-Aminotetrahydrofuran Compound Summary. National Library of Medicine. [Link]

  • LookChem. (2025). (R)-3-Aminotetrahydrofuran Properties and Safety. [Link][6]

Sources

Comparative

IR spectroscopy characteristic peaks for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

Topic: IR Spectroscopy Characteristic Peaks for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis and quality control of complex heterocyclic amines, distinguishing specific substitution patterns is critical. 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (also known as 2-(3,3-dimethyltetrahydrofuran-2-yl)ethanamine) presents a unique spectroscopic challenge: it combines a primary amine, a cyclic ether (oxolane/THF ring), and a gem-dimethyl group.

This guide provides a definitive breakdown of the infrared (IR) spectral fingerprint of this molecule. Unlike generic spectral guides, this document focuses on comparative diagnostics —specifically, how to use IR data to distinguish this target molecule from its non-methylated analogs and linear ether impurities.

Structural Analysis & Predicted Spectral Assignments

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of three distinct zones:

  • The Primary Amine: A terminal

    
     group.[1]
    
  • The Gem-Dimethyl Group: Two methyl groups attached to the C3 position of the ring.

  • The Oxolane Ring: A saturated five-membered cyclic ether.

Characteristic Peak Table

The following table synthesizes theoretical vibrational modes with empirical data from structurally related tetrahydrofuran and alkylamine derivatives.

Functional GroupVibration ModeFrequency (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
IntensityDiagnostic Note
Primary Amine N-H Stretch (Asym/Sym)3380 / 3300 Medium, BroadAppears as a doublet .[2] Broadness depends on H-bonding (concentration).
N-H Scissoring (Bend)1590 – 1620 MediumOften broader than C=C bands; confirms primary amine.
N-H Wag (Out-of-plane)750 – 850 Broad, Medium"Dirty" region; confirms amine presence but less specific.
Gem-Dimethyl C-H Bending (Skeletal)1385 & 1365 Medium, SharpCRITICAL DIAGNOSTIC. The "Gem-Dimethyl Doublet." Distinguishes from mono-methyl or un-substituted analogs.
C-H Stretch (

)
2960 (Asym)StrongOverlaps with other alkyl stretches.
Oxolane Ring C-O-C Stretch (Cyclic)1060 – 1100 Very StrongCharacteristic ether band. Lower frequency than linear ethers due to ring strain.
Ring Breathing900 – 1000Weak/MediumSpecific to the tetrahydrofuran skeleton.
Alkyl Chain C-H Stretch (

)
2850 – 2930StrongGeneral aliphatic backbone.

Comparative Analysis: Distinguishing Alternatives

In a research setting, you are rarely identifying a molecule in a vacuum. You are usually confirming it against a precursor or a side product.

Scenario A: Target vs. Non-Methylated Analog
  • Alternative: 2-(Oxolan-2-yl)ethan-1-amine (Lacks the 3,3-dimethyl group).

  • The Differentiator: Focus on the 1350–1400 cm⁻¹ region.

    • Target: Shows a distinct doublet at ~1385 cm⁻¹ and ~1365 cm⁻¹ (Gem-dimethyl effect).

    • Alternative: Shows a single methyl/methylene bending band (or a much weaker, unresolved feature).

  • Why? The gem-dimethyl group creates a mechanical coupling between the two methyl "umbrellas," splitting the vibrational energy into two distinct modes.

Scenario B: Target vs. Linear Ether Impurity
  • Alternative: Linear alkoxy amines (e.g., ring-opening side products).

  • The Differentiator: Focus on the C-O Stretch (1050–1150 cm⁻¹) .

    • Target (Cyclic): The C-O-C stretch is often more complex and slightly lower in frequency (~1075 cm⁻¹) due to the conformational constraints of the 5-membered ring.

    • Alternative (Linear): Linear ethers typically show a simpler, higher frequency band (~1100–1150 cm⁻¹).

Visualization: Spectral Decision Tree

The following logic flow allows for rapid "Go/No-Go" decision-making during spectral analysis.

SpectralDecisionTree Start Start: Crude IR Spectrum CheckNH Check 3300-3400 cm⁻¹ Is there a Doublet? Start->CheckNH CheckCO Check 1050-1100 cm⁻¹ Strong band present? CheckNH->CheckCO Yes (Primary Amine) ResultSecAmine Suspect Secondary Amine (Impurity) CheckNH->ResultSecAmine No (Single Band) CheckGem Check 1360-1390 cm⁻¹ Is there a split peak (Doublet)? CheckCO->CheckGem Yes (Ether Present) ResultNoEther Suspect Ring Opening or Precursor CheckCO->ResultNoEther No ResultTarget Confirmed: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine CheckGem->ResultTarget Yes (Gem-Dimethyl) ResultNoMethyl Suspect Non-methylated Analog CheckGem->ResultNoMethyl No (Single Peak)

Figure 1: Decision tree for validating the target molecule structure using key IR diagnostic regions.

Experimental Protocol: Method Validation

To generate reliable data comparable to the values above, follow this standardized ATR-FTIR protocol.

A. Sample Preparation
  • State: The target is likely a liquid at room temperature (based on MW ~143 g/mol and amine functionality).

  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid amine-salt formation with KBr moisture.

  • Pre-treatment: Ensure the sample is dry. Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, masking the critical amine N-H signals. Dry over molecular sieves (3Å) if necessary.

B. Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for identifying splitting in the 1380 region).

  • Scans: Minimum 16 scans; 32 recommended for signal-to-noise improvement.

  • Background: Air background (fresh) before every sample to remove atmospheric CO₂ (2350 cm⁻¹) and water vapor.

C. Data Processing Workflow

Workflow Sample Neat Liquid Sample ATR Diamond/ZnSe ATR Crystal Sample->ATR Acquisition FTIR Acquisition (4000-600 cm⁻¹) ATR->Acquisition Process Baseline Correction & Atmospheric Suppression Acquisition->Process Analysis Peak Picking (Threshold: 5% T) Process->Analysis

Figure 2: Standardized workflow for acquiring high-fidelity IR spectra for amine-ethers.

Troubleshooting & Interferences

  • Water Contamination:

    • Symptom:[1][3][4][5] A very broad, shapeless blob at 3400 cm⁻¹ obscuring the N-H doublet.

    • Fix: Dry sample with

      
       or molecular sieves.
      
  • Carbonate Formation:

    • Symptom:[4][5] Amines react with atmospheric

      
       to form carbamates/carbonates. Look for a new, unexpected peak near 1650–1700 cm⁻¹ (C=O type).[4]
      
    • Fix: Keep sample under inert gas (

      
      ) and measure immediately.
      
  • Solvent Residue:

    • Symptom:[4][5] Sharp peaks at 3000 cm⁻¹ (aromatics) or 1700 cm⁻¹ (acetone/ethyl acetate).

    • Fix: Ensure thorough high-vacuum drying.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[6] (Standard text for N-H and C-O assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[6] (Source for Gem-dimethyl doublet splitting frequencies).

  • NIST Chemistry WebBook. Tetrahydrofuran Derivatives & Primary Amines Spectral Data. National Institute of Standards and Technology. [Link] (Used for substructure correlation).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[6] [Link]

Sources

Validation

Chiral Separation Techniques for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Enantiomers

This guide outlines the separation strategies for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (also known as 2-(3,3-dimethyltetrahydrofuran-2-yl)ethanamine). As a primary amine attached to a chiral ether ring, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the separation strategies for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine (also known as 2-(3,3-dimethyltetrahydrofuran-2-yl)ethanamine). As a primary amine attached to a chiral ether ring, this molecule presents specific challenges regarding basicity and detection.

The following methodologies are synthesized from industrial best practices for chiral primary amines and specific literature regarding tetrahydrofuran-amine analogs.

[1]

Executive Summary & Molecule Analysis

  • Target Molecule: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

  • Chemotype: Chiral primary amine with a cyclic ether (tetrahydrofuran) core.

  • Separation Challenge: The primary amine group (

    
    ) is highly basic, leading to severe peak tailing on silica-based columns due to silanol interactions. The lack of a strong chromophore (UV cutoff <210 nm) makes detection challenging without derivatization or MS.
    
Comparative Snapshot
FeatureHPLC (Polysaccharide) SFC (Crown Ether) Classical Resolution
Scale Analytical to Semi-PrepAnalytical to PrepMulti-Kilogram (Process)
Purity Potential >99.9% ee>99.5% ee>98% (requires recrystallization)
Throughput MediumHighLow (Batch process)
Cost High (Solvent/Columns)Medium (CO₂ is cheap)Low (Bulk reagents)
Key Advantage Robust, predictable scalingSpeed & "Green" solventsCost-effective for manufacturing

Technique I: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Analytical Purity & QC

For primary amines, Amylose-based chiral stationary phases (CSPs) often outperform Cellulose-based ones due to the helical pitch allowing better inclusion of the alkyl-amine tail.

Recommended Column & Phase
  • Primary Choice: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Alternative: Chiralpak AD-H (Coated version)

  • Reasoning: The immobilized phase (IA) allows for a wider range of solvents (including THF/DCM) which can solubilize the lipophilic dimethyl-THF ring better than standard alcohols.

Optimized Protocol
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Critical Step: The 0.1% DEA is non-negotiable. It masks residual silanols on the silica support, sharpening the amine peak from a broad "shark fin" to a sharp Gaussian.

  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).

  • Detection: UV at 210 nm (if possible) or Refractive Index (RI) / ELSD due to weak UV absorbance.

  • Temperature: 25°C. Lowering to 10°C often improves resolution (

    
    ) by reducing thermal motion, enhancing the lock-and-key fit in the chiral groove.
    

Expert Insight: If peak tailing persists, switch to Ethanolamine as the modifier instead of DEA. It mimics the analyte's structure, effectively competing for non-specific binding sites.

Technique II: Supercritical Fluid Chromatography (SFC)

The High-Throughput "Green" Alternative [2]

SFC is superior for primary amines because the supercritical CO₂ acts as a non-polar solvent, while the high diffusivity allows for faster equilibration.

The "Crown Jewel" Method: Crown Ether Columns

While polysaccharides work, Crown Ether CSPs (e.g., Crownpak CR-I(+) ) are chemically designed to recognize primary amines via ammonium ion complexation.

Optimized Protocol
  • Column: Crownpak CR-I(+) or CR-I(-).

  • Mobile Phase:

    
     : Methanol (80:20) containing 0.5% Trifluoroacetic Acid (TFA) .
    
    • Mechanism:[3][4][5] The acid protonates the amine to

      
      . The crown ether forms a host-guest complex with the ammonium ion. The chiral recognition comes from the steric barrier of the dimethyl-THF ring against the crown's chiral barrier.
      
  • Back Pressure: 120 bar.

  • Temperature: 30°C.

Technique III: Classical Diastereomeric Salt Resolution

Cost-Effective for Manufacturing Scale-Up

For multi-kilogram batches, chromatography is often too expensive. Classical resolution uses a chiral acid to precipitate one enantiomer as a salt. Literature on the homolog tetrahydrofurfurylamine confirms high success with Tartaric Acid derivatives.

Protocol: Tartaric Acid Resolution

This method relies on the solubility difference between the


-salt and 

-salt.
  • Screening: Dissolve racemic amine (1.0 eq) in Ethanol.

  • Acid Addition: Add L-(+)-Tartaric acid (0.5 eq - "Method of Half Quantities").

    • Why 0.5 eq? This forces the "best fit" enantiomer to precipitate with the limited acid, while the other remains in solution as the free base.

  • Crystallization: Heat to reflux until clear, then cool slowly to 4°C over 12 hours.

  • Filtration: Collect the precipitate.

  • Free Basing: Suspend salt in water, treat with 1M NaOH, and extract with MTBE to recover the chiral amine.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate technique based on the development stage.

ChiralStrategy Start Start: Racemic 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical / QC (<100 mg) ScaleCheck->Analytical Trace Analysis Prep Prep Scale (100 mg - 100 g) ScaleCheck->Prep Purification Process Process Scale (>1 kg) ScaleCheck->Process Manufacturing HPLC HPLC (Normal Phase) Chiralpak IA + 0.1% DEA Target: High Precision Analytical->HPLC SFC SFC (Crown Ether) Crownpak CR-I(+) Target: Speed & Solvent Recovery Prep->SFC Resolution Classical Resolution L-(+)-Tartaric Acid Target: Low Cost Process->Resolution Recryst Recrystallization (Ethanol/Water) Resolution->Recryst Enrich ee% FreeBase Free Basing (NaOH + Extraction) Recryst->FreeBase FreeBase->HPLC Verify Purity

Figure 1: Strategic decision tree for chiral separation based on operational scale.

Experimental Data Summary (Simulated based on Homologs)

The following data represents expected performance metrics based on the separation of the homologous tetrahydrofurfurylamine [1].

ParameterMethod A: HPLC (Chiralpak IA)Method B: Classical Resolution (Tartaric Acid)
Mobile Phase / Solvent Hexane/EtOH/DEA (90:10:0.1)Ethanol (Abs.)
Selectivity (

)
1.35N/A (Solubility difference)
Resolution (

)
2.8 (Baseline)N/A
Yield >95% (Recovery)35% (Theoretical max 50% per pass)
Final Purity (ee) >99.9%98.5% (after 1 recrystallization)
Cycle Time 15 min / injection24 hours / batch

References

  • ResearchGate. (2025).[6] Preparative separation of tetrahydrofurfurylamine enantiomers. Retrieved from

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from

  • National Institutes of Health (PMC). (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from

  • Waters Corporation. Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran. Retrieved from

Sources

Comparative

Structural Validation of 3,3-Dimethyloxolane Derivatives: A Comparative Analytical Guide

Executive Summary The 3,3-dimethyloxolane (tetrahydrofuran) scaffold is a deceptive structural motif. While the gem-dimethyl group often confers stability via the Thorpe-Ingold effect (facilitating cyclization), it simul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-dimethyloxolane (tetrahydrofuran) scaffold is a deceptive structural motif. While the gem-dimethyl group often confers stability via the Thorpe-Ingold effect (facilitating cyclization), it simultaneously introduces steric strain that can lead to insidious ring-opening or rearrangement during acidic workups.

For drug development professionals, the challenge is not just synthesis, but structural confirmation . A ring-opened primary alcohol isomer can mimic the polarity and mass of the target cyclic ether, leading to false positives in early screening. This guide outlines a multi-modal validation protocol to definitively distinguish the intact 3,3-dimethyloxolane ring from its acyclic or rearranged byproducts.

Part 1: The Challenge – The Gem-Dimethyl Paradox

The Thorpe-Ingold Effect vs. Ring Strain

The formation of 3,3-dimethyloxolane is kinetically favored due to the Thorpe-Ingold effect (angle compression). The bulky methyl groups at the


-position compress the internal bond angle, bringing the reactive termini (hydroxyl and leaving group) closer together, accelerating cyclization [1].[1][2]

However, this does not guarantee thermodynamic stability post-reaction.

  • The Risk: Under Brønsted or Lewis acid conditions (common in quenching), the ether oxygen can protonate. While 3,3-substitution prevents the immediate formation of a tertiary carbocation (unlike 2,2-dimethyl analogs), the ring is still susceptible to nucleophilic attack and opening, particularly if the reaction solvent contains water or alcohols [2].

  • The Imposter: The primary byproduct is often the ring-opened 2,2-dimethyl-1,4-diol derivative (or ether-alcohol if opened by solvent). This byproduct often co-elutes with the product on silica gel due to similar polarity.

Part 2: Comparative Analysis of Validation Methods

We compare three primary validation methodologies. A single method is rarely sufficient; a "triangulation" approach is recommended.

Method A: 1D & 2D NMR Spectroscopy (The Gold Standard)

Mechanism: Exploiting the diastereotopicity of the gem-dimethyl groups. In a chiral 3,3-dimethyloxolane derivative (assuming substitution at C2, C4, or C5), the two methyl groups at C3 are diastereotopic . They reside in chemically distinct environments.[3]

  • Intact Ring: The methyls appear as two distinct singlets (or narrowly separated signals) in

    
    H NMR.
    
  • Ring-Opened: Free rotation around the acyclic chain averages the environment. If the chiral center is distal, the methyls often collapse into a single singlet .

Expert Insight: Use NOESY (Nuclear Overhauser Effect Spectroscopy). In the intact ring, the C3-Methyls will show strong spatial correlations to protons on both C2 and C4. In the acyclic form, these correlations are weak or absent due to conformational flexibility [3].

Method B: Mass Spectrometry (HRMS & Fragmentation)

Mechanism: Monitoring specific neutral losses. Cyclic ethers have distinct fragmentation pathways compared to their acyclic isomers.

  • Intact Ring: Often shows a characteristic loss of formaldehyde (CH

    
    O, 30 Da)  or methyl radicals (15 Da)  from the gem-dimethyl group [4].
    
  • Ring-Opened: Acyclic alcohols readily lose water (18 Da) or undergo

    
    -cleavage distinctive to alcohols, which is suppressed in the cyclic ether.
    
Method C: X-Ray Crystallography

Mechanism: Direct geometric observation. Constraint: Requires a solid crystalline derivative. While absolute, it is low-throughput and often impractical for oils/liquids common in oxolane synthesis.

Data Comparison Table
FeatureMethod A: 2D NMR (NOESY/HSQC)Method B: HRMS (EI/ESI)Method C: X-Ray Crystallography
Primary Output Spatial connectivity & DiastereotopicityMolecular Formula & FragmentationAbsolute Configuration
Sensitivity Moderate (mM range)High (nM range)Low (Requires crystal)
Throughput Medium (10-30 min/sample)High (<2 min/sample)Very Low (Days/Weeks)
Ring-Open Detection Excellent (Distinct shifts)Good (Fragment patterns)Definitive
Sample Recovery YesNoYes

Part 3: Experimental Protocol (The "Triangulation" Workflow)

This protocol assumes a reaction mixture suspected to contain the 3,3-dimethyloxolane derivative.

Step 1: Neutralization & Extraction
  • Rationale: Oxolanes are acid-sensitive. Quenching with strong acid can open the ring.

  • Protocol:

    • Cool reaction mixture to 0°C.

    • Quench with saturated aqueous NaHCO

      
        (pH ~8). Do not use HCl.
      
    • Extract with Et

      
      O or MTBE (avoid CH
      
      
      
      Cl
      
      
      if Lewis acids are present to prevent polymerization).
    • Dry over Na

      
      SO
      
      
      
      (neutral) rather than MgSO
      
      
      (slightly acidic).
Step 2: The NMR "Diastereotopic Check"
  • Dissolve ~10 mg sample in CDCl

    
    .
    
  • Acquire

    
    H NMR (400 MHz+) .
    
  • Focus Region: 0.8 – 1.5 ppm (Methyl region).

  • Criteria:

    • Pass: Two distinct singlets for C3-Me groups (indicating rigid cyclic structure + chirality).

    • Fail/Ambiguous: Single broad singlet (implies free rotation/acyclic).

  • Confirmation: Run NOESY . Look for Cross-peaks between C3-Me and C2-H/C4-H.

Step 3: MS Fragmentation Analysis[4]
  • Inject sample via GC-MS (for volatile derivatives) or LC-MS (ESI).

  • Criteria:

    • Look for Parent Ion

      
      .
      
    • Check for

      
       (Loss of CH
      
      
      
      O)
      
      
      Indicates cyclic ether.
    • Check for

      
       (Loss of H
      
      
      
      O)
      
      
      Strong indicator of ring-opened alcohol [5].

Part 4: Visualization & Logic

Diagram 1: Validation Decision Workflow

This workflow illustrates the logical steps to confirm structural integrity.

ValidationWorkflow Start Crude Reaction Mixture Quench Step 1: Basic Quench (Sat. NaHCO3, 0°C) Start->Quench NMR Step 2: 1H NMR Analysis (Focus: 0.8-1.5 ppm) Quench->NMR Decision Are C3-Methyls Distinct Singlets? NMR->Decision Pass Likely Intact Ring (Diastereotopic) Decision->Pass Yes Fail Ambiguous/Merged (Free Rotation) Decision->Fail No NOESY Step 3: 2D NOESY Check C3-Me <-> C2/C4-H Pass->NOESY MS Step 4: MS Fragmentation Check [M-18] vs [M-30] Fail->MS FinalPass VALIDATED 3,3-Dimethyloxolane NOESY->FinalPass Strong Correlations FinalFail REJECTED Ring-Opened Isomer NOESY->FinalFail No Correlations MS->FinalPass Dominant [M-30] (CH2O loss) MS->FinalFail Dominant [M-18] (H2O loss)

Caption: Logical decision tree for validating oxolane ring integrity using NMR and MS data.

Diagram 2: Chemical Logic of Ring Opening

Visualizing the structural shift that causes the loss of diastereotopicity.

ChemicalLogic Intact Intact 3,3-Dimethyloxolane (Rigid Ring) Opened Ring-Opened Byproduct (Acyclic Alcohol) Intact->Opened Acid Hydrolysis (Failure Mode) Feat1 C3-Methyls: Diastereotopic (Distinct NMR Signals) Intact->Feat1 Chiral Environment Feat2 C3-Methyls: Equivalent/Averaged (Merged NMR Signal) Opened->Feat2 Free Bond Rotation

Caption: Comparison of stereochemical consequences between the intact rigid ring and the flexible acyclic byproduct.

References

  • Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Hoye, T. R., et al. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis. Macromolecules, 56, 1122–1129. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: 2D Methods). Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Fragmentation of Ethers).[4] Link

  • Vairavamurthy, A., et al. (2020). Fragmentation mechanisms of complex cyclic ethers formed in combustion. Fuel, 266, 117050. Link

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Solubility of Alkyl-Substituted Oxolane Amines

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Oxolane Amines In the landscape of modern medicinal chemistry and materials science, heterocyclic amines...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Oxolane Amines

In the landscape of modern medicinal chemistry and materials science, heterocyclic amines are indispensable building blocks. Among these, oxolane (tetrahydrofuran) moieties are frequently incorporated into molecular designs to modulate polarity, metabolic stability, and receptor-binding interactions. When combined with an amine functional group, the resulting oxolane amines present a unique scaffold. The subsequent attachment of various alkyl chains to this scaffold creates a family of compounds with finely tunable physicochemical properties.

Understanding the solubility of these alkyl-substituted oxolane amines is paramount. Solubility dictates a compound's behavior in virtually every application, from its reaction kinetics in different solvent systems to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context. This guide provides a comprehensive analysis of the factors governing the solubility of these compounds, offers a robust experimental framework for characterization, and presents a comparative profile based on established structure-property relationships.

Pillar 1: Theoretical Foundations of Solubility

A molecule's solubility is a direct consequence of the interplay between its own intermolecular forces and those of the solvent. For alkyl-substituted oxolane amines, the solubility profile is primarily dictated by a balance between three key structural features:

  • The Oxolane Ring: As a cyclic ether, the oxolane ring is polar and aprotic. The oxygen atom can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents like water and alcohols.[1][2] Oxolane itself is miscible with water, indicating a strong hydrophilic character.[2]

  • The Amine Group: The nitrogen atom, with its lone pair of electrons, is the primary center of basicity and a potent hydrogen bond acceptor. Primary and secondary amines, possessing N-H bonds, can also act as hydrogen bond donors.[3] This functional group is the main driver of aqueous solubility, especially at lower pH where it can be protonated to form a highly soluble ammonium salt.[4][5][6][7]

  • The Alkyl Substituent: This is the primary lipophilic (hydrophobic) component of the molecule. As the length and mass of the alkyl chain increase, the nonpolar character of the molecule dominates, leading to a significant decrease in aqueous solubility.[8][9][10][11] Generally, for aliphatic amines, borderline water solubility is reached when the carbon count exceeds six.[12][3][8]

The overall solubility is therefore a competitive balance: the hydrophilic oxolane and amine "head" promotes dissolution in polar solvents, while the hydrophobic alkyl "tail" favors solubility in nonpolar, organic solvents.

Pillar 2: A Validated Experimental Protocol for Solubility Determination

To generate reliable and reproducible solubility data, a standardized methodology is crucial. The isothermal shake-flask method is a gold-standard technique for this purpose.[13] Its trustworthiness lies in its direct measurement of a saturated solution at thermodynamic equilibrium.

Detailed Step-by-Step Methodology: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of an alkyl-substituted oxolane amine in a specific solvent at a controlled temperature.

Materials:

  • Alkyl-substituted oxolane amine of interest

  • Selected solvents (e.g., Deionized Water, Ethanol, Acetonitrile, Toluene)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or incubator

  • Centrifuge with temperature control

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., GC-FID, HPLC-UV/MS)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Causality: Starting with an excess of solute ensures that the final solution is truly saturated and that equilibrium can be reached from a state of precipitation.

    • Add an excess amount of the alkyl-substituted oxolane amine to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.

    • To each vial, add a precise volume of the chosen solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Causality: Achieving thermodynamic equilibrium is the most critical step for accuracy. Insufficient time will lead to an underestimation of solubility.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the vials for a sufficient period, typically 24 to 72 hours.[13] A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • Causality: It is imperative to analyze only the liquid phase (supernatant) and completely remove any undissolved solid or liquid solute.

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let solid material settle.

    • For robust separation, centrifuge the vials at the same temperature for 20-30 minutes.

  • Sample Collection and Preparation:

    • Causality: This step is designed to prevent any post-sampling precipitation or concentration changes.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial. This removes any remaining microscopic particulate matter.

    • Accurately dilute the filtered sample with a known volume of the appropriate mobile phase or solvent in a volumetric flask.

  • Quantitative Analysis:

    • Causality: A validated analytical method ensures that the concentration measurement is accurate and specific to the analyte.

    • Analyze the diluted sample using a pre-validated method, such as GC or HPLC.

    • Construct a calibration curve using standard solutions of the amine at known concentrations.

    • From the calibration curve, determine the concentration of the amine in the diluted sample.

  • Data Calculation:

    • Calculate the original solubility of the alkyl-substituted oxolane amine in the solvent, accounting for the dilution factor. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Experimental Workflow Diagram

G Isothermal Shake-Flask Solubility Workflow A 1. Preparation Add excess amine to solvent in vials B 2. Equilibration Agitate in shaker (24-72h) at constant T A->B Ensure supersaturation C 3. Phase Separation Centrifuge to pellet excess solute B->C Reach equilibrium D 4. Sampling & Filtration Filter supernatant (0.22 µm filter) C->D Isolate saturated solution E 5. Dilution & Analysis Dilute aliquot and quantify via HPLC/GC D->E Prepare for analysis F 6. Calculation Determine solubility from calibration curve E->F Quantify concentration

Caption: A validated workflow for determining equilibrium solubility.

Pillar 3: Comparative Analysis and Data

While specific experimental data for a homologous series of alkyl-substituted oxolane amines is not broadly published, a highly predictive solubility profile can be constructed based on the foundational principles discussed. The following table provides an illustrative comparison of predicted solubility in key solvent classes.

Assumptions:

  • The amine is located at the 2-position of the oxolane ring via a methylene bridge (e.g., (oxolan-2-yl)methanamine).

  • Alkyl substitution occurs on the nitrogen atom (secondary amines).

Table 1: Predicted Comparative Solubility Profiles of N-Alkyl-(oxolan-2-yl)methanamines

Compound NameAlkyl ChainApprox. MWPredicted Solubility in Water (pH 7)Predicted Solubility in EthanolPredicted Solubility in Toluene
(Oxolan-2-yl)methanamineH (Primary)101.15MiscibleMiscibleSparingly Soluble
N-Methyl-(oxolan-2-yl)methanamine-CH₃115.18Very SolubleMiscibleSoluble
N-Butyl-(oxolan-2-yl)methanamine-C₄H₉157.26SolubleMiscibleMiscible
N-Heptyl-(oxolan-2-yl)methanamine-C₇H₁₅199.34Sparingly SolubleMiscibleMiscible
N-Decyl-(oxolan-2-yl)methanamine-C₁₀H₂₁241.42InsolubleSolubleMiscible
Interpretation of Trends
  • Aqueous Solubility: A clear and dramatic decrease in water solubility is predicted as the alkyl chain length increases.[12][10][11] The transition from "Soluble" to "Insoluble" occurs around the C6-C8 alkyl chain length, consistent with general observations for aliphatic amines.[8] This is a direct result of the increasing hydrophobic character of the molecule overwhelming the hydrophilic contributions of the amine and ether groups.

  • Polar Organic Solvent (Ethanol): Ethanol is an amphipathic solvent, capable of hydrogen bonding (like water) and van der Waals interactions (like nonpolar solvents). Consequently, all listed compounds are expected to be highly soluble. The polar head interacts favorably with ethanol's hydroxyl group, while the alkyl tail is readily solvated by the ethyl group.

  • Nonpolar Organic Solvent (Toluene): Solubility in toluene is predicted to be the inverse of water solubility. The short-chain, more polar amines have limited solubility. As the long, nonpolar alkyl tail is added, the molecule becomes more "grease-like" and its solubility in the nonpolar aromatic solvent increases significantly.[10]

Structure-Solubility Relationship Diagram

G Key Factors Influencing Oxolane Amine Solubility cluster_molecule Molecular Features cluster_solubility Solubility Outcome Oxolane Oxolane Ring (H-bond acceptor) AqSol Aqueous Solubility Oxolane->AqSol + OrgSol Organic Solubility Oxolane->OrgSol + Amine Amine Group (H-bond donor/acceptor, basic) Amine->AqSol ++ Amine->OrgSol - Alkyl Alkyl Chain (Hydrophobic) Alkyl->AqSol -- (Dominant Effect) Alkyl->OrgSol ++

Caption: The balance of hydrophilic and hydrophobic molecular features.

Conclusion and Practical Implications

The solubility of alkyl-substituted oxolane amines is a predictable property governed by the balance between the polar oxolane amine headgroup and the nonpolar alkyl tail.

  • For Drug Development: Scientists can select shorter alkyl chains (e.g., C1-C4) to enhance aqueous solubility for potential oral or intravenous formulations. Conversely, longer chains (e.g., C8-C12) can be used to increase lipophilicity, potentially improving membrane permeability or facilitating formulation in lipid-based delivery systems. The basicity of the amine group can be leveraged to form water-soluble salts, a common strategy in pharmaceutical development.[6][7]

  • For Process Chemistry: Solvent selection for synthesis and purification must account for these trends. A reaction involving a long-chain oxolane amine will likely require an organic solvent like toluene or THF, while purification might involve an acid wash to extract the amine into an aqueous phase as its salt, separating it from non-basic impurities.[8]

This guide provides the theoretical framework and experimental blueprint for researchers to confidently navigate the challenges and opportunities presented by the tunable solubility of this valuable class of compounds.

References

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • University of St. Thomas. (n.d.). Amine Unknowns. Retrieved from [Link]

  • Amines and Heterocycles. (2020, March 4). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • Patsnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Ataman Kimya. (n.d.). OXOLANE. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Tetrahydrofurane ( THF ) Oxolane Analytically Pure - 1000ml. Retrieved from [Link]

  • Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines? Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • Greenguardee. (n.d.). physicochemical Properties of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxolane;heptadecahydrate. PubChem Compound Database. Retrieved from [Link]

  • 7.3 Solubility of Amines. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Nature. (2016, February 10). Penetration and exchange kinetics of primary alkyl amines applied to reactive poly(pentafluorophenyl acrylate) thin films. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine proper disposal procedures

The following guide details the operational safety and disposal protocols for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine . Author’s Note: As a Senior Application Scientist, I must highlight that this specific compound comb...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine .

Author’s Note: As a Senior Application Scientist, I must highlight that this specific compound combines the reactivity of a primary aliphatic amine with a cyclic ether (oxolane/tetrahydrofuran core) . Standard Safety Data Sheets (SDS) for niche intermediates like this are often sparse. Therefore, this guide utilizes a "Worst-Case Hazard" methodology , deriving protocols from the strictest safety standards applicable to both functional groups.

Chemical Hazard Profile & Risk Assessment

Before initiating any disposal procedure, you must understand the dual-nature of this molecule. It is not just "organic waste"; it is a corrosive flammable liquid with potential time-sensitive instability.

PropertyHazard ClassOperational Implication
Functional Group A Primary Amine Corrosive (pH > 11). Causes severe skin burns and eye damage. Incompatible with acids, acid chlorides, and anhydrides.
Functional Group B Cyclic Ether (Oxolane) Peroxide Former. Like Tetrahydrofuran (THF), the ether oxygen can form explosive peroxides upon exposure to air/light.
Flammability Class 3 Flammable Low flash point expected (est. < 60°C). Vapors are heavier than air and may travel to ignition sources.
Toxicity Acute Toxicity Treat as toxic by inhalation, ingestion, and skin absorption (analogous to tetrahydrofurfurylamine).

Pre-Disposal Assessment: The "Peroxide Gate"

CRITICAL SAFETY STOP: Do not attempt to dispose of this chemical if the container is old, has visible crystals around the cap, or has been stored longer than 12 months without a stabilizer.

Step 1: Visual Inspection

  • Crystals present? DO NOT TOUCH. Evacuate the area and contact your EHS High-Hazard Team or Bomb Squad immediately. Friction from opening the cap can detonate peroxides.

  • Liquid clear? Proceed to testing.

Step 2: Peroxide Quantification (The KI Test) Before pouring into any waste container, you must verify peroxide levels are < 20 ppm.

  • Reagent: Use commercially available peroxide test strips (e.g., Quantofix®) or fresh 10% Potassium Iodide (KI) solution.

  • Method: Dip strip or add 1 drop of chemical to 1 mL of KI solution.

  • Result:

    • No Color Change: Safe for standard organic waste disposal.

    • Yellow/Brown: Peroxides present (> 20 ppm). Must be treated before disposal.

Disposal Workflows

Workflow A: Routine Disposal (Peroxides < 20 ppm)

Applicable for fresh synthesis products or recently opened containers.

  • Segregation: Segregate into "Basic Organic Waste" streams.

    • Prohibited: Do NOT mix with acidic waste (exothermic neutralization risk) or oxidizers (fire risk).

    • Allowed: Compatible with non-halogenated organic solvents (e.g., Toluene, Hexane) or basic organic mixtures.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the amine content is high, as it may corrode aluminum.

  • Labeling:

    • Primary Constituent: 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine.

    • Hazard Checkboxes: ☑ Flammable ☑ Corrosive ☑ Toxic.[1][2]

    • pH: Basic (~11-12).

Workflow B: Peroxide Treatment (Peroxides 20–400 ppm)

Applicable for older containers that are stable but contaminated.

Mechanism: Reduction of hydroperoxides using ferrous salts.

  • Preparation: Prepare a solution of Ferrous Sulfate (FeSO₄) acidified with a small amount of sulfuric acid (approx. 6g FeSO₄ + 6mL conc. H₂SO₄ + 100mL water).

  • Reduction: Slowly add the amine/ether waste to the ferrous sulfate solution in a 1:1 ratio while stirring.

    • Note: The amine will neutralize the acid; ensure the reaction does not overheat (keep < 25°C with an ice bath).

  • Verification: Retest with KI strips. If negative, dispose of the aqueous/organic mixture as Hazardous Chemical Waste (do not pour down the drain due to heavy metal/organic content).

Workflow C: Spill Response (Emergency)

Scenario: 100mL spill in a fume hood.

  • Isolate: Turn off ignition sources. Evacuate immediate area.

  • PPE: Butyl rubber or Silver Shield® gloves are required (Standard Nitrile degrades quickly with amines/ethers). Wear a full-face respirator if outside a hood.

  • Neutralize & Absorb:

    • Do NOT use paper towels (fire hazard).

    • Use a commercial spill pillow or vermiculite .

    • Optional: Apply a weak acid neutralizer (e.g., Citric Acid powder) slowly to reduce volatility, but be prepared for fumes.

  • Disposal: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Flammable/Corrosive Spill."

Visual Operational Guide

The following decision tree outlines the logical flow for disposing of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine, ensuring no step is skipped.

DisposalProtocol Start START: Waste Identification 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine VisualCheck Visual Inspection: Crystals or Solids? Start->VisualCheck BombSquad STOP: DO NOT TOUCH Contact EHS / Bomb Squad VisualCheck->BombSquad Yes (Crystals) PeroxideTest Peroxide Test (KI Strip) VisualCheck->PeroxideTest No (Clear Liquid) ResultHigh Positive (>20 ppm) PeroxideTest->ResultHigh ResultLow Negative (<20 ppm) PeroxideTest->ResultLow Treatment Ferrous Sulfate Reduction (Ice Bath) ResultHigh->Treatment Segregation Segregate Waste Stream ResultLow->Segregation Treatment->PeroxideTest Retest StreamA Basic Organic Waste (Non-Halogenated) Segregation->StreamA StreamB Do NOT Mix With: Acids, Oxidizers, Metal Cans Segregation->StreamB Labeling Labeling: Flammable, Corrosive, Toxic StreamA->Labeling FinalDisp Ship for High-BTU Incineration Labeling->FinalDisp

Figure 1: Decision logic for the safe disposal of oxolane-amine derivatives. Note the critical "Peroxide Gate" prior to segregation.

Regulatory & Compliance Codes

For documentation purposes (Hazardous Waste Manifest), use the following classifications. Since this is a specific intermediate, these are derived from standard RCRA classifications for amines and ethers.

RegulationCode / ClassificationDescription
RCRA (USA) D001 Ignitable Waste (Flash point < 60°C).
RCRA (USA) D002 Corrosive Waste (Aqueous pH > 12.5; Amine nature).
DOT (Shipping) UN 2924 or UN 2733 Flammable liquid, corrosive, n.o.s. (or Amine, flammable, corrosive).
GHS Labeling Danger Skin Corr.[1][2][3][4][5] 1B, Flam.[3] Liq. 2/3, Acute Tox. 4.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

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